Chloral hydrate
描述
Structure
3D Structure
属性
IUPAC Name |
2,2,2-trichloroethane-1,1-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNDJAIBTYOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O2, Array | |
| Record name | CHLORAL HYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORAL HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020261 | |
| Record name | Chloral hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992), Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline], TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | CHLORAL HYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloral hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORAL HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
207.5 °F at 760 mmHg (NTP, 1992), 96 °C (decomposes) | |
| Record name | CHLORAL HYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloral hydrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01563 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORAL HYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992), Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene., Very soluble in benzene, ethyl ether, and ethanol., In water, 7.93X10+5 mg/L at 25 °C, Solubility in water: very good | |
| Record name | CHLORAL HYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloral hydrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01563 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORAL HYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORAL HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9081 g/cu m at 20 °C/4 °C, 1.9 g/cm³ | |
| Record name | CHLORAL HYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORAL HYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORAL HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
5.1 (Air= 1) | |
| Record name | CHLORAL HYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992), 15.0 [mmHg], 15 mm Hg at 25 °C | |
| Record name | CHLORAL HYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloral hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORAL HYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS OR WHITE CRYSTALS, Transparent, colorless crystals, Large, monoclinic plates | |
CAS No. |
302-17-0 | |
| Record name | CHLORAL HYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloral hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloral hydrate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloral hydrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01563 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloral hydrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Ethanediol, 2,2,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloral hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trichloroethane-1,1-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloral hydrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418M5916WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORAL HYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORAL HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
135 °F (NTP, 1992), 57 °C, MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water., 57-60 °C | |
| Record name | CHLORAL HYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloral hydrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01563 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORAL HYDRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORAL HYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Historical Discovery of Chloral Hydrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of chloral hydrate, covering its historical discovery, detailed synthesis protocols, and key physicochemical and pharmacokinetic data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Historical Discovery and Context
This compound holds the distinction of being one of the first synthetic sedative-hypnotic drugs. Its discovery and subsequent medical application mark a significant milestone in the history of pharmacology.
-
1832: Synthesis by von Liebig: German chemist Justus von Liebig first synthesized this compound at the University of Giessen. He discovered the molecule by performing a chlorination (halogenation) reaction on ethanol.[1][2][3][4]
-
1869: Introduction to Medicine by Liebreich: Although synthesized decades earlier, its sedative properties were not described in detail until 1869 by Oscar Liebreich.[1][4] Following this discovery, its straightforward synthesis led to widespread use as a sedative and hypnotic agent.[1][2]
-
Early Use and Decline: For many years, this compound was a common treatment for insomnia.[5] However, with the development of barbiturates and later benzodiazepines in the mid-20th century, which offered a better safety profile, the use of this compound significantly declined.[1][2]
Chemical Synthesis
The most established industrial method for producing this compound is through the chlorination of ethanol or acetaldehyde in an acidic solution.[6][7] The process involves the formation of anhydrous chloral, which is subsequently hydrated.
The overall reaction equation for the chlorination of ethanol is: 4 Cl₂ + C₂H₅OH + H₂O → Cl₃CCH(OH)₂ + 5 HCl[5][8]
Experimental Protocol: Chlorination of Ethanol
This protocol details the laboratory-scale synthesis of this compound from ethanol.
Materials:
-
Absolute Ethanol
-
Dry Chlorine Gas
-
Concentrated Sulfuric Acid
-
Calcium Carbonate or Calcium Oxide
-
Water
Equipment:
-
Jacketed reaction vessel with a reflux condenser and cooling coil
-
Gas inlet tube
-
Distillation apparatus with a fractionating column
-
Heating mantle
-
Thermometer and densitometer
Procedure:
-
Chlorination:
-
Charge the reaction vessel with absolute ethyl alcohol.
-
Begin cooling the vessel, maintaining the temperature below 10-30°C for the initial phase.[1][8]
-
Introduce a steady stream of dry chlorine gas into the ethanol.
-
After the initial absorption period (typically 3-5 hours), the reaction temperature is allowed to rise to 50-60°C and held for another 3-5 hours.[1]
-
Finally, the temperature is raised to 80-90°C to complete the chlorination. The reaction is monitored until the density of the solution reaches approximately 1.40-1.53 g/mL.[1][8][9] The entire chlorination process can take 18 to 72 hours.[1]
-
-
Dehydration and Distillation:
-
After cooling the reaction mixture, cautiously mix it with an equal volume of concentrated sulfuric acid. This step dehydrates the intermediate products.[8]
-
Distill the mixture. The initial fractions will contain ethyl chloride and hydrogen chloride. Unreacted ethanol will distill between 70°C and 90°C.[8][10]
-
-
Purification:
-
Hydration:
Caption: Workflow for the synthesis of this compound.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₃Cl₃O₂ | [4] |
| Molar Mass | 165.39 g·mol⁻¹ | [4] |
| Appearance | Colorless solid | [4] |
| Density | 1.9081 g/cm³ | [4] |
| Melting Point | 57 °C (135 °F; 330 K) | [4] |
| Boiling Point | 98 °C (208 °F; 371 K) (decomposes) | [4] |
| Solubility in water | 660 g / 100 mL | [4] |
| Solubility in ethanol | 425 g / 100 mL (at 20 °C) | [5] |
Pharmacokinetic Parameters
This compound is a prodrug that is rapidly metabolized to its active form, trichloroethanol.
| Parameter | Value | Notes | Reference(s) |
| Route of Administration | Oral, Rectal | Administered as syrup or suppositories. | [4] |
| Absorption | Rapidly absorbed after oral administration. | Peak blood concentrations occur within 1 hour. | [6] |
| This compound Half-life | Very short (minutes) | Rapidly converted to metabolites. | [2] |
| Trichloroethanol (TCE) Cmax | ~3-6 µg/mL | After a 250-500 mg dose. | [2] |
| Trichloroethanol (TCE) Tmax | ~0.7 - 2.4 hours | Time to reach maximum plasma concentration. | [2] |
| Trichloroethanol (TCE) Half-life | ~9.3 - 10.2 hours | This is the active hypnotic metabolite. | [2][11] |
| Trichloroacetic Acid (TCA) Half-life | ~89 - 94 hours | Inactive metabolite. | [2][11] |
| Metabolism | Hepatic and erythrocytic (via alcohol dehydrogenase) | Converted to trichloroethanol (active) and trichloroacetic acid (inactive). | [4] |
| Excretion | Primarily renal | Excreted in urine as TCE glucuronide and TCA. | [4] |
Mechanism of Action
The central nervous system depressant effects of this compound are primarily attributed to its active metabolite, 2,2,2-trichloroethanol (TCE).[12]
-
Metabolic Activation: After administration, this compound is rapidly absorbed and metabolized by alcohol dehydrogenase in the liver and erythrocytes to TCE.[12]
-
GABAergic Modulation: TCE enhances the effect of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[12]
-
Neuronal Inhibition: By potentiating the GABA-A receptor, TCE increases the flow of chloride ions into neurons. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, which results in the sedative and hypnotic effects.[12]
Caption: Metabolic pathway and mechanism of action of this compound.
References
- 1. US2478152A - Preparation of chloral and this compound - Google Patents [patents.google.com]
- 2. [The relative bioavailability and pharmacokinetics of this compound and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112374966B - Preparation method of this compound - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
An In-depth Technical Guide on the Core Chemical Properties and Molecular Structure of Chloral Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate, 2,2,2-trichloroethane-1,1-diol, was first synthesized in 1832 by Justus von Liebig and has a long history as a sedative and hypnotic agent.[1][2] Despite being largely superseded by newer pharmaceuticals, it remains a valuable compound for specific clinical applications and a subject of interest in toxicology and environmental science due to its presence as a disinfection byproduct in chlorinated water.[3][4] This guide provides a comprehensive overview of its core chemical properties, molecular structure, synthesis, and relevant experimental methodologies.
Molecular Structure and Chemical Identity
This compound is a geminal diol, a hydrate of trichloroacetaldehyde (chloral).[2][5] The presence of the strongly electron-withdrawing trichloromethyl group (-CCl₃) stabilizes the gem-diol structure, making it a rare example of a stable aldehyde hydrate.[2]
Key Identifiers:
-
Chemical Name: 2,2,2-Trichloroethane-1,1-diol[6]
-
CAS Number: 302-17-0[7]
-
Molecular Formula: C₂H₃Cl₃O₂[3]
-
SMILES: C(C(O)O)(Cl)(Cl)Cl[8]
-
InChI Key: RNFNDJAIBTYOQL-UHFFFAOYSA-N[7]
The molecular structure of this compound is fundamental to its chemical behavior and biological activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 302-17-0 [chemicalbook.com]
- 3. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound [inchem.org]
- 5. This compound | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. This compound [webbook.nist.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Chloral Hydrate in vivo
Introduction
Chloral hydrate (CH) is a sedative and hypnotic agent that has been in clinical use for over a century.[1][2] Though its use has declined in favor of agents with wider therapeutic indices, it remains relevant in specific clinical contexts, particularly for pediatric sedation prior to diagnostic or medical procedures.[3][4] this compound itself is a prodrug; its pharmacological effects are primarily mediated by its active metabolite, 2,2,2-trichloroethanol (TCE).[2][5] Understanding the in vivo pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound and its metabolites is critical for its safe and effective application. This guide provides a detailed technical overview for researchers and drug development professionals, summarizing quantitative data, experimental protocols, and key physiological pathways.
Pharmacodynamics: Mechanism of Action and Physiological Effects
The primary pharmacodynamic effect of this compound is central nervous system (CNS) depression, leading to sedation and hypnosis.[2][6] This action is not caused by the parent drug but by its principal active metabolite, trichloroethanol (TCE).[1][5]
Primary Mechanism: GABA-A Receptor Modulation
TCE is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS.[5] When activated by GABA, this ligand-gated ion channel opens to allow chloride ions (Cl⁻) to flow into the neuron.[3][5] This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting neurotransmission.[3][5]
TCE binds to a specific allosteric site on the GABA-A receptor complex, enhancing the effect of GABA.[3][7] This potentiation increases the duration of chloride channel opening, leading to greater neuronal hyperpolarization and a generalized depression of CNS activity.[5][8] This mechanism is similar to that of other sedative-hypnotics like benzodiazepines and barbiturates.[1][7]
Other Potential Mechanisms and Effects
While GABAergic modulation is the primary mechanism, some evidence suggests other pathways may be involved. This compound may disrupt neurodevelopment by affecting N-methyl-D-aspartate (NMDA) receptors and the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway.[3] In animal studies, this compound anesthesia has been shown to affect striatal dopamine release and cause a decoupling between cerebral blood flow and glucose utilization, an effect that should be considered in experimental design.[9][10]
At toxic doses (>100 mg/kg), this compound can cause severe CNS and respiratory depression, hypotension, and cardiac dysrhythmias, which are thought to result from the sensitization of the myocardium to catecholamines.[11]
Pharmacokinetics: ADME Profile
This compound undergoes rapid and extensive metabolism following administration. The parent compound has a very short half-life, and its clinical effects and disposition are governed by its primary metabolites.[2][12]
Absorption
This compound is readily absorbed from the gastrointestinal tract following oral or rectal administration.[2][6] Sedative effects typically appear within 20 to 60 minutes.[2][7]
Distribution
Due to its high lipid affinity, this compound and its metabolites are widely distributed throughout the body.[2]
Metabolism
This compound is rapidly biotransformed in the liver, erythrocytes, and other tissues via two main pathways.[2][12]
-
Reduction: Alcohol dehydrogenase rapidly reduces this compound to trichloroethanol (TCE) , the primary active metabolite responsible for hypnotic effects.[5][12] TCE is subsequently conjugated with glucuronic acid to form trichloroethanol glucuronide (TCE-G) , an inactive metabolite.[11][12]
-
Oxidation: A smaller fraction of this compound is oxidized to trichloroacetic acid (TCA) , an inactive metabolite with a very long half-life.[2][12]
Dichloroacetic acid (DCA) has also been identified as a metabolite in humans.[7][13] A portion of TCE-G is secreted into the bile and undergoes enterohepatic circulation, where it can be converted back to TCE or metabolized to TCA, contributing to the long residence time of TCA.[12][14]
Excretion
Metabolites are eliminated primarily via the kidneys in urine.[2][12] TCE-G is the main urinary metabolite, though a significant amount of TCA is also excreted.[15]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and its metabolites exhibit significant variability depending on the species, dose, and individual patient factors.
Table 1: Pharmacokinetic Parameters in Humans
| Parameter | This compound (CH) | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Source(s) |
|---|---|---|---|---|
| Terminal Half-life (t½) | ~4-5 minutes | 9.3 - 10.2 hours | ~67 - 94 hours | [2][11][16][17] |
| Time to Peak (tmax) | Very short (undetectable) | 0.76 - 2.38 hours | Long, complex profile | [16] |
| Peak Concentration (Cmax) | Undetectable after 10 min | 3241 - 6131 ng/mL* | Highest plasma concentration of all metabolites | [14][16][18] |
*Cmax for TCE is dose and formulation dependent. Values shown are from studies using 250 mg or 500 mg doses.[16]
Table 2: Pharmacokinetic Parameters in B6C3F1 Mice (Intravenous Dosing)
| Parameter | 67.8 µmol/kg Dose | 678 µmol/kg Dose | 2034 µmol/kg Dose | Source(s) |
|---|---|---|---|---|
| CH Half-life (t½) | ~5 min | ~11 min | ~24 min | [19] |
| CH Systemic Clearance | 36.0 L/kg-hr | 13.9 L/kg-hr | 7.6 L/kg-hr | [19] |
| TCE/TCE-G Half-life (t½) | 0.2 - 0.7 hours (combined) | 0.2 - 0.7 hours (combined) | 0.2 - 0.7 hours (combined) |[19] |
Experimental Protocols
Methodologies for studying the pharmacokinetics of this compound in vivo typically involve controlled administration to subjects followed by serial collection of biological samples for analysis.
Human Pharmacokinetic Study Protocol (Example)
A representative protocol is an open, randomized, crossover study design.[16]
-
Subjects: Healthy adult male volunteers (e.g., n=18, aged 20-31 years).[16]
-
Dosing: Single oral doses of this compound (e.g., 250 mg or 500 mg) administered as an immediate-release capsule, enteric-coated capsule, or an oral reference solution.[16]
-
Washout Period: A washout period of at least 4 weeks between study arms is implemented to ensure complete clearance of the long-lived TCA metabolite.[16]
-
Sample Collection: Venous blood samples (e.g., 4.5 mL) are collected into heparinized tubes at baseline and at numerous time points post-administration. A typical schedule might be: 0, 8, 10, 15, 20, 40, 60 minutes, and 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72, 96, 144, 192, and 240 hours.[16]
-
Sample Processing: Blood samples are centrifuged within 20 minutes to separate plasma, which is then immediately frozen at -20°C until analysis.[16]
Animal Pharmacokinetic Study Protocol (Example)
-
Dosing: Administration via oral gavage or tail vein injection with single or multiple doses (e.g., 50 to 200 mg/kg in mice).[19][20]
-
Sample Collection: At predetermined time points (e.g., 0.25, 1, 3, 6, 24 hours and 2, 4, 8, 16 days), animals are euthanized, and blood and liver samples are collected.[19][20]
-
Sample Processing: Blood is processed to plasma and, along with tissue homogenates, is stored frozen until analysis.[19]
Analytical Methodologies
Quantification of this compound and its metabolites in biological matrices requires sensitive and specific analytical techniques.
-
Technique: Gas Chromatography (GC) is the most common method, often coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS) for high sensitivity and specificity.[13][18][21]
-
Sample Preparation:
-
Extraction: Analytes are extracted from the plasma or urine matrix using a solvent like diethyl ether.[21][22]
-
Derivatization: To improve chromatographic properties, acidic metabolites like TCA are often derivatized. A common method is methylation using agents such as 3-methyl-1-tolyltriazene or boron trifluoride-methanol complex.[13][21]
-
-
Quantification: The concentrations of CH, TCE, and TCA are determined by comparing the peak areas from the samples against calibration curves prepared with known standards.[22] An internal standard (e.g., 2,2'-dichloroethanol or 4-chlorobutyric acid) is used to correct for variations in extraction and injection.[13][21] The limit of detection for these methods is typically in the low ng/mL range.[21]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [this compound: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. GABA - Wikipedia [en.wikipedia.org]
- 9. Effect of this compound on in vivo KCl-induced striatal dopamine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uncoupling of flow and metabolism by this compound: a rat in-vivo autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. This compound [inchem.org]
- 13. Determination of this compound metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of this compound and its metabolites in male human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. [The relative bioavailability and pharmacokinetics of this compound and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chloral and this compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pharmacokinetic analysis of this compound and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of this compound and its metabolites (trichloroethanol and trichloracetic acid) in human plasma and urine using electron capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
chloral hydrate's primary mechanism of action on the central nervous system
An In-depth Technical Guide on the Core Mechanism of Action of Chloral Hydrate on the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a sedative-hypnotic agent that exerts its primary effects on the central nervous system (CNS) following metabolic conversion to its active form, 2,2,2-trichloroethanol (TCE). The core mechanism of action of TCE is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. By enhancing GABAergic neurotransmission, TCE produces widespread CNS depression, leading to sedation and hypnosis. Additionally, TCE interacts with other ion channels, including voltage-gated sodium channels and glycine receptors, which may contribute to its broader pharmacological profile, including analgesic properties. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways.
Metabolic Activation of this compound
This compound itself is a prodrug. Upon oral administration, it is rapidly absorbed and metabolized, primarily in the liver and erythrocytes, by alcohol dehydrogenase to its active metabolite, TCE.[1][2] A secondary, less active metabolite, trichloroacetic acid (TCA), is also formed.[2] The sedative and hypnotic effects of this compound are almost entirely attributable to the action of TCE.[1][3]
Primary Mechanism: Modulation of the GABA-A Receptor
The principal molecular target for trichloroethanol in the CNS is the GABA-A receptor.[1] This receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens an intrinsic chloride (Cl⁻) channel.[1] The resulting influx of Cl⁻ ions hyperpolarizes the neuron, decreasing its excitability and inhibiting the firing of action potentials.[1]
TCE acts as a positive allosteric modulator of the GABA-A receptor.[4] It binds to a site on the receptor complex that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[5] This binding enhances the receptor's response to GABA, leading to an increased Cl⁻ current.[3][5] This potentiation of inhibitory signaling is the primary mechanism underlying the sedative and hypnotic effects of this compound.[1][3] Specifically, TCE has been shown to increase both the amplitude and duration of GABA-activated currents.[5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Overview of Chloral Hydrate's Role in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate, a geminal diol first synthesized in 1832 by Justus von Liebig, holds a significant place in the annals of pharmacology and scientific research.[1] Its journey from one of the earliest synthetic sedatives to a versatile laboratory reagent offers a compelling narrative of scientific discovery, evolving research methodologies, and a deeper understanding of neurobiology and toxicology.[1][2] This technical guide provides a comprehensive historical overview of this compound's use in scientific research, detailing key experiments, summarizing quantitative data, and illustrating its mechanisms of action through signaling pathway diagrams.
Early Pharmacological Investigations: Unraveling the Mechanism of a Novel Sedative
The sedative properties of this compound were first noted by Rudolf Buchheim in 1861 and later described in detail by Oscar Liebreich in 1869, leading to its widespread clinical use.[1] This novel hypnotic agent quickly became a subject of intense scientific scrutiny as researchers sought to understand its mode of action.
One of the earliest and most notable investigations was conducted by the renowned physiologist Claude Bernard in 1875.[1][3] Bernard hypothesized that this compound exerted its effects by metabolizing into chloroform within the body. While his experiments, which marked an early attempt to measure drug concentrations in the blood, were ultimately inconclusive, they laid the groundwork for the concept of drug metabolism.[3]
The mystery of this compound's potency, which appeared to be an exception to the Meyer-Overton correlation of anesthetic potency and lipid solubility, persisted for decades.[1] This anomaly was finally resolved in 1948 when it was demonstrated that this compound is a prodrug, metabolized in the body to the more lipophilic and active compound, 2,2,2-trichloroethanol.[1] This discovery was a landmark in pharmacology, solidifying the importance of metabolic activation in drug efficacy.
This compound in Toxicology and Carcinogenicity Studies
The widespread use of this compound and its presence as a byproduct of water chlorination prompted extensive toxicological research to assess its safety. These studies, primarily conducted in rodent models, have provided a wealth of quantitative data on its acute and chronic effects.
Experimental Protocols in Animal Toxicology
Acute Toxicity Studies:
-
Objective: To determine the median lethal dose (LD50) of this compound.
-
Animal Model: Typically CD-1 mice.[4]
-
Methodology:
Subchronic and Chronic Toxicity/Carcinogenicity Studies:
-
Objective: To evaluate the long-term effects of this compound exposure, including its potential to cause cancer.
-
Animal Models: B6C3F1 mice and F344/N or Sprague-Dawley rats are commonly used.[5][6]
-
Methodology:
-
This compound is administered to groups of animals for an extended period (e.g., 90 days for subchronic studies, or 2 years for carcinogenicity bioassays).[5][6]
-
Administration is typically through drinking water or oral gavage at multiple dose levels.[5][6]
-
Throughout the study, animals are monitored for clinical signs of toxicity, and body weight and food/water consumption are recorded.
-
At the end of the study, a complete necropsy is performed, and tissues are collected for histopathological examination to identify any non-neoplastic or neoplastic lesions.[5]
-
Quantitative Data from Toxicological Studies
| Study Type | Animal Model | Route of Administration | Key Findings | Reference |
| Acute Oral LD50 | CD-1 Mice (Male) | Gavage | 1442 mg/kg | [4] |
| Acute Oral LD50 | CD-1 Mice (Female) | Gavage | 1265 mg/kg | [4] |
| 90-Day Toxicity | Sprague-Dawley Rats (Male) | Drinking Water | NOAEL: 96 mg/kg/day | [6] |
| 2-Year Carcinogenicity | B6C3F1 Mice (Male) | Drinking Water | Increased incidence of hepatocellular adenoma and carcinoma | [5] |
| 2-Year Carcinogenicity | F344/N Rats (Male) | Drinking Water | No evidence of carcinogenicity | [5] |
NOAEL: No-Observed-Adverse-Effect Level
Mechanistic Insights: this compound's Interaction with Neural Signaling Pathways
Modern research has moved beyond the initial observations of sedation to elucidate the specific molecular targets of this compound's active metabolite, trichloroethanol. These investigations have revealed a complex interplay with several key neurotransmitter systems.
The primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.[3][7] Trichloroethanol binds to a site on the GABAA receptor complex, enhancing the influx of chloride ions and leading to hyperpolarization of the neuron, thus reducing its excitability.[3]
More recent studies have also implicated this compound in the modulation of the N-methyl-D-aspartate (NMDA) receptor and the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway, suggesting a more multifaceted impact on neuronal function and development.[8]
Signaling Pathway Diagrams
This compound as a Tool in Diverse Research Applications
Beyond its use as a primary subject of study, this compound has served as a valuable tool in various scientific disciplines.
Experimental Workflow: Sedation for Pediatric Neuroimaging and EEG
In pediatric research, particularly for neuroimaging (MRI, CT) and electroencephalography (EEG) studies, obtaining high-quality data requires the child to remain still. This compound has historically been a widely used sedative for these procedures due to its efficacy and ease of oral administration.
A Typical Experimental Workflow:
-
Patient Screening and Preparation: The child's medical history is reviewed, and they are fasted for a specified period before the procedure.
-
Dosage Calculation and Administration: A dose of this compound (typically 25-100 mg/kg) is administered orally.
-
Monitoring: The child is monitored for level of sedation, heart rate, and oxygen saturation.
-
Procedure: Once an adequate level of sedation is achieved, the neuroimaging or EEG is performed.
-
Recovery: The child is monitored until they are fully awake and have met discharge criteria.
Use in Organic Synthesis and Microscopy
This compound has also found utility as a reagent in organic chemistry. Notably, it is a key starting material in the Sandmeyer synthesis of isatin and its derivatives, which are important scaffolds in medicinal chemistry.[1] In this reaction, this compound reacts with an aniline and hydroxylamine to form an intermediate that is then cyclized in acid to yield the isatin.[1]
In the field of botany and mycology, this compound is a component of Hoyer's medium and Melzer's reagent , used as a clearing agent to make tissue samples more transparent for microscopic examination.[9][10]
Conclusion
The history of this compound in scientific research is a rich tapestry that reflects the evolution of modern pharmacology, toxicology, and neurobiology. From its early, somewhat crude, investigations into its hypnotic effects to the detailed molecular studies of its receptor interactions, this compound has been both a subject of fascination and a valuable experimental tool. While its clinical use has waned with the advent of safer alternatives, its legacy in the scientific literature is undeniable. The vast body of research conducted with this compound has not only provided critical insights into its own mechanisms but has also contributed to our fundamental understanding of drug metabolism, neuropharmacology, and the methodologies of scientific inquiry. This historical perspective serves as a valuable resource for today's researchers, offering context for current knowledge and inspiration for future discoveries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of this compound administered in drinking water to the male F344/N rat and male B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ninety-day toxicity study of this compound in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanol acts directly on extrasynaptic subtypes of GABAA receptors to increase tonic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Product of the month in April: this compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
The Pharmacological Journey of Chloral Hydrate: A Technical Guide to its Metabolites and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate, a sedative and hypnotic agent with a long history of clinical use, undergoes extensive metabolism in the body, giving rise to a number of pharmacologically active and toxic metabolites. A thorough understanding of the identification, quantification, and biological activities of these metabolites is crucial for comprehending the drug's overall therapeutic and adverse effects. This technical guide provides an in-depth exploration of the core metabolites of this compound, detailing their pharmacokinetic profiles, mechanisms of action, and the experimental methodologies used for their characterization.
Identification and Quantification of Metabolites
The primary metabolic pathway of this compound involves its rapid reduction to trichloroethanol (TCE) and oxidation to trichloroacetic acid (TCA).[1] Dichloroacetic acid (DCA) and monochloroacetic acid (MCA) have also been identified as metabolites.[2] The principal enzyme responsible for the conversion of this compound to its active metabolite, TCE, is alcohol dehydrogenase.[1]
The accurate identification and quantification of these metabolites are paramount for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose.
Experimental Protocol: GC-MS Analysis of this compound Metabolites in Human Plasma
This protocol outlines a validated method for the simultaneous determination of this compound and its metabolites in human plasma.[2]
1. Sample Preparation and Derivatization:
-
To a plasma sample, add an internal standard (e.g., 4-chlorobutyric acid).
-
The drug and its metabolites are converted to their methyl esters by reacting with a 12% boron trifluoride-methanol complex (12% BF3-MeOH). This derivatization step increases the volatility and thermal stability of the analytes, making them amenable to GC analysis.[2]
2. Extraction:
-
The reaction mixture is then extracted with an organic solvent, such as methylene chloride, to isolate the derivatized analytes from the plasma matrix.[2]
3. GC-MS Analysis:
-
The extracted sample is injected into a gas chromatograph equipped with a mass spectrometer.
-
The separation of the derivatized metabolites is typically achieved on a capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[2]
4. Quantification:
-
The concentration of each metabolite is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.
Pharmacokinetic Profiles of this compound Metabolites
The pharmacokinetic properties of this compound's metabolites vary significantly, influencing their contribution to the drug's overall effect and toxicity. The following tables summarize key pharmacokinetic parameters in both humans and mice.
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans
| Metabolite | Half-life (t½) | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Notes |
| Trichloroethanol (TCE) | 9.3 - 10.2 hours[3] | 0.67 - 2.38 hours[3] | 2993 - 6131 ng/mL (after 250-500 mg oral dose)[3] | The primary active metabolite responsible for hypnotic effects.[1] |
| Trichloroacetic Acid (TCA) | 89 - 94 hours[3] | ~32 hours (after 500 mg oral dose)[4] | ~8 mg/L (after 500 mg oral dose)[4] | Accumulates in the body upon repeated dosing. |
| Dichloroacetic Acid (DCA) | 8.0 hours (in a child given 50 mg/kg)[5] | ~7.5 hours (in children)[4] | ~22 µg/mL (in children)[4] | Detected in children, but its formation pathway is not fully understood.[1] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in B6C3F1 Mice
| Metabolite | Half-life (t½) | Time to Peak Concentration (Tmax) | Notes |
| This compound | ~0.4 hours[5] | 0.25 hours[6] | Rapidly cleared from plasma. |
| Trichloroethanol (TCE) | Similar in rats and mice[6] | 0.25 hours[6] | |
| Trichloroethanol glucuronide | Greater in rats than in mice[6] | 0.25 hours[6] | |
| Trichloroacetic Acid (TCA) | Elimination rate increases with multiple doses in mice[6] | 1 - 6 hours[7] | The major metabolite found in plasma.[8] |
| Dichloroacetic Acid (DCA) | Not detected in one study[5] | - |
Biological Activity of this compound Metabolites
The metabolites of this compound exhibit distinct biological activities, ranging from therapeutic hypnotic effects to significant toxicity.
Trichloroethanol (TCE): The Hypnotic Agent
The primary pharmacological effect of this compound, sedation, and hypnosis, is mediated by its active metabolite, trichloroethanol.[1] TCE potentiates the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel.[9]
Figure 1. Trichloroethanol enhances GABAergic inhibition.
This protocol describes the electrophysiological recording of GABA-A receptor currents in cultured neurons to assess the modulatory effects of TCE.[10][11][12][13]
1. Cell Culture and Preparation:
-
Primary neurons (e.g., hippocampal or cortical neurons) are cultured on coverslips.
-
On the day of recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.
2. Electrophysiological Recording:
-
A glass micropipette with a tip resistance of 4-8 MΩ is filled with an intracellular solution and positioned to form a high-resistance seal (gigaohm seal) with the membrane of a neuron.[12]
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -70 mV.
3. Drug Application:
-
GABA is applied to the neuron to elicit a baseline current response.
-
Trichloroethanol is then co-applied with GABA to observe its effect on the GABA-induced current.
4. Data Analysis:
-
The amplitude and kinetics of the GABA-A receptor-mediated currents are measured and analyzed to determine the extent of potentiation by TCE.
Trichloroacetic Acid (TCA): The Hepatotoxic Metabolite
Trichloroacetic acid is a known hepatotoxic agent and is implicated in the liver tumors observed in mice following chronic this compound administration.[14]
This protocol outlines a method to evaluate the hepatotoxic potential of TCA in a rat model.[14][15][16][17]
1. Animal Model and Dosing:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
Animals are administered TCA via oral gavage or in their drinking water for a specified period. Doses can range from 50 to 5000 ppm in drinking water.[14]
-
A control group receives the vehicle (e.g., corn oil or water) only.
2. Sample Collection:
-
At the end of the treatment period, animals are euthanized.
-
Blood samples are collected for serum biochemistry analysis (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)).
-
Liver tissue is collected and fixed in 10% neutral-buffered formalin for histopathological examination.
3. Analysis:
-
Serum Biochemistry: Elevated levels of liver enzymes (ALT, AST) in the serum are indicative of hepatocellular damage.
-
Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) and examined under a microscope for signs of liver injury, such as necrosis, inflammation, and fatty changes.
Dichloroacetic Acid (DCA): A Modulator of Mitochondrial Metabolism
Dichloroacetic acid has garnered significant interest for its ability to modulate cellular metabolism, particularly in the context of cancer. DCA inhibits pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shifts metabolism from glycolysis towards mitochondrial oxidative phosphorylation, a process that can induce apoptosis in cancer cells.[18][19][20][21][22]
Figure 2. Dichloroacetate shifts metabolism and induces apoptosis.
Conclusion
The metabolism of this compound gives rise to a complex array of metabolites with diverse and significant biological activities. Trichloroethanol is the key mediator of the desired hypnotic effects through its action on GABA-A receptors. In contrast, trichloroacetic acid and dichloroacetic acid are associated with toxicity and have been the subject of extensive research, particularly in the context of hepatotoxicity and cancer metabolism, respectively. A comprehensive understanding of the identification, pharmacokinetic profiles, and biological actions of these metabolites, facilitated by the detailed experimental protocols outlined in this guide, is essential for the safe and effective use of this compound and for the development of new therapeutic strategies targeting the pathways they modulate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The relative bioavailability and pharmacokinetics of this compound and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. nanion.de [nanion.de]
- 14. Trichloroacetic acid effects on rat liver peroxisomes and enzyme-altered foci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo hepatotoxicity study of rats in comparison with in vitro hepatotoxicity screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathological investigation for effect of trichloroethylene on rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dichloroacetate induces apoptosis in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dcaguide.org [dcaguide.org]
- 21. dcaguide.org [dcaguide.org]
- 22. Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Chloral Hydrate in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough assessment of the solubility of chloral hydrate across a range of common laboratory solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow, designed to assist researchers and professionals in drug development and various scientific disciplines.
Quantitative Solubility Data of this compound
The solubility of this compound varies significantly with the solvent and temperature. The data compiled from various sources is summarized in the table below for easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Qualitative Solubility |
| Water | 0 | 239 | Very Soluble[1][2] |
| 5 | 292 | ||
| 17 | 470 | ||
| 25 | 793 - 830[1][3][4] | ||
| 30 | 1005 | ||
| 40 | 1430 | ||
| Ethanol | 0 | 188 | Freely Soluble[5][6][7][8][9][10] |
| 5 | 200 | ||
| 20 | 425 | ||
| 25 | Very Soluble[3] | ||
| 30 | 950 | ||
| 45 | 5600 | ||
| Diethyl Ether | 25 | 200 | Freely Soluble[5][6] |
| Chloroform | 0 | 3.8 | Soluble[11] |
| 10 | 5.2 | ||
| 20 | 15.5 | ||
| 27.7 | 65 | ||
| Acetone | - | - | Freely Soluble[3][4][12] |
| Benzene | - | - | Very Soluble[3] |
| Toluene | 0 | 3.25 | Sparingly Soluble[3] |
| 10 | 8 | ||
| 20 | 21 | ||
| 35 | 77 | ||
| 45 | 200 | ||
| Carbon Disulfide | 20 | 1.47 | Sparingly Soluble[1] |
| Turpentine | - | - | Moderately or Sparingly Soluble[3] |
| Methanol | - | - | Soluble[11] |
| Pyridine | 20 | 80.9 | - |
| Glycerol | 20 | 200 | - |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a liquid solvent.[3][13] This protocol outlines the key steps for assessing the solubility of this compound.
1. Materials and Equipment:
-
This compound (crystalline solid, purity >99%)
-
Selected laboratory solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Stoppered conical flasks or vials
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (±0.1 mg)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Solvent: Prepare a known volume of the desired solvent in a stoppered flask.
-
Addition of Solute: Add an excess amount of crystalline this compound to the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.[3]
-
Equilibration: Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7][13] The time required to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[14]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pipette. It is critical to avoid aspirating any solid particles. Filter the sample immediately using a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
Analysis: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method. This may involve dilution of the sample to fall within the linear range of the analytical instrument.
-
Data Reporting: The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/100 mL or mol/L, at the specified temperature.
3. Key Considerations:
-
Purity of Compound: The purity of the this compound will directly affect the accuracy of the solubility measurement.
-
Solvent Quality: Use high-purity, analytical grade solvents.
-
Temperature Control: Maintaining a constant and uniform temperature is critical as solubility is highly temperature-dependent.
-
pH of Aqueous Solutions: For aqueous solvents, the pH of the solution should be measured and controlled, as it can influence the solubility of ionizable compounds.[3]
-
Solid Phase Analysis: In rigorous studies, it is advisable to analyze the solid phase remaining after equilibration to ensure that no phase transformation (e.g., formation of a different polymorph or solvate) has occurred.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. pure.au.dk [pure.au.dk]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. uspbpep.com [uspbpep.com]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Livres [books.google.fr]
- 6. education.com [education.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. quora.com [quora.com]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
chloral hydrate's molecular formula, weight, and basic characteristics
This technical guide provides a comprehensive overview of the molecular and chemical properties of chloral hydrate, intended for researchers, scientists, and professionals in drug development. The document details its fundamental characteristics, metabolic pathways, and the experimental methodologies used to assess its activity.
Core Molecular and Physical Properties
This compound, a sedative and hypnotic agent, is a geminal diol with the chemical formula C₂H₃Cl₃O₂.[1][2][3][4][5] First synthesized in 1832, it has a history of clinical use, and an understanding of its physicochemical properties is crucial for its application in research and development.[6]
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₂H₃Cl₃O₂ | [1][2][3][4][5] |
| Molecular Weight | 165.40 g/mol | [2][4][5][7][8] |
| Melting Point | 57 °C | [4][6][7] |
| Boiling Point | 96 °C (decomposes) | [6][7] |
| Density | 1.91 g/cm³ at 20°C | [6] |
| logP (Octanol/Water Partition Coefficient) | 0.99 | [6][9] |
| Water Solubility | Very soluble | [4][7] |
| Other Solubilities | Very soluble in olive oil, benzene, ethyl ether, and ethanol. Freely soluble in acetone and methyl ethyl ketone. | [4][7][9] |
Basic Characteristics
Appearance: this compound typically presents as colorless, transparent, or white crystals.[7][9]
Odor and Taste: It possesses an aromatic, penetrating, and slightly acrid odor with a slightly bitter, caustic taste.[6][7][9]
Stability: The compound is known to slowly volatilize when exposed to air and can decompose upon exposure to light.[6] It is incompatible with certain substances, including alcohols, cyanides, iodine, strong bases, and carbonates.[4]
Metabolic Pathway
Upon administration, this compound is rapidly metabolized, primarily in the liver and erythrocytes, by alcohol dehydrogenase.[1][8] The principal active metabolite is trichloroethanol, which is largely responsible for the sedative and hypnotic effects of the drug.[8] Trichloroethanol can be further conjugated with glucuronic acid to form trichloroethanol glucuronide, which is then excreted in the urine.[1] A secondary metabolic pathway involves the oxidation of this compound to trichloroacetic acid.[1][3]
Mechanism of Action: GABAergic Modulation
The primary mechanism of action of this compound's active metabolite, trichloroethanol, involves the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[8][9] Trichloroethanol enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron.[8] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in the central nervous system depression observed as sedation and hypnosis.[8]
Experimental Protocols
Determination of this compound and its Metabolites in Biological Samples
A common method for the quantification of this compound and its metabolites (trichloroethanol, trichloroethanol glucuronide, and trichloroacetic acid) in biological matrices such as blood and urine is gas chromatography/mass spectrometry (GC/MS).[1]
Methodology:
-
Sample Preparation: Biological samples are first treated to convert the analytes into their methyl ester derivatives.
-
Extraction: The derivatized analytes are extracted from the aqueous biological matrix into an organic solvent.
-
GC Separation: The extracted sample is injected into a gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
-
MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio, allowing for sensitive and specific quantification.
A spectrophotometric method has also been described for the determination of this compound in pharmaceutical products.[1][2] This method is based on the reaction of this compound with quinaldine ethyl iodide to produce a stable blue cyanine dye with a maximum absorbance at approximately 605 nm.[1][4]
Electrophysiological Assessment of GABA-A Receptor Modulation
The effect of this compound's active metabolite, trichloroethanol, on GABA-A receptor function can be assessed using electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus oocytes expressing human GABA-A receptors.
Experimental Workflow:
-
GABA-A Receptor Expression: Messenger RNA (mRNA) encoding the subunits of the human GABA-A receptor (e.g., α1, β1, γ2L) are injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for the expression and assembly of functional GABA-A receptors on the cell membrane.
-
Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
GABA Application: A baseline current is established, and then a solution containing a known concentration of GABA is applied to the oocyte, which activates the GABA-A receptors and elicits an inward chloride current.
-
Co-application of Trichloroethanol: The effect of trichloroethanol is assessed by co-applying it with GABA and measuring the change in the amplitude of the GABA-induced current. A potentiation of the current in the presence of trichloroethanol indicates a positive allosteric modulatory effect on the GABA-A receptor.
References
- 1. This compound [inchem.org]
- 2. Chloral and this compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Research Applications and Uses of Chloral Hydrate
For Researchers, Scientists, and Drug Development Professionals
Core Applications of Chloral Hydrate in Fundamental Research
This compound, a geminal diol with the formula C₂H₃Cl₃O₂, has a long history in the scientific and medical fields. While its clinical use as a sedative and hypnotic has largely been superseded by agents with more favorable safety profiles, this compound remains a valuable tool in fundamental research.[1] Its utility spans several domains, including neuropharmacology, animal research, and organic synthesis. This technical guide provides an in-depth overview of its core applications, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data related to the use of this compound in research settings.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | Species | Value | Reference |
| This compound | |||
| Half-life (t½) | Human | A few minutes | [2] |
| B6C3F1 Mice | 5 to 24 minutes | [3] | |
| Time to Peak Plasma Concentration (tₘₐₓ) | Human | 8 to 60 minutes (at very low concentrations) | [4] |
| Mice & Rats | 0.25 hours | [5] | |
| Trichloroethanol (TCE) - Active Metabolite | |||
| Half-life (t½) | Human | 8 to 12 hours | [2] |
| B6C3F1 Mice | 0.2 to 0.7 hours | [3] | |
| Rats | Significantly greater than in mice | [5] | |
| Time to Peak Plasma Concentration (tₘₐₓ) | Human | 0.67 to 2.38 hours | [4] |
| Mice & Rats | 0.25 hours | [5] | |
| Trichloroacetic Acid (TCA) - Metabolite | |||
| Half-life (t½) | Human | 67 hours | [2] |
| Time to Peak Plasma Concentration (tₘₐₓ) | Mice & Rats | 1 to 6 hours | [5] |
Table 2: Dosages of this compound for Animal Sedation and Anesthesia
| Species | Dosage | Route of Administration | Application | Reference |
| Rat | 300-400 mg/kg | Intraperitoneal (i.p.) | Anesthesia | [6] |
| Rat | 400 mg/kg | Intraperitoneal (i.p.) | Anesthesia | [7] |
| Rat | 175 mg/kg | Intraperitoneal (i.p.) | Control of epileptic activity | [8] |
| Mouse | 400 mg/kg | Intraperitoneal (i.p.) | Anesthesia | [7] |
| Guinea Pig | 400 mg/kg | Intraperitoneal (i.p.) | Anesthesia | [7] |
Note: The use of this compound for animal anesthesia, particularly via intraperitoneal injection, is controversial due to potential side effects such as adynamic ileus, peritonitis, and gastric ulcers.[9][10] Intravenous administration is considered a safer alternative.[11][12]
Experimental Protocols
Sedation and Anesthesia in Rodents
This protocol is a general guideline for the use of this compound as an anesthetic in rats. Researchers should consult their institution's animal care and use committee for specific guidelines.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection
-
Heating pad to maintain body temperature
-
Monitoring equipment (e.g., for heart rate and respiration)
Procedure:
-
Prepare a fresh solution of this compound in sterile saline. To minimize tissue irritation, the concentration should not exceed 50 mg/mL.[7]
-
Weigh the animal to accurately calculate the required dose (e.g., 300-400 mg/kg for rats).[6]
-
Administer the this compound solution via intraperitoneal (i.p.) injection. Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Place the animal in a warm, quiet environment and monitor for the onset of anesthesia. The time to induction can be variable.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Throughout the procedure, monitor the animal's vital signs, including respiratory rate and heart rate. Provide supplemental heat to prevent hypothermia.
Organic Synthesis: Sandmeyer Isatin Synthesis
This compound is a key reagent in the Sandmeyer synthesis of isatin, a valuable precursor for many heterocyclic compounds.[1][13]
Step A: Synthesis of Isonitrosoacetanilide
Materials:
-
This compound (0.54 mole, 90 g)
-
Water
-
Crystallized sodium sulfate (1300 g)
-
Aniline (0.5 mole, 46.5 g)
-
Concentrated hydrochloric acid (0.52 mole, 43 cc)
-
Hydroxylamine hydrochloride (1.58 moles, 110 g)
-
5 L round-bottomed flask
Procedure:
-
In the 5 L flask, dissolve the this compound in 1200 cc of water.
-
Add the crystallized sodium sulfate to the solution.
-
In a separate container, dissolve the aniline in 300 cc of water and add the concentrated hydrochloric acid. Add this solution to the flask.
-
Finally, add a solution of hydroxylamine hydrochloride in 500 cc of water to the reaction mixture.
-
Heat the mixture, which will form a thick paste at 60-70°C. Continue heating for 2 hours at 80-100°C.
-
Cool the mixture to 80°C and filter to collect the isonitrosoacetanilide precipitate.
Step B: Cyclization to Isatin
Materials:
-
Dry isonitrosoacetanilide (0.46 mole, 75 g)
-
Concentrated sulfuric acid (326 cc, 600 g)
-
1 L round-bottomed flask with a mechanical stirrer
-
Ice
Procedure:
-
Warm the concentrated sulfuric acid to 50°C in the 1 L flask.
-
Gradually add the dry isonitrosoacetanilide to the warm sulfuric acid while stirring, maintaining the temperature between 60°C and 70°C. Use external cooling as needed.
-
After the addition is complete, heat the solution to 80°C for approximately 10 minutes to complete the reaction.
-
Pour the reaction mixture onto ice to precipitate the crude isatin.
-
The crude isatin can be further purified by dissolving it in a sodium hydroxide solution, filtering, and then re-precipitating with hydrochloric acid.[14]
Deprotection of Acetals
This compound can be used as a reagent for the deprotection of acetals, dithioacetals, and tetrahydropyranyl ethers in organic solvents.[1]
General Procedure for Deprotection of Dithianes:
Materials:
-
Substrate (dithiane derivative)
-
This compound
-
Hexane (solvent)
Procedure:
-
Dissolve the dithiane derivative in hexane.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Metabolic Activation and GABAergic Mechanism
This compound itself is a prodrug. Its sedative-hypnotic effects are primarily mediated by its active metabolite, trichloroethanol, which enhances the activity of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Treatment Induced Apoptosis of Macrophages via Fas Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic analysis of this compound and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The relative bioavailability and pharmacokinetics of this compound and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound in mice and rats after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaesthetic effects of this compound, pentobarbitone and urethane in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msm.edu [msm.edu]
- 8. This compound’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gv-solas.de [gv-solas.de]
- 12. Intravenous this compound anesthesia provides appropriate analgesia for surgical interventions in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound Treatment Induced Apoptosis of Macrophages via Fas Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
Degradation Pathways of Chloral Hydrate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical degradation pathways of chloral hydrate in aqueous solutions. Understanding the stability of this compound is critical for its application in pharmaceutical formulations and for assessing its environmental fate. This document outlines the primary degradation mechanisms, influencing factors, and provides detailed experimental protocols for stability analysis.
Core Degradation Pathway: Hydrolysis
The principal degradation pathway for this compound in aqueous solutions is hydrolysis, which leads to the formation of chloroform and formic acid.[1][2] This reaction is a base-catalyzed haloform reaction.[3] The degradation process can be influenced by several factors, significantly impacting the stability of this compound solutions.
The primary degradation reaction is as follows:
C₂H₃Cl₃O₂ (this compound) → CHCl₃ (Chloroform) + HCOOH (Formic Acid)
This hydrolytic cleavage of the carbon-carbon bond is influenced by the chemical and physical environment of the solution.[2]
Factors Influencing Hydrolysis
The rate of this compound hydrolysis is significantly affected by the following factors:
-
pH: The hydrolysis rate is greatly accelerated with an increase in pH. This compound is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1]
-
Initial Concentration: The degradation rate can also be influenced by the initial concentration of this compound in the solution.[1]
Quantitative Analysis of Degradation
The stability of this compound solutions has been quantitatively assessed under various conditions. The following tables summarize the kinetic data for the hydrolysis of this compound.
Influence of pH on Degradation
The degradation of this compound is highly dependent on the pH of the solution. The table below presents the pseudo-first-order rate constants (k) and half-lives (t₁/₂) of this compound at different pH values.
| pH | Temperature (°C) | Initial Concentration (mg/L) | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, days) | Reference |
| 7 | 20 | 0.02 | ~0.004 | ~7 | [1] |
| 9 | 20 | 10 | 0.04 | 0.72 | [1] |
| 10 | 20 | 10 | 0.28 | 0.10 | [1] |
| 11 | 20 | 10 | 2.5 | 0.01 | [1] |
| 12 | 20 | 10 | 22.5 | <0.01 | [1] |
Influence of Temperature on Degradation
Temperature plays a crucial role in the degradation kinetics of this compound. The following table illustrates the effect of temperature on the degradation rate at a constant pH.
| Temperature (°C) | pH | Initial Concentration (mg/L) | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, days) | Reference |
| 20 | 7 | 10 | <0.001 | >28 | [1] |
| 40 | 7 | 10 | 0.002 | 14.4 | [1] |
| 60 | 7 | 10 | 0.01 | 2.89 | [1] |
Experimental Protocols
This section details the methodologies for conducting stability studies on this compound solutions, focusing on kinetic analysis and the quantification of degradation products.
Kinetic Study of this compound Hydrolysis
This protocol is adapted from the study by Ma et al. (2016) to determine the hydrolysis rate of this compound under various conditions.[1]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound at a specific pH and temperature.
Materials:
-
This compound stock solution (e.g., 1 g/L in deionized water)
-
Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9-12)
-
Temperature-controlled water bath or incubator
-
Amber glass vials with screw caps
-
Quenching solution (e.g., a strong acid to stop the base-catalyzed degradation)
-
Analytical instrumentation for this compound quantification (e.g., HPLC-UV, GC-ECD)
Procedure:
-
Prepare buffered solutions of the desired pH.
-
Spike the buffered solutions with the this compound stock solution to achieve the desired initial concentration.
-
Dispense the solutions into amber glass vials, ensuring no headspace.
-
Place the vials in a temperature-controlled environment (e.g., water bath at 20°C, 40°C, or 60°C).
-
At predetermined time intervals, withdraw a vial and immediately quench the reaction by adding a quenching agent to lower the pH.
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear regression.
Analytical Methodology for Stability Indicating Assay
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M sulfuric acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at low UV wavelengths, for example, between 205-215 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Sample Preparation:
-
Dilute the this compound solution samples with the mobile phase to a concentration within the calibrated range of the instrument.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
Quantification:
-
Quantify the concentration of this compound and its degradation products (if standards are available) by comparing the peak areas to a standard calibration curve.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathway and a typical experimental workflow for studying this compound stability.
Conclusion
The degradation of this compound in aqueous solutions is primarily governed by a base-catalyzed hydrolysis reaction that yields chloroform and formic acid. The rate of this degradation is highly sensitive to pH and temperature. For drug development professionals, controlling the pH of formulations is a critical strategy to ensure the stability of this compound solutions. The experimental protocols and analytical methods outlined in this guide provide a framework for robust stability testing, ensuring the quality and safety of pharmaceutical products containing this compound.
References
- 1. Toward better understanding of this compound stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Stability of Extemporaneously Compounded this compound Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 5. WO2019158044A1 - Method for determining this compound content by high-performance liquid phase chromatography - Google Patents [patents.google.com]
Methodological & Application
Detailed Protocol for Chloral Hydrate Anesthesia in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate is a sedative and hypnotic agent that has been historically used for anesthesia in laboratory rodents. It acts as a central nervous system depressant. Its primary active metabolite, trichloroethanol, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While effective for inducing a state of hypnosis and immobilization, its use is approached with caution due to a narrow therapeutic index and potential for severe side effects. This document provides a detailed protocol for the preparation and administration of this compound for anesthesia in rats and mice, including dosage guidelines, monitoring procedures, and post-operative care.
Quantitative Data Summary
The following tables summarize recommended dosages and expected anesthetic timings for this compound in rats and mice. It is crucial to note that individual responses can vary based on strain, age, sex, and health status.
Table 1: this compound Anesthesia Parameters in Rats
| Administration Route | Dosage (mg/kg) | Induction Time (minutes) | Duration of Anesthesia (minutes) | Notes and Adverse Effects |
| Intraperitoneal (IP) | 300 - 450 | ~2-10 | 60 - 136[1] | Risk of peritonitis, adynamic ileus, and gastric ulcers.[2] Anesthetic dose is near the lethal dose.[1] |
| Intraperitoneal (IP) | 400 | Rapid | 60 - 120[3] | Lower concentrations can minimize irritation.[4] |
| Intravenous (IV) | 200 (initial bolus) | Rapid | Maintained with infusion | Provides good anesthetic depth and analgesia.[5][6][7] |
| Intravenous (IV) | 150 (continuous infusion per hour) | - | As per infusion duration | Used to maintain a stable plane of anesthesia.[6][7] |
Table 2: this compound Anesthesia Parameters in Mice
| Administration Route | Dosage (mg/kg) | Induction Time (minutes) | Duration of Anesthesia (minutes) | Notes and Adverse Effects |
| Intraperitoneal (IP) | 300 | Data not available | Data not available | Widely used despite concerns about its use in small animals.[8] |
| Intraperitoneal (IP) | 400 | Data not available | Unproven for surgical procedures[9] | Recommended for non-survival procedures only.[9] |
| Intraperitoneal (IP) | 200 (in combination) | ~5 | ~60 (in combination) | Used with 375 mg/kg 2,2,2-tribromoethanol.[10][11] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound crystals
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Millipore filter (0.22 µm)
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 4% (40 mg/mL) solution, dissolve 400 mg of this compound in 10 mL of sterile saline.
-
Weigh the this compound crystals accurately.
-
In a sterile vial, add the sterile saline or water.
-
Gradually add the this compound crystals to the liquid while vortexing to ensure complete dissolution.
-
Once dissolved, filter the solution through a 0.22 µm Millipore filter into a new sterile vial to ensure sterility.
-
Label the vial with the name of the drug, concentration, date of preparation, and initials of the preparer.
-
Store the solution at room temperature, protected from light. Discard after 30 days of dilution.[12]
Pre-Anesthetic Procedures
-
Animal Acclimation: Allow animals to acclimate to the facility for at least 3 days prior to any procedure.[1][9]
-
Fasting: Pre-anesthetic fasting is generally not necessary for rodents. If required for specific experimental reasons, limit it to 2-3 hours for mice and rats due to their high metabolic rate. Water should never be restricted.[1][9]
-
Health Assessment: Ensure the animal is in good health and free from any signs of disease.
-
Weighing: Accurately weigh the animal on the day of the procedure to calculate the precise dose of anesthetic.
-
Eye Protection: Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.[1][9]
Anesthetic Administration
a. Intraperitoneal (IP) Injection:
-
Restrain the rodent appropriately. For mice, scruffing the neck and securing the tail is common. For rats, firm but gentle restraint around the shoulders is effective.
-
Tilt the animal's head downwards at a slight angle.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the this compound solution slowly.
b. Intravenous (IV) Injection (Tail Vein):
-
Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rodent in a suitable restrainer that exposes the tail.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Administer the initial bolus dose slowly.
-
For maintenance, a continuous infusion pump can be connected to the catheter.
Monitoring During Anesthesia
Continuous monitoring of the anesthetized animal is critical to ensure its well-being and the appropriate depth of anesthesia. Monitor and record the following parameters every 15 minutes:
-
Anesthetic Depth: Assessed by the loss of the righting reflex, muscle relaxation, and lack of response to a toe pinch.
-
Respiratory Rate: Normal ranges are 70-110 breaths/min for rats and 55-100 breaths/min for mice.[1][9] A 50% decrease can be normal under anesthesia.[1][9] Shallow and rapid breathing may indicate the animal is too light, while deep and slow breathing may suggest the anesthetic plane is too deep.[1][9]
-
Heart Rate/Pulse: Normal ranges are 260-500 beats/min for rats and 300-500 beats/min for mice.[1][9]
-
Mucous Membrane Color: Should be pink. Pale or blue membranes indicate poor perfusion or oxygenation.[1][9]
-
Body Temperature: Maintain normal body temperature (35.9-37.5°C for rats, 36.0-38.0°C for mice) using a heating pad or other warming device to prevent hypothermia.[1][9]
Post-Anesthetic Care and Recovery
-
Continue to monitor the animal every 15 minutes until it is fully ambulatory.[1][9]
-
Provide thermal support throughout the recovery period.[1][9]
-
Recover rodents individually to prevent cannibalism by cage mates.[1][9]
-
Provide easily accessible food and water.
-
Administer analgesics as required for post-operative pain management, as this compound has poor analgesic properties.[12]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Anesthesia
Caption: Experimental workflow for rodent anesthesia.
Logical Relationships of this compound Use
Caption: Pros, cons, and considerations for this compound.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. unav.edu [unav.edu]
- 4. A pathophysiological study of abdominal organs following intraperitoneal injections of this compound in rats: comparison between two anaesthesia protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intravenous this compound anesthesia provides appropriate analgesia for surgical interventions in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Increased Anesthesia Time Using 2,2,2-tribromoethanol-Chloral Hydrate With Low Impact On Mouse Psychoacoustics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased anesthesia time using 2,2,2-tribromoethanol-chloral hydrate with low impact on mouse psychoacoustics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Chloral Hydrate in Pediatric Sedation for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate is a sedative-hypnotic agent that has been historically utilized for pediatric sedation during non-painful diagnostic procedures, such as imaging studies, to ensure the child remains still for high-quality image acquisition.[1][2] Its mechanism of action involves the enhancement of the γ-aminobutyric acid (GABA) receptor's activity in the central nervous system by its active metabolite, trichloroethanol (TCE), leading to sedative and hypnotic effects.[3] Despite its historical use, safer alternatives with more predictable pharmacokinetic profiles are increasingly recommended.[1][2] These notes provide an overview of the application of this compound, including its efficacy, safety profile, and standardized protocols based on existing clinical data.
Mechanism of Action
This compound is a prodrug that is rapidly metabolized by alcohol dehydrogenase in the liver to its active form, trichloroethanol (TCE).[2][3] TCE is responsible for the sedative and hypnotic effects.[2][3] It enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to central nervous system depression.
Pharmacokinetics
-
Absorption: this compound is well absorbed after oral or rectal administration.[4]
-
Onset of Action: The onset of sedation typically occurs within 15 to 60 minutes following oral administration.[4][5]
-
Peak Concentration: Peak serum concentrations of this compound are reached within 30 to 60 minutes.[2] The active metabolite, TCE, reaches peak concentrations at varying times, with one study in neonates reporting a range of 1 to 12 hours.[6]
-
Half-life: The elimination half-life of TCE is significantly longer in younger children and varies with age:
-
Metabolism and Excretion: TCE is further metabolized to the inactive trichloroacetic acid.[2]
Efficacy of this compound in Pediatric Sedation for Imaging
The success rate of this compound sedation for pediatric imaging varies across studies and is influenced by factors such as the child's age, the type of imaging procedure, and the administered dose.
Table 1: Efficacy of this compound Sedation in Pediatric Imaging Studies
| Study/Reference | Imaging Modality | Patient Age Group | Dosage | Success Rate |
| Greenberg SB et al.[7][8] | MR Imaging | 1 month - 11 years | 100 mg/kg (max 2.5 g) | 91% overall |
| Greenberg SB et al.[7][9] | MR Imaging | ≤ 48 months | 100 mg/kg (max 2.5 g) | 96% |
| Greenberg SB et al.[7][9] | MR Imaging | > 48 months | 100 mg/kg (max 2.5 g) | 81% |
| Vade A et al.[10][11] | CT | 4 years or younger | Incremental doses | 100% |
| Vade A et al.[10][11] | MR Imaging | 1 - 4 years | Incremental doses + hydroxyzine | 100% |
| Vade A et al.[10][11] | MR Imaging | < 1 year | Incremental doses | 97% |
| Keengwe et al.[12] | CT, MR, Nuclear Medicine | Not specified | 100 mg/kg (max 2g) | 95% |
| Recent Study[13] | MRI | 1 - 8 years | 50-100 mg/kg | 85.79% |
| Bracken et al.[14] | Outpatient Imaging | 1 month - 3 years 10 months | Reduced doses (40-60 mg/kg) | 96.7% |
| Kim et al.[15] | Brain MRI (Normal Intelligence) | 1 day - 12 years | Not specified | 94% |
| Kim et al.[15] | Brain MRI (DD/ID) | 1 day - 12 years | Not specified | 78% |
Safety Profile and Adverse Events
While often effective, this compound is associated with a range of adverse events. Continuous monitoring by trained personnel is crucial.
Table 2: Common Adverse Events Associated with this compound Sedation
| Adverse Event | Incidence Rate | Study/Reference |
| Mild Hypoxia (SpO2 90-95%) | 5-9% | [10][11] |
| Moderate to Severe Hypoxia (SpO2 < 85-89%) | Infrequent | [10] |
| Vomiting | 2.9% - 6% | [6][9][12] |
| Hyperactivity/Irritability | 6% | [9] |
| Nausea | 11.48% | [13] |
| Agitation | 4.37% | [13] |
| Mild Respiratory Depression | 4% | [9] |
Contraindications: this compound should not be used in patients with marked hepatic or renal impairment, severe cardiac disease, or gastritis.[16] Caution is advised in children with compromised respiratory function, airway abnormalities, or certain syndromes like Trisomy 21.[6][17]
Experimental Protocols
Patient Screening and Preparation Protocol
A thorough screening process is essential to identify suitable candidates for this compound sedation and minimize risks.
-
Patient Evaluation:
-
Obtain a detailed medical history, including any underlying conditions, allergies, and previous experiences with sedation.
-
Perform a physical examination, paying close attention to the cardiovascular and respiratory systems.
-
Assess the airway for any potential abnormalities.[17]
-
Determine the American Society of Anesthesiologists (ASA) physical status; typically, only ASA class I or II patients are candidates for sedation outside of an operating room setting.[11]
-
-
Informed Consent:
-
Discuss the risks, benefits, and alternatives to this compound sedation with the parents or legal guardians.
-
Obtain written informed consent.[12]
-
-
Fasting Guidelines:
-
To reduce the risk of aspiration, it is important for the child not to eat for 4 hours prior to sedation.[5]
-
-
Pre-sedation Checklist:
-
Verify the patient's identity, the planned procedure, and the signed consent form.
-
Record baseline vital signs, including heart rate, respiratory rate, blood pressure, and oxygen saturation.
-
Sedation Administration and Monitoring Protocol
-
Dosage and Administration:
-
The initial oral dose of this compound typically ranges from 25 to 100 mg/kg.[3]
-
For procedural sedation, a dose of 50-75 mg/kg is often used 30-60 minutes before the procedure.[16]
-
Some protocols use a higher dose of 100 mg/kg, with a maximum total dose of 2.5 g for children weighing 25 kg or less.[8][9]
-
If the initial dose is insufficient, a repeat dose may be considered, but this is not always recommended.[16] A supplemental dose of 25 mg/kg may be given if sedation is not achieved.[18]
-
The medication is administered orally and has an unpleasant taste.[5]
-
-
Environment:
-
Monitoring During Sedation:
-
Continuous monitoring of vital signs (heart rate, respiratory rate, blood pressure) and arterial hemoglobin oxygen saturation (SpO2) by trained personnel is mandatory from the time of drug administration until discharge criteria are met.[10][11]
-
Personnel trained in pediatric advanced life support (PALS) should be readily available.[10]
-
-
Post-Sedation Care and Discharge:
-
Continue monitoring the child after the procedure until they are awake, alert, and their vital signs are stable.
-
Discharge criteria should be met before the child is sent home.
-
Parents should be advised about potential residual effects such as prolonged sleepiness and unsteadiness.[5]
-
Visualizations
Caption: Workflow for pediatric sedation with this compound for imaging studies.
Caption: Simplified mechanism of action of this compound.
References
- 1. This compound: Is It Still Being Used? Are There Safer Alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pediatric this compound Poisonings and Death Following Outpatient Procedural Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of this compound for conscious sedation of infants in the pediatric cardiovascular intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. starship.org.nz [starship.org.nz]
- 6. med.virginia.edu [med.virginia.edu]
- 7. ajronline.org [ajronline.org]
- 8. ajronline.org [ajronline.org]
- 9. High-dose this compound sedation for children undergoing MR imaging: safety and efficacy in relation to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajronline.org [ajronline.org]
- 11. This compound sedation of children undergoing CT and MR imaging: safety as judged by American Academy of Pediatrics guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paediatric sedation for imaging is safe and effective in a district general hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. This compound sedation in radiology: retrospective audit of reduced dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness of this compound on Brain MRI in Children with Developmental Delay/Intellectual Disability Comparing with Normal Intelligence: Single Tertiary Center Experience [mdpi.com]
- 16. Chloral-hydrate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. starship.org.nz [starship.org.nz]
- 18. Risk factors for this compound sedation failure in pediatric patients: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloral Hydrate Dosage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate is a sedative and hypnotic agent that has been historically used for anesthesia in animal research. Its mechanism of action involves potentiating the activity of the γ-aminobutyric acid (GABA-A) receptor complex, leading to central nervous system depression.[1][2] While effective, it is crucial to acknowledge that this compound has a narrow therapeutic index and can cause significant side effects.[3] Modern anesthetic agents are often preferred, especially for survival surgeries. These notes provide detailed information on dosage calculations, administration protocols, and safety considerations for the use of this compound in various animal models, intended for non-survival procedures or when alternative anesthetics interfere with experimental outcomes.
Quantitative Data Summary
The following tables summarize recommended dosages of this compound for different animal models. It is imperative to note that these are starting points, and the actual dose may need to be adjusted based on the animal's age, strain, sex, and health status.
Table 1: this compound Dosage for Rodent Models
| Animal Model | Administration Route | Dosage (mg/kg) | Purpose | Notes |
| Mouse | Oral (gavage) | 1100 - 1442 | LD50 | [4][5] |
| Intraperitoneal (IP) | 400 | LD50 | [4] | |
| Intraperitoneal (IP) | 300 - 400 | Anesthesia | Often considered a suboptimal anesthetic for rodents due to being a poor analgesic.[6] | |
| Rat | Oral (gavage) | 479 | LD50 | [4] |
| Intraperitoneal (IP) | 580 | LD50 | [4] | |
| Intraperitoneal (IP) | 300 - 450 | Anesthesia | Concentrations above 5% can cause peritonitis. Anesthetic dose is near the lethal dose. Not recommended for surgical procedures. | |
| Intravenous (IV) | 200 (bolus) + 150/hr (infusion) | Surgical Anesthesia | Provides excellent anesthetic depth and analgesia for surgical manipulations.[7][8] | |
| Guinea Pig | Intraperitoneal (IP) | 400 | Anesthesia | |
| Hamster | Intraperitoneal (IP) | Not Recommended | High Mortality | Causes intra-abdominal adhesions and testicular atrophy.[9] |
Table 2: this compound Dosage for Other Animal Models
| Animal Model | Administration Route | Dosage (mg/kg) | Purpose | Notes |
| Rabbit | Intravenous (IV) | 30 - 50 | Sedation/Anesthesia | Often used in combination with other agents. |
| Dog | Oral | 500 | Sedation/Control | [10] |
| Horse | Intravenous (IV) | 40 | Sedation | Used as a 7% solution. |
| Calf | Intravenous (IV) | ~17.5 g/calf (avg.) | Deep Anesthesia | Administered as a 10% solution via slow IV injection.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous (IV) Administration in Rats
This protocol is adapted from a study demonstrating the analgesic efficacy of IV this compound in Sprague-Dawley rats.[7]
Materials:
-
This compound powder (≥98% purity)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Solution Preparation:
-
Weigh the required amount of this compound powder to prepare a 0.1 g/mL (100 mg/mL) solution in sterile PBS.
-
Add the this compound powder to the sterile PBS in a conical tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
-
Animal Preparation:
-
Induce anesthesia in the rat using a short-acting inhalant anesthetic (e.g., 4% isoflurane).
-
Once the animal has lost its righting reflex, place a catheter in the jugular vein for IV access.
-
-
Administration:
-
Discontinue the inhalant anesthetic.
-
Administer an initial IV bolus dose of 200 mg/kg of the prepared this compound solution.
-
Maintain anesthesia with a continuous IV infusion at a rate of 150 mg/kg per hour.
-
-
Monitoring:
-
Continuously monitor the animal's respiratory rate, heart rate, and body temperature.
-
Maintain core body temperature at approximately 37°C using a heating pad.
-
Assess the depth of anesthesia by checking for a lack of response to a noxious stimulus (e.g., tail pinch).
-
Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Administration in Rodents (Caution Advised)
Important Note: Intraperitoneal administration of this compound is associated with a high risk of peritonitis, adynamic ileus, and tissue necrosis.[3] This route should only be used for terminal procedures when IV access is not feasible, and the solution must be appropriately diluted. A study in rats showed that lower concentrations of this compound (while maintaining the same total dose) minimized irritancy.[12]
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in sterile saline. To minimize irritation, it is recommended to use a lower concentration (e.g., 4% or 40 mg/mL).
-
Calculate the required volume to deliver the target dose (e.g., 300-400 mg/kg for rats).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the solution.
-
-
Administration:
-
Properly restrain the animal.
-
Inject the calculated volume of the diluted this compound solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
-
Post-Administration Monitoring:
-
Closely monitor the animal for signs of pain, distress, or adverse reactions.
-
Assess anesthetic depth before beginning any procedure.
-
Mechanism of Action and Experimental Workflow Visualization
Signaling Pathway of this compound's Active Metabolite
The primary hypnotic and sedative effects of this compound are mediated by its active metabolite, trichloroethanol. Trichloroethanol enhances the inhibitory effects of GABA at the GABA-A receptor, a ligand-gated chloride ion channel. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.
Caption: Mechanism of action of this compound via its active metabolite, trichloroethanol, on the GABA-A receptor.
Experimental Workflow for Intravenous Anesthesia in a Rat Model
The following diagram illustrates the key steps in inducing and maintaining anesthesia with this compound via intravenous administration in a rat.
Caption: Workflow for intravenous administration of this compound for anesthesia in a rat model.
Disclaimer
The use of this compound in animal experiments requires strict adherence to institutional animal care and use committee (IACUC) guidelines and should only be performed by trained personnel. The information provided here is for educational purposes and does not replace the need for professional veterinary guidance. The potential for adverse effects is significant, and the use of safer, more modern anesthetics is strongly encouraged.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. gv-solas.de [gv-solas.de]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Toxicology of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species Guidelines on Anesthesia and Analgesia | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 7. Intravenous this compound anesthesia provides appropriate analgesia for surgical interventions in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Intraperitoneal injection of this compound causes intra-abdominal adhesions and unilateral testicular atrophy in golden Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Determination of Administration Time and Dosage of this compound Required to Produce Deep Anesthesia in Calves -Korean Journal of Veterinary Research | 학회 [koreascience.kr]
- 12. A pathophysiological study of abdominal organs following intraperitoneal injections of this compound in rats: comparison between two anaesthesia protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Chloral Hydrate Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chloral hydrate (C₂H₃Cl₃O₂) is a crystalline solid that is highly soluble in water and alcohol.[1] In the laboratory, it is most valued as a clearing agent for microscopic examination of biological specimens, particularly in botany, mycology, and entomology.[2][3] Its effectiveness stems from its ability to dissolve cellular contents like starch and pigments, rendering cell walls and other structures transparent for detailed observation.[3] This clearing action is enhanced by its high refractive index, which improves the clarity of specimens under a microscope.[4]
This compound is a key component in various mounting media, including Hertwig's solution and Hoyer's medium, which are used to prepare slides for both temporary and long-term observation.[2][5]
Extreme caution is advised when handling this compound and its solutions. It is classified as toxic if swallowed and causes serious skin and eye irritation.[6] Adherence to strict safety protocols is mandatory.
Safety and Handling Precautions
Due to its toxicity, all handling of this compound (both solid and solution) must be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.[7]
-
Avoid Inhalation: Avoid breathing in dust from the solid chemical. Use dry clean-up procedures and prevent dust generation.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[7] If eye contact occurs, rinse cautiously with water for several minutes.[6]
-
Ingestion: Do not eat, drink, or smoke when handling this chemical. If swallowed, seek immediate medical attention.[6]
-
Waste Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations.
Protocol 1: Acidified this compound-Glycerol Solution (Hertwig's Solution)
This solution is a widely used clearing agent for plant and insect tissues, ideal for temporary mounts.[2] The glycerol prevents the crystallization of the this compound on the slide.[8]
Quantitative Data Summary
| Component | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| This compound | C₂H₃Cl₃O₂ | 165.40 | 45 g | Clearing Agent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 25 mL of 1+8 solution | Acidification |
| Glycerol (Glycerine) | C₃H₈O₃ | 92.09 | 10 mL | Prevents Crystallization |
| Corresponds to a 4.2% HCl solution. |
Table based on a common formulation for Hertwig's solution.[2][8]
Experimental Protocol
-
Prepare the HCl Solution: In a chemical fume hood, carefully prepare the 1+8 HCl solution by adding one part concentrated HCl to eight parts distilled water.
-
Weigh this compound: Weigh out 45 g of this compound crystals and place them into a suitable glass beaker or flask.
-
Dissolve the Components: Add the 25 mL of the prepared HCl solution and the 10 mL of glycerol to the beaker containing the this compound.[2]
-
Mix Thoroughly: Place the beaker on a magnetic stir plate and stir with a stir bar until all the this compound crystals have completely dissolved. Gentle warming on a hot plate (do not boil) can accelerate dissolution.
-
Filter if Necessary: If the solution contains any particulate matter, filter it through glass wool into a clean storage bottle.[9]
-
Label and Store: Clearly label the bottle with the solution name, date of preparation, and appropriate hazard warnings.
Protocol 2: Hoyer's Mounting Medium
Hoyer's medium is a semi-permanent mounting solution particularly useful for observing mites and other small arthropods.[2][5]
Quantitative Data Summary
| Component | Quantity | Role |
| Distilled Water | 50 mL | Solvent |
| Gum Arabic (crystals) | 30 g | Mounting Medium Base |
| This compound | 200 g | Clearing Agent |
| Glycerin (Glycerol) | 20 mL | Plasticizer / Humectant |
Table based on a standard formulation for Hoyer's medium.[2]
Experimental Protocol
-
Dissolve Gum Arabic: Add 30 g of gum arabic crystals to 50 mL of distilled water in a glass beaker. Allow the mixture to stand at room temperature for 1-2 days, or until the gum is completely dissolved. Stirring can aid this process.[2][9]
-
Add this compound: Once the gum arabic is dissolved, add 200 g of this compound to the solution.[2] Let the mixture stand for another day or two, stirring occasionally, until the this compound has fully dissolved.[9]
-
Add Glycerin: Add 20 mL of glycerin to the mixture and stir until the solution is homogeneous.[2]
-
Settle and Filter: Allow the solution to stand so that any sediment can settle.[9] Carefully filter the final medium through glass wool to remove any impurities.[2][9]
-
Label and Store: Transfer the solution to a clean, airtight, amber-colored bottle.[9] Label it clearly with the name, date, and hazard symbols.
Storage and Stability
-
Storage: Store this compound solutions in tightly sealed, light-resistant glass containers to protect from light and prevent volatilization.[1][10] Storage at room temperature or under refrigeration (5 ± 2 °C) is acceptable.[10][11]
-
Stability: Extemporaneously prepared this compound solutions have been shown to be chemically and physically stable for at least 180 days when stored correctly.[1][10] A 10% w/v rectal solution remained stable for 90 days under refrigeration.[11] However, some pharmaceutical preparations may recommend use within 28 days of opening.[12]
Experimental Workflow Diagram
Caption: Workflow for the laboratory preparation of a this compound solution.
References
- 1. Stability of Extemporaneously Compounded this compound Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 2. fda.gov [fda.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Mounting Media | Spiders and Mountains [stefan-otto-spiders.de]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. An improved clearing and mounting solution to replace this compound in microscopic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slide Mounting Procedures [extento.hawaii.edu]
- 10. Stability evaluation of 7 % this compound syrup contained in mono and multi-dose bottles under room and refrigeration conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 12. medicines.org.uk [medicines.org.uk]
Application Notes and Protocols for Chloral Hydrate Administration in Experimental Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate is a sedative and hypnotic agent that has historically been used for anesthesia in experimental animals. Although newer anesthetic agents with improved safety profiles are now more common, this compound is still utilized in specific research scenarios where other anesthetics may interfere with experimental outcomes. Its primary mechanism of action involves its active metabolite, trichloroethanol, which potentiates the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This document provides detailed application notes and protocols for the common administration routes of this compound in experimental animals.
Caution: this compound has a narrow therapeutic index, and the anesthetic dose is close to the lethal dose.[3] It is a potent irritant to tissues and mucous membranes.[3][4] Its use should be carefully considered and justified, and it should only be handled by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines. For surgical procedures, it is recommended to combine this compound with an appropriate analgesic.[3][4]
Data Presentation: Quantitative Anesthetic Properties
The following tables summarize the quantitative data for this compound administration in common experimental animal models.
Table 1: Recommended Dosages of this compound by Administration Route
| Animal Model | Intraperitoneal (IP) | Oral (PO) | Intravenous (IV) |
| Mouse | 350 - 400 mg/kg[5] | 1100 - 1442 mg/kg (LD50)[6] | - |
| Rat | 300 - 450 mg/kg[7] | 479 mg/kg (LD50)[6] | 200 mg/kg (bolus) followed by 150 mg/kg/hr infusion[8] |
| Guinea Pig | 400 mg/kg[9] | - | - |
| Rabbit | - | - | Data not readily available |
Table 2: Anesthetic Timeline by Administration Route in Rats
| Administration Route | Dose (mg/kg) | Onset of Anesthesia | Duration of Anesthesia | Recovery Time |
| Intraperitoneal (IP) | 300 | ~4.2 minutes[10] | ~64.6 minutes[10] | - |
| 400 | ~2.9 minutes[10] | ~111.5 minutes[10] | - | |
| 450 | ~3.1 minutes[10] | ~136.6 minutes[10] | - | |
| Intravenous (IV) | 200 (bolus) + 150/hr | Rapid | Maintained by infusion | Dependent on infusion duration |
Mechanism of Action
This compound is a prodrug that is rapidly metabolized in the body to its active form, trichloroethanol.[1] Trichloroethanol acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[2] By binding to a site on the receptor, it enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in sedative and hypnotic effects.
Experimental Protocols
Intraperitoneal (IP) Injection Protocol (Mouse Model)
Materials:
-
This compound solution (sterile, typically 3.5-4% w/v in sterile saline or phosphate-buffered saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Preparation:
-
Accurately weigh the mouse to determine the correct dose volume.
-
Draw the calculated volume of this compound solution into a sterile syringe.
-
Ensure the solution is at room temperature to minimize discomfort.[11]
-
-
Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck, ensuring the animal is secure but can breathe comfortably.[11]
-
Turn the mouse to expose its abdomen.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12]
-
Cleanse the injection site with a disinfectant-soaked gauze pad.[11]
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.[12]
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.[12]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.[13]
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for the onset of anesthesia, respiratory distress, and any signs of pain or irritation at the injection site.
-
Keep the animal warm during the anesthetic period.
-
Oral (PO) Gavage Protocol (Rat Model)
Materials:
-
This compound solution
-
Appropriately sized oral gavage needle (feeding needle) for a rat (typically 16-18 gauge)
-
Syringe
-
Water-soluble lubricant (optional)
Procedure:
-
Preparation:
-
Weigh the rat to calculate the correct dosage.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[14]
-
Fill the syringe with the calculated volume of this compound solution and attach the gavage needle.
-
-
Restraint:
-
Securely restrain the rat to prevent movement. This can be done manually by grasping the rat over the back and shoulders, or by using a restraint device.
-
Extend the rat's head and neck to create a straight line from the mouth to the esophagus.[14]
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[15]
-
Allow the rat to swallow the tip of the needle, which will facilitate its passage into the esophagus.
-
Gently advance the needle to the predetermined depth. Do not force the needle.[15] If resistance is met, withdraw and re-insert.
-
Administer the solution slowly and steadily.
-
Withdraw the gavage needle along the same path of insertion.
-
-
Post-administration Monitoring:
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Observe for the onset of sedation.
-
Intravenous (IV) Injection Protocol (Rabbit Model)
Materials:
-
This compound solution (sterile)
-
Sterile syringes and needles (23-25 gauge) or butterfly catheter
-
Restrainer for rabbits
-
70% ethanol or other disinfectant
-
Gauze pads
-
Topical anesthetic cream (optional)
-
Warm compress (optional)
Procedure:
-
Preparation:
-
Weigh the rabbit and calculate the required dose.
-
Prepare the syringe with the this compound solution.
-
-
Restraint and Vein Preparation:
-
Place the rabbit in a suitable restrainer.
-
Select the marginal ear vein for injection.
-
Shave the fur over the vein to improve visibility.[16]
-
Apply a topical anesthetic cream if desired.
-
A warm compress can be applied to the ear to dilate the vein.[16]
-
Cleanse the injection site with a disinfectant.[16]
-
-
Injection:
-
Occlude the vein at the base of the ear.
-
Insert the needle, bevel up, into the vein at a shallow angle.[16]
-
Observe for a flash of blood in the needle hub to confirm proper placement.
-
Slowly inject the this compound solution.
-
Be cautious to avoid perivascular injection, which can cause tissue necrosis.[3]
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent hematoma formation.
-
Monitor the rabbit for the onset and depth of anesthesia.
-
Provide thermal support during the anesthetic period.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gv-solas.de [gv-solas.de]
- 4. gv-solas.de [gv-solas.de]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Anaesthetic effects of this compound, pentobarbitone and urethane in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous this compound anesthesia provides appropriate analgesia for surgical interventions in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lasec.cuhk.edu.hk [lasec.cuhk.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. research.fsu.edu [research.fsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
Application of Chloral Hydrate in Electrophysiology and Neural Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate, a sedative-hypnotic agent, has a long history of use in clinical and research settings. In the field of electrophysiology, it is often employed to induce sedation or anesthesia in animal models for various neural recording experiments, including electroencephalography (EEG), electromyography (EMG), and single-unit recordings. Its primary mechanism of action involves the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, summarizing quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound is a prodrug that is rapidly metabolized in the liver and erythrocytes to its active form, trichloroethanol (TCE).[2][4] TCE acts as a positive allosteric modulator of the GABA-A receptor.[2][5] The binding of TCE to a specific site on the GABA-A receptor complex enhances the receptor's affinity for GABA.[5] This potentiation of GABAergic signaling leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal excitability and activity.[1][2]
While its primary action is on the GABA-A receptor, some studies suggest that this compound may also influence other signaling pathways, including the downregulation of N-methyl-D-aspartate (NMDA) receptors and the inhibition of the Mitogen-Activated Protein Kinase-Extracellular Signal-Regulated Kinase (MEK-ERK) signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.
Table 1: Dosages for In Vivo Electrophysiology
| Animal Model | Recording Type | Dosage (mg/kg) | Route of Administration | Reference |
| Rat | EEG & VEP | Variable IV injections to maintain desired state | Intravenous (IV) | [6] |
| Cat | Single-unit (serotonergic neurons) | 300 | Intraperitoneal (i.p.) | [7] |
| Rat | Single-unit (dopaminergic neurons) | 400 | Intraperitoneal (i.p.) | [8] |
| Rat (WAG/Rij - epilepsy model) | EEG | 175 | Intraperitoneal (i.p.) | [1] |
| Children (for EEG) | EEG | 25 - 100 | Oral | [9] |
Table 2: Effects on Neuronal Activity and Physiology
| Parameter | Animal Model | Effect | Magnitude of Effect | Reference |
| Spontaneous Firing Rate (Serotonergic Neurons) | Cat | Decrease | ~20% reduction | [7] |
| Excitatory Responses to Stimuli (Serotonergic Neurons) | Cat | Abolished | Complete abolishment of responses to auditory and visual stimuli | [7] |
| Burst-firing Cells (Dopaminergic Neurons) | Rat | Decrease | 37% in anesthetized vs. 69% in paralyzed rats | [10] |
| EEG Power Spectrum (Deep Anesthesia) | Rat | Increased low-frequency activity | Concentrated in 0.1 - 3 Hz band | [6] |
| EEG Power Spectrum (Moderate Anesthesia) | Rat | Bimodal distribution | Peaks in 0.1-3 Hz and 5-7 Hz ranges | [6] |
| Visual Evoked Potentials (VEPs) (Deep Anesthesia) | Rat | Altered components | Negative components attenuated or absent; positive components increased in amplitude and latency | [6] |
| Spike-and-Wave Discharges (SWD) (Epilepsy Model) | Rat | Reduction | Significant reduction in total number, total spikes, and overall duration | [1] |
| Heart & Respiratory Rate | Rat | Depression | Severe depression at 300-400 mg/kg | [11][12] |
Experimental Protocols
Protocol 1: In Vivo Single-Unit Recording in Anesthetized Rats
This protocol describes the general procedure for performing single-unit extracellular recordings from a specific brain region in rats anesthetized with this compound.
Materials:
-
This compound solution (e.g., 10% w/v in sterile saline)
-
Adult rat (e.g., Sprague-Dawley, 250-350g)
-
Stereotaxic apparatus
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Recording electrode (e.g., tungsten microelectrode)
-
Amplifier and data acquisition system
-
Physiological monitoring equipment (for heart rate, respiration, and temperature)
Procedure:
-
Animal Preparation:
-
Administer an initial dose of this compound (e.g., 400 mg/kg, i.p.) to induce anesthesia.[8] Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex.
-
Once anesthetized, shave the head and place the animal in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma and lambda.
-
Using the stereotaxic coordinates for the target brain region, drill a small craniotomy (1-2 mm diameter) over the recording site.
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Placement and Recording:
-
Slowly lower the recording electrode through the craniotomy to the desired depth using the stereotaxic micromanipulator.
-
Monitor the neural signals on an oscilloscope and listen for characteristic single-unit activity.
-
Once a stable single unit is isolated, begin data acquisition.
-
Maintain the anesthetic state with supplemental doses of this compound (e.g., 10-20% of the initial dose, i.p. or i.v.) as needed, guided by physiological monitoring and the stability of the recording.
-
-
Post-Recording:
-
At the end of the experiment, euthanize the animal according to approved institutional protocols.
-
Perfuse the brain for histological verification of the electrode track if required.
-
Protocol 2: Electroencephalography (EEG) Recording in Sedated Rodents
This protocol provides a general guideline for obtaining EEG recordings from rodents sedated with this compound.
Materials:
-
This compound solution
-
Rodent (rat or mouse)
-
EEG recording system with headstage and amplifier
-
Skull screw electrodes
-
Dental cement
-
Faraday cage
Procedure:
-
Electrode Implantation (Survival Surgery - perform under aseptic conditions with appropriate anesthesia and analgesia):
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and drill small holes for the EEG screw electrodes over the desired cortical areas (e.g., frontal, parietal, occipital).
-
Implant the screw electrodes, ensuring they make contact with the dura but do not penetrate the cortex. A reference electrode can be placed over the cerebellum.
-
Secure the electrodes and a head-mounted connector with dental cement.
-
Allow the animal to recover fully from surgery (typically 7-10 days).
-
-
EEG Recording Session:
-
Handle the animal to acclimate it to the recording setup.
-
Administer a sedative dose of this compound (e.g., 175-300 mg/kg, i.p.).[1][11]
-
Connect the headstage to the animal's head-mounted connector.
-
Place the animal in a recording chamber within a Faraday cage to minimize electrical noise.
-
Begin EEG recording. The duration of sedation will vary depending on the dose.
-
Monitor the animal's condition throughout the recording period.
-
Visualizations
Signaling Pathway of this compound's Primary Action
References
- 1. This compound’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. [this compound: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound anesthesia: EEG power spectrum analysis and effects on VEPs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound anesthesia alters the responsiveness of central serotonergic neurons in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a sedating agent for neurodiagnostic procedures in children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound anesthesia alters the responsiveness of identified midbrain dopamine neurons to dopamine agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaesthetic effects of this compound, pentobarbitone and urethane in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Chloral Hydrate in Auditory Brainstem Response (ABR) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloral hydrate for effective sedation in auditory brainstem response (ABR) testing, with a focus on pediatric patients. The information is compiled from various studies to ensure a thorough understanding of its application, efficacy, and safety profile.
Auditory brainstem response (ABR) is a critical non-invasive test used to assess hearing thresholds and the function of the auditory pathway, particularly in infants and young children who cannot undergo standard behavioral hearing tests.[1][2] A key requirement for accurate ABR testing is that the patient remains still and quiet, often necessitating sedation.[1][2] this compound has a long history of use as a sedative for such procedures.[3][4]
This document outlines the mechanism of action of this compound, detailed protocols for its use in ABR testing, quantitative data on its effectiveness and safety, and a discussion of its advantages and limitations.
Mechanism of Action
This compound is a sedative and hypnotic drug that acts on the central nervous system.[3][4] Its primary mechanism of action involves its active metabolite, trichloroethanol.[3][5] Trichloroethanol enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx into neurons.[3][5] This hyperpolarizes the neuron, making it less likely to fire and resulting in sedation and hypnosis.[5] The sedative effects of this compound typically begin within 30 to 60 minutes of oral administration.[3][4]
Experimental Protocols
The following is a generalized protocol for the use of this compound in ABR testing, compiled from multiple sources. Dosing and specific procedures may vary between institutions.
Patient Preparation and Pre-sedation Checklist:
-
Patient Assessment: A thorough medical history and physical examination are conducted to identify any contraindications, such as severe cardiac, respiratory, hepatic, or renal impairment.[6]
-
Fasting: Patients are typically required to fast for a specified period before the procedure to reduce the risk of aspiration.
-
Sleep Deprivation: Mild sleep deprivation on the night before the test can facilitate the onset of sedation.
-
Informed Consent: Obtain written informed consent from the parent or legal guardian.
-
Baseline Vitals: Record baseline vital signs, including heart rate, respiratory rate, and oxygen saturation.
Sedation and Monitoring Protocol:
-
Dosage Calculation: The dose of this compound is calculated based on the patient's body weight. The typical dosage ranges from 25 to 100 mg/kg.[2][3]
-
Administration: this compound is administered orally as a syrup.[3] It should be taken with meals or a liquid to minimize gastric irritation.[4]
-
Monitoring: Continuous monitoring of vital signs by a trained professional, such as a sedation nurse, is crucial throughout the procedure.[1] This includes heart rate, respiratory rate, and oxygen saturation. An anesthesiologist should be available in case of complications.[7]
-
Onset of Sedation: The sedative effects are expected to appear within 30 to 60 minutes.[4] If the initial dose is insufficient, a supplemental dose may be administered according to institutional guidelines.[7]
Auditory Brainstem Response (ABR) Testing:
-
Electrode Placement: Once the patient is adequately sedated, electrodes are placed on the scalp and earlobes.
-
Stimulus Presentation: Auditory stimuli (clicks or tones) are delivered to the ears through earphones.
-
Signal Recording: The electrodes record the brain's electrical activity in response to the auditory stimuli.
-
Data Analysis: The recorded waveforms are analyzed to determine hearing thresholds and assess the integrity of the auditory pathway.
Post-sedation Care:
-
Recovery Monitoring: The patient continues to be monitored in a recovery area until they are fully awake and their vital signs are stable.
-
Discharge: The patient is discharged when they meet the institution's discharge criteria.
Data Presentation
The following tables summarize quantitative data on the efficacy and safety of this compound for ABR testing from various studies.
Table 1: Efficacy of this compound Sedation for ABR Testing
| Study/Parameter | Dosage Range (mg/kg) | Success Rate (%) | Notes |
| Valenzuela et al.[1] | Average 52 | 95.9 | Retrospective study of 725 ABR records. |
| Unspecified Study[2] | 50-83 (average 75) | 94.1 | |
| Unspecified Study[2] | 30 | 96.89 | Low sedation failure rate reported. |
| Akin et al. | Average 33.4 | 88 | 12% failure to achieve desired sedation. |
| Avlonitou et al.[7] | 40 (with repeat if needed) | 83.6 (sedation necessary) | |
| Systematic Review[8] | Varied | 90.0 (pooled) | Meta-analysis of 23 studies. |
| Unspecified Study | 50-56 | - | 56 mg/kg dose was statistically more significant for sleep induction. |
Table 2: Adverse Events Associated with this compound Sedation in ABR Testing
| Adverse Event | Incidence Rate (%) | Study |
| Significant Events | ||
| Apnea and/or Bradycardia | 3.4 | Valenzuela et al.[1] |
| Apnea | 0.2 | Avlonitou et al.[7] |
| Minor Respiratory Distress | 0.4 | Avlonitou et al.[7] |
| Minor Complications | ||
| Vomiting, Hypoxemia, Prolonged Sedation, Tachypnea | 6.2 | Valenzuela et al.[1] |
| Vomiting | 11.4 | Avlonitou et al.[7] |
| Vomiting | 0.25 | Unspecified Study[2] |
| Restlessness/Hyperactivity | 5.0 | Valenzuela et al.[1] |
| Hyperactivity | 8.0 | Avlonitou et al.[7] |
| Rash | 0.4 | Avlonitou et al.[7] |
| Overall Adverse Events | ||
| Any Adverse Event | 19.2 | Valenzuela et al.[1] |
| Pooled Incidence | 10.32 | Systematic Review[8] |
Discussion
This compound has demonstrated high success rates for sedation in pediatric ABR testing.[1][2] It is a reliable method when administered in a controlled setting with appropriate monitoring by trained personnel.[1][7] However, it is not without risks. The potential for adverse events, including respiratory depression, necessitates careful patient selection and monitoring.[1][7] While many complications are minor and resolve without intervention, serious events such as apnea and bradycardia can occur.[1][7]
The use of this compound has been declining due to the availability of newer sedatives with better safety profiles.[3] Nevertheless, in some centers, it remains a valuable alternative to general anesthesia for ABR testing.[1] Researchers and clinicians must weigh the benefits of this compound against its potential risks and consider alternative sedation agents where appropriate.
References
- 1. This compound sedation for auditory brainstem response (ABR) testing in children: Safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. [this compound: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Chloral-hydrate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Use of this compound as a sedative for auditory brainstem response testing in a pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound in auditory brainstem response test: A systematic review and single-arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chloral Hydrate as a Clearing Agent in Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate is a well-established clearing agent that has been used in microscopy for over a century. Its primary function is to render biological specimens transparent, enabling the visualization of internal structures without the need for physical sectioning. This is achieved by dissolving cellular contents and matching the refractive index of the tissue, thereby reducing light scattering.[1][2][3] These application notes provide a comprehensive overview of the utilization of this compound in advanced microscopy, with a strong focus on its well-documented applications in plant biology. While its use in animal tissues for clearing purposes is less common due to potential adverse effects, this document will address the known information and limitations.
Mechanism of Action
The clearing action of this compound is primarily a physical process based on two main principles:
-
Maceration and Dissolution: this compound effectively dissolves cellular contents such as starch granules and pigments, which can obstruct the passage of light.[1] This process of making the tissue more permeable to light is crucial for achieving transparency.
-
Refractive Index (RI) Matching: Light scattering occurs at the interfaces of materials with different refractive indices. Biological tissues are heterogeneous, containing components with a range of RIs (e.g., cytoplasm, cell walls, lipids).[4] this compound solutions have a high refractive index, which helps to homogenize the RI throughout the tissue, thus minimizing light scattering and making the specimen transparent.[1][5][6]
Quantitative Data Presentation
The refractive index (RI) is a critical parameter for a clearing agent's effectiveness. A higher RI generally leads to better clearing and an increased depth of field.[1][5] The following table summarizes the refractive indices of this compound solutions and other common microscopy reagents for comparison.
| Reagent/Solution | Refractive Index (RI) | Notes |
| Water | ~1.333 | Low RI, often leads to significant light scattering. |
| Ethanol | ~1.361 | Used for dehydration, but not an effective clearing agent on its own. |
| Lactic Acid | ~1.426 | A clearing agent, sometimes used in combination with other reagents. |
| Acidified this compound Solution | ~1.4280 | A commonly used formulation for plant tissue clearing.[1][5] |
| Hoyer's Solution | ~1.43 | A this compound-based mounting medium with good clearing properties.[7] |
| Visikol™ | ~1.4450 | A commercial, non-regulated replacement for this compound with a higher RI.[1] |
| Glycerol | Varies with concentration | Often added to clearing solutions to increase viscosity and prevent crystallization. |
Experimental Protocols
Here we provide detailed protocols for the preparation and use of common this compound-based clearing solutions, primarily for plant tissues.
Protocol 1: Preparation of Hertwig's Solution (Acidified this compound)
Hertwig's solution is a widely used clearing agent for plant materials.[6][8]
Materials:
-
This compound crystals
-
Hydrochloric acid (HCl)
-
Glycerol
-
Distilled water
-
Glass beaker
-
Stirring rod
Procedure:
-
Prepare a dilute HCl solution by adding 1 part concentrated HCl to 8 parts distilled water (1:8 dilution).
-
In a glass beaker, dissolve 45 g of this compound crystals in 25 mL of the diluted HCl solution.
-
Add 10 mL of glycerol to the solution.
-
Stir the mixture until all the this compound crystals are completely dissolved.
-
The solution is now ready for use. Store in a well-sealed glass bottle.
Protocol 2: Preparation of Hoyer's Solution
Hoyer's solution is both a clearing agent and a mounting medium, particularly useful for small specimens like mites and plant ovules.[8][9][10]
Materials:
-
Gum arabic (crystalline)
-
Distilled water
-
This compound
-
Glycerol
-
Glass beaker
-
Stirring rod
-
Filter paper (glass wool or similar)
Procedure:
-
Dissolve 30 g of crystalline gum arabic in 50 mL of distilled water. This may take some time and gentle warming can aid the process.
-
Once the gum arabic is dissolved, add 200 g of this compound to the solution.
-
Let the mixture stand for 24-48 hours, or until the this compound has completely dissolved.
-
Add 20 mL of glycerol to the mixture and stir until homogeneous.
-
Filter the solution through glass wool to remove any undissolved particles.
-
Store in an airtight glass bottle.
Protocol 3: General Clearing Procedure for Plant Tissues
This protocol provides a general workflow for clearing plant specimens using a this compound-based solution.
Materials:
-
Plant tissue sample (e.g., leaf, root, ovule)
-
Hertwig's solution or Hoyer's solution
-
Microscope slides and coverslips
-
Forceps and dissecting needles
-
Dropper or pipette
-
Hot plate (optional, for rapid clearing)
Procedure:
-
Sample Preparation: Excise a small piece of the plant tissue of interest. For thicker specimens, sectioning may be necessary.
-
Mounting: Place a drop of the clearing solution (Hertwig's or Hoyer's) onto a clean microscope slide.
-
Immersion: Transfer the plant tissue into the drop of clearing solution on the slide.
-
Covering: Gently lower a coverslip over the specimen, avoiding air bubbles.
-
Clearing:
-
Room Temperature: For delicate specimens, allow the slide to sit at room temperature. Clearing time can range from a few hours to overnight, depending on the tissue thickness and density.[9]
-
Heating (Optional): For faster clearing, the slide can be gently heated on a hot plate at a low temperature (e.g., 55-60°C) for a few minutes.[11] Avoid boiling the solution.
-
-
Observation: Once the tissue appears transparent, it can be observed under a light microscope.
Visualization of Workflows and Concepts
General Workflow for Plant Tissue Clearing
Caption: A simplified workflow for clearing plant tissues using this compound-based solutions.
Conceptual Diagram of Tissue Clearing by Refractive Index Matching
Caption: The principle of tissue clearing via refractive index (RI) matching.
Applications, Limitations, and Considerations
Applications:
-
Plant Anatomy and Morphology: this compound is extensively used to visualize the cellular organization of various plant organs, including leaves, stems, roots, and flowers.[1][2]
-
Developmental Biology: It is a valuable tool for studying ovule and embryo development in plants.[9]
-
Mycology and Entomology: Used for clearing fungal structures and small insects for identification.[6]
-
Pharmacognosy: Employed in the microscopic authentication of herbal medicines.[1]
Limitations:
-
Incompatibility with Fluorescent Proteins: this compound quenches the fluorescence of proteins like GFP, making it unsuitable for studies involving fluorescent protein imaging.[7]
-
Toxicity and Regulation: this compound is a regulated substance in many countries due to its sedative and hypnotic properties, which can make it difficult to acquire and handle.[12]
-
Tissue Hardening: Prolonged exposure or harsh heating can lead to tissue hardening and artifacts.
-
Limited Use in Animal Tissues: While historically used as an anesthetic in animals, its application as a clearing agent for animal microscopy is not well-documented and may be limited by adverse effects such as tissue irritation and potential for inducing artifacts like lens opacification.[13][14]
Considerations for Drug Development Professionals:
-
For preclinical studies involving animal models where 3D visualization of drug distribution or its effect on tissue morphology is required, alternative clearing methods compatible with immunolabeling and fluorescence (e.g., CUBIC, CLARITY, SeeDB) are generally preferred over this compound.
-
The primary relevance of this compound in a drug development context is in the quality control and authentication of botanical raw materials used in herbal medicinal products.
Signaling Pathways
Currently, there is no scientific literature that describes specific signaling pathways that are directly modulated by this compound as part of its tissue clearing mechanism. The clearing effect is understood to be a result of the physicochemical properties of the molecule leading to the dissolution of cellular contents and refractive index matching, rather than an interaction with specific biological signaling cascades.
The sedative and hypnotic effects of this compound in living organisms are known to be mediated through its active metabolite, trichloroethanol, which enhances the activity of GABA-A receptors in the central nervous system.[15][16] However, this mechanism is not related to its function as a tissue clearing agent in ex vivo microscopy applications.
Conclusion
This compound remains a valuable and effective clearing agent for a variety of microscopy applications, particularly in the field of plant science. Its ability to render tissues transparent allows for detailed anatomical and developmental studies. However, researchers must be aware of its significant limitations, most notably its incompatibility with fluorescent proteins and its regulatory status. For advanced microscopy applications in animal tissues, especially those involving fluorescence-based techniques, alternative clearing agents are generally more suitable.
References
- 1. An improved clearing and mounting solution to replace this compound in microscopic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. health.uconn.edu [health.uconn.edu]
- 3. Clearing techniques for deeper imaging of plants and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. US9464971B2 - Clearing agent and mounting medium for microscopy - Google Patents [patents.google.com]
- 7. journals.plos.org [journals.plos.org]
- 8. fda.gov [fda.gov]
- 9. This compound Seed Clearing [protocols.io]
- 10. Mounting Media | Spiders and Mountains [stefan-otto-spiders.de]
- 11. api.mountainscholar.org [api.mountainscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound anesthesia and lens opacification in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Aceto-Iron-Haematoxylin-Chloral Hydrate Staining of Chromosomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the aceto-iron-haematoxylin-chloral hydrate staining method, a technique particularly useful for visualizing chromosomes in both zoological and botanical specimens where hydrolysis is not required. This method is advantageous for its rapid and reliable results with materials that can be easily squashed, such as leucocytes, ascites cells, and cells undergoing meiosis.
Principle of the Method
This staining technique utilizes haematoxylin, a natural dye that, when oxidized to hematein and mordanted with a metal ion (in this case, iron from iron alum), selectively binds to the chromatin, staining the chromosomes a dark violet to black color. The 45% acetic acid acts as a solvent and a swelling agent for the chromosomes, while chloral hydrate serves as a clearing agent, reducing the cytoplasmic background and enhancing the visibility of the chromosomes. The squash preparation physically spreads the chromosomes in a single plane for microscopic examination.
Quantitative Data: Reagent Preparation
The following tables summarize the components and preparation of the necessary solutions for the aceto-iron-haematoxylin-chloral hydrate staining protocol.[1]
Table 1: Stock Solution
| Component | Quantity | Concentration | Notes |
| Haematoxylin | 4 g | 4% (w/v) | - |
| Iron Alum [FeNH₄(SO₄)₂·12H₂O] | 1 g | 1% (w/v) | Acts as the mordant. |
| 45% Acetic Acid | 100 ml | 45% (v/v) | Solvent and chromosome swelling agent. |
| Ripening Time | 24 hours to 7 days | - | Allow the solution to ripen before use for optimal staining.[1] |
Table 2: Working Stain Solution
| Component | Quantity | Notes |
| Stock Solution | 5 ml | - |
| This compound | 2 g | Acts as a clearing agent.[1] |
| Preparation Note | Dissolve the this compound in the stock solution without heating. The working solution is ready for use once the this compound has dissolved and is stable for about 2 weeks.[1] |
Table 3: Fixative Solution
| Component | Ratio (v/v) |
| Glacial Acetic Acid | 1 part |
| Absolute Ethanol | 3 parts |
Experimental Protocol
This protocol outlines the step-by-step procedure for staining chromosomes using the aceto-iron-haematoxylin-chloral hydrate method.
Materials:
-
Microscope slides and coverslips
-
Dissecting needles
-
Alcohol lamp or hot plate
-
Blotting paper
-
Microscope with phase-contrast or bright-field optics
Procedure:
-
Fixation:
-
Fix the biological material (e.g., root tips, anthers, cell suspension) in freshly prepared acetic-alcohol (1:3) fixative. The duration of fixation can vary depending on the sample, but a minimum of 15-30 minutes is generally recommended. For denser tissues, longer fixation times may be necessary.
-
-
Sample Preparation:
-
Place a small amount of the fixed material onto a clean microscope slide.
-
Remove the excess fixative using a piece of blotting paper.
-
For tissues like root tips or anthers, gently macerate the material with a dissecting needle to aid in cell separation.
-
-
Staining:
-
Heating:
-
Squashing:
-
Place a clean coverslip over the stained material.
-
Cover the slide with a piece of blotting paper and apply firm, even pressure with your thumb or a rubber stopper to squash the cells and spread the chromosomes. This technique requires more pressure than other squash methods due to the viscosity of the stain.[1][2]
-
-
Microscopy:
-
Examine the preparation under a microscope. Well-spread and selectively stained mitotic and meiotic figures should be visible.[1]
-
-
Sealing (Optional for Temporary Preparations):
-
For temporary storage, the edges of the coverslip can be sealed with nail polish or a rubber solution to prevent the preparation from drying out.
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the aceto-iron-haematoxylin-chloral hydrate staining protocol.
Caption: Workflow of the aceto-iron-haematoxylin-chloral hydrate staining protocol.
Logical Relationship of Staining Components
This diagram shows the interaction between the key chemical components in the staining process.
Caption: Interaction of key reagents in chromosome staining and visualization.
Troubleshooting
While this method is generally reliable, certain issues may arise. The following table provides potential problems, their likely causes, and suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or Weak Staining | - Insufficient ripening of the stock solution.- Stain is too old (working solution > 2 weeks).- Insufficient heating.- pH of the stain is incorrect. | - Ensure the stock solution has ripened for at least 24 hours.[1]- Prepare fresh working stain.- Increase the gentle heating time slightly, ensuring not to boil the stain.- Check the pH of the acetic acid used. |
| Overstaining/Dark Precipitate | - Excessive heating.- Stain is too concentrated.- Inadequate squashing, leading to thick cell layers. | - Reduce the duration or temperature of the heating step.- Dilute the working stain with 45% acetic acid.- Apply more pressure during the squashing step to achieve a monolayer of cells. |
| Poor Chromosome Spreading | - Insufficient maceration of the tissue.- Inadequate pressure during squashing.- Cells have not been properly fixed. | - Ensure the tissue is finely minced or teased apart on the slide.- Apply firm and even pressure during squashing.[1]- Ensure adequate fixation time in fresh fixative. |
| Cytoplasm Stains Too Darkly | - Insufficient clearing by this compound.- The working solution was not prepared correctly. | - Ensure the correct concentration of this compound is used.- Prepare a fresh working solution, ensuring the this compound is fully dissolved. |
| Crystallization on the Slide | - The stain has dried out during the procedure.- The working solution is old or was improperly stored. | - Work quickly during the staining and heating steps.- Use a fresh working solution. |
References
Application Notes and Protocols for Evaluating the Long-Term Stability of Prepared Chloral Hydrate Solutions
Introduction
Chloral hydrate, a sedative and hypnotic agent, is often prepared as an oral aqueous solution or syrup for clinical use, particularly in pediatric and geriatric populations. The stability of these extemporaneously prepared solutions is a critical concern for ensuring patient safety and therapeutic efficacy. The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which yields chloroform and formic acid.[1][2][3] This degradation is significantly influenced by factors such as pH, temperature, and light exposure.[1][2][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the long-term stability of prepared this compound solutions.
Key Stability-Indicating Parameters
A comprehensive stability study of this compound solutions should monitor several key parameters:
-
Drug Concentration: To ensure the solution maintains its therapeutic dose. A stable preparation should retain at least 90% of the initial this compound concentration.[5]
-
pH: The formation of acidic degradation products, such as formic acid and hydrochloric acid, leads to a decrease in pH, which can be a sensitive indicator of degradation.[6][7]
-
Physical Appearance: Visual inspection for changes in color, clarity, and the presence of particulate matter.
-
Microbiological Stability: Assessment of microbial growth, especially in multi-dose containers.
Data Presentation: Summary of Stability Studies
The following tables summarize quantitative data from various studies on the stability of this compound solutions under different storage conditions and in various formulations.
Table 1: Stability of Extemporaneously Compounded this compound Solutions
| Concentration & Vehicle | Storage Temperature | Duration | Initial Concentration (%) | Final Concentration (%) | pH Change | Reference |
| 25 mg/mL & 100 mg/mL in PCCA SuspendIt | 5°C (Refrigerator) | 180 Days | 100 | ≥ 96 | Remained fairly constant | [5] |
| 25 mg/mL & 100 mg/mL in PCCA SuspendIt | 25°C (Room Temp) | 180 Days | 100 | ≥ 96 | Remained fairly constant | [5] |
| 40 mg/mL in X-temp Oral Suspension System | 5 ± 3°C (Refrigerator) | 180 Days | 100 | > 99 | Remained within 3.8 to 4.1 | [4] |
| 40 mg/mL in X-temp Oral Suspension System | 30°C (Room Temp) | 180 Days | 100 | > 99 | Remained within 3.8 to 4.1 | [4] |
| 7% this compound Syrup | Refrigeration | 180 Days | 100 | ≥ 98 | No detectable changes | [8] |
| 7% this compound Syrup | Room Temperature | 180 Days | 100 | ≥ 98 | No detectable changes | [8] |
| Aqueous Solution & Medicated Syrup | Room Temperature | 3 Months | 100 | No obvious change | pH lowering observed | [6][7] |
| Aqueous Solution & Medicated Syrup | 60°C | 3 Months | 100 | No obvious change | pH lowering more obvious in syrup | [6][7] |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Notes | Reference |
| pH | Increased pH accelerates hydrolysis. | Degradation is faster in alkaline conditions. Maintaining a slightly acidic pH (e.g., ~4.1) is favorable for stability.[4] | [1][2][9] |
| Temperature | Increased temperature accelerates hydrolysis. | An accelerated storage temperature of 50°C was used to quickly evaluate the impact of pH.[9] | [1][2] |
| Initial Concentration | Decreased initial concentration can facilitate the hydrolysis rate. | This effect was observed when comparing concentrations from 10 mg/L to 20 µg/L.[1][2] | [1][2] |
| Light | This compound is light-sensitive. | Storage in amber or light-resistant containers is crucial to prevent photodegradation.[4] | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound solutions.
Protocol 1: Long-Term Stability Study Setup
This protocol outlines the setup for a comprehensive long-term stability study.
1. Preparation of this compound Solution:
- Prepare the this compound solution of the desired concentration (e.g., 40 mg/mL) using the chosen vehicle (e.g., purified water, syrup, or a commercial compounding vehicle like X-temp).[4]
- To prepare, accurately weigh the required amount of this compound powder.[4]
- Levigate the powder with a small amount of the vehicle to form a smooth paste.[4]
- Gradually add the remaining vehicle while mixing continuously until the final volume is achieved.[4]
2. Packaging and Storage:
- Dispense the solution into appropriate containers. Amber, light-resistant containers (e.g., amber HDPE or glass bottles) are recommended.[4][5][8]
- Divide the samples into at least two groups for storage under different conditions:
- Refrigerated: 5°C ± 3°C[4]
- Room Temperature: 25°C or 30°C[4][5]
- Ensure storage is in the absence of light.[4]
3. Sampling Schedule:
- Collect samples for analysis at predetermined time points. A typical schedule would be: Day 0 (initial), Day 14, Day 30, Day 60, Day 90, and Day 180.[5]
4. Parameters to be Tested at Each Time Point:
- Physical Appearance: Visually inspect for any changes in color, odor, or for the presence of precipitation.[5][10]
- pH Measurement: Determine the pH of the solution using a calibrated pH meter.[5][10]
- This compound Assay: Quantify the concentration of this compound using a validated stability-indicating method (see Protocol 2 or 3).
- Microbiological Analysis: Test for total aerobic microbial count, total yeasts and molds, and the absence of specific pathogens like E. coli.[4][10]
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a common and accurate method for determining the concentration of this compound.
1. Instrumentation and Conditions (Example):
- HPLC System: A standard HPLC system with a UV detector.
- Column: Prevail Organic Acid column (250 mm × 4.6 mm, 5 µm) or similar.[3]
- Mobile Phase: 0.05 M Sulfuric Acid.[3]
- Flow Rate: 1.0 mL/min (typical, may require optimization).
- Detection Wavelength: 220 nm (after derivatization) or as appropriate for underivatized this compound.[11]
- Injection Volume: 20 µL (typical, may require optimization).
2. Preparation of Standards and Samples:
- Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or an appropriate solvent. Prepare a series of working standards by serial dilution to create a calibration curve.
- Sample Preparation: Dilute the this compound solution sample with the mobile phase to a concentration that falls within the range of the calibration curve.
3. Analysis:
- Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
- Inject the prepared samples.
- Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
4. Stability Criteria:
- The solution is considered stable if the this compound concentration remains at 90% or more of the initial (Day 0) concentration.[4][5]
Protocol 3: Quantification of this compound by Titrimetry
This protocol is adapted from a pharmacopeial method and is suitable for chemical stability assessment.[10]
1. Reagents:
- 1.0 N Sodium Hydroxide (NaOH)
- 1.0 N Sulfuric Acid (H₂SO₄)
- 0.1 N Sodium Hydroxide (NaOH)
- 1% Phenolphthalein solution in alcohol
2. Procedure:
- First Titration (to determine excess NaOH):
- Accurately weigh an appropriate amount of the this compound syrup (e.g., ~27.7 g of a 7% syrup) into a glass-conical flask.[10]
- Add a precise volume of 1.0 N NaOH (e.g., 25.0 mL) and mix for 10 minutes. This allows the hydrolysis of this compound to chloroform and sodium formate.[10]
- Add 4 drops of phenolphthalein solution.[10]
- Immediately titrate the excess NaOH with 1.0 N H₂SO₄. Record the volume of H₂SO₄ used. This is value (A).[10]
- Second Titration (to determine initial acidity):
- Weigh a smaller amount of the syrup (e.g., ~5.55 g) into a conical flask.[10]
- Add 10 drops of phenolphthalein solution.[10]
- Titrate with 0.1 N NaOH to a pink endpoint. This determines the initial acidity of the sample. This is value (B).[10]
3. Calculation:
- The weight (in mg) of this compound in the sample taken for the first titration can be calculated using the formula: 165.4 * (A - 0.5 * B) [10] (Where 165.4 is the molecular weight of this compound).
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability of this compound.
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for long-term stability testing.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. Toward better understanding of this compound stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Extemporaneously Compounded this compound Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 5. Physicochemical and Microbiological Stability of Extemporaneously Compounded this compound Oral Liquid Dosage Forms in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Examination of the stability of this compound and its preparation by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability evaluation of 7% this compound syrup contained in mono and multi-dose bottles under room and refrigeration conditions | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 11. Chloral and this compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies for minimizing the side effects of chloral hydrate in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of chloral hydrate when used as an anesthetic agent in rats.
Troubleshooting Guides
Issue: Rat is showing signs of respiratory distress (slowed or shallow breathing) after this compound administration.
Possible Cause: Overdose or individual sensitivity to the anesthetic. This compound has a narrow therapeutic window, and the anesthetic dose is close to the lethal dose.[1]
Solution:
-
Monitor Respiratory Rate: Immediately begin monitoring the rat's respiratory rate. A normal respiratory rate for a rat under anesthesia is around 70-110 breaths per minute; a drop of 50% can be acceptable, but rates below this require intervention.[1][2]
-
Provide Supplemental Oxygen: If the respiratory rate is significantly depressed, provide a source of supplemental oxygen.
-
Maintain Body Temperature: Hypothermia can exacerbate respiratory depression. Ensure the rat's body temperature is maintained between 35.9°C and 37.5°C (96.6°F – 99.5°F) using a heating pad or other warming device.[1][2]
-
Reduce Anesthetic Depth: If using a continuous infusion, immediately reduce the rate.
-
Consider Reversal Agents (if applicable): While there is no direct reversal agent for this compound, if it was used in combination with an alpha-2 agonist like xylazine, a reversal agent such as atipamezole can be administered.[2]
-
Document and Adjust: Record the dose administered and the rat's response. For future experiments, consider reducing the dosage for that specific strain or weight of the rat.
Issue: Peritonitis or other signs of abdominal irritation after intraperitoneal (IP) injection.
Possible Cause: High concentration of this compound solution is a known irritant to abdominal organs.[3][4] Concentrations above 5% are reported to cause peritonitis.[1]
Solution:
-
Use Lower Concentrations: To minimize irritation, use a lower concentration of this compound while maintaining the total anesthetic dose (e.g., 400 mg/kg).[3] Diluting the stock solution with sterile saline is recommended.
-
Proper Injection Technique: Ensure proper intraperitoneal injection technique to avoid puncturing organs.
-
Consider Alternative Routes: If irritation persists, consider intravenous (IV) administration, which has been shown to be effective and avoids local tissue damage.[5][6]
-
Post-Procedure Monitoring: Monitor the animal for signs of pain or distress during recovery, such as a hunched posture or reluctance to move. Provide appropriate post-operative analgesia as required by your institution's IACUC guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for anesthesia in rats?
A1: The recommended dosage for anesthesia is typically in the range of 300-450 mg/kg administered intraperitoneally (IP).[1][7] However, it's crucial to note that the anesthetic dose is close to the lethal dose.[1] For intravenous (IV) administration, an initial bolus of 200 mg/kg followed by a continuous infusion of 150 mg/kg per hour has been shown to be effective.[5][6]
Q2: What are the major side effects of this compound in rats?
A2: The primary side effects include:
-
Respiratory Depression: This is a significant concern and can be dose-dependent.[7][8]
-
Cardiovascular Depression: this compound can severely depress the cardiovascular system.[7][8]
-
Peritonitis and Ileus (with IP administration): High concentrations can cause irritation to the abdominal organs, leading to inflammation and a temporary cessation of intestinal movement.[3][4]
-
Hypothermia: Like most anesthetics, this compound can lead to a drop in body temperature.[1][2]
-
Variable Analgesia: There is conflicting evidence regarding the analgesic properties of this compound.[5][9][10] Some studies suggest it provides adequate analgesia, while others recommend its use in conjunction with other agents.[5][10]
Q3: How can I monitor the depth of anesthesia when using this compound?
A3: Anesthetic depth can be assessed by monitoring several parameters:
-
Reflexes: Loss of the pedal withdrawal reflex (toe pinch) is a common indicator of surgical anesthesia.[2]
-
Muscle Tone: The rat should have relaxed muscle tone.[2]
-
Vital Signs: Monitor respiratory rate, heart rate, and body temperature. Significant deviations from the normal anesthetized range can indicate the animal is too deep or too light.[1][2]
Q4: Is fasting required before this compound anesthesia?
A4: Pre-anesthetic fasting is generally not necessary for rats. If fasting is required for the experimental protocol, it should be limited to 2-3 hours due to their high metabolic rate. Water should never be restricted.[1][2]
Q5: What are some alternatives to this compound for rat anesthesia?
A5: Due to the side effects and narrow safety margin of this compound, several alternatives are commonly used:
-
Inhalant Anesthetics: Isoflurane is a preferred agent for both short and long procedures due to its rapid and reliable recovery.[2]
-
Injectable Cocktails: A combination of ketamine (40-90 mg/kg IP) and xylazine (5-10 mg/kg IP) is a widely used injectable anesthetic combination that provides 45-90 minutes of anesthesia.[2]
Data Presentation
Table 1: Recommended Dosages of this compound in Rats
| Administration Route | Dosage | Duration of Anesthesia | Comments |
| Intraperitoneal (IP) | 300 - 450 mg/kg | 60 - 136 minutes | Anesthetic dose is near the lethal dose. Concentrations above 5% can cause peritonitis.[1][7] |
| Intravenous (IV) | 200 mg/kg initial bolus, then 150 mg/kg/hour continuous infusion | Maintained for the duration of the infusion | Prevents local tissue irritation associated with IP administration.[5][6] |
Table 2: Normal Physiological Parameters for Rats Under Anesthesia
| Parameter | Normal Range | Comments |
| Respiratory Rate | 70 - 110 breaths/min | A 50% drop can be acceptable.[1][2] |
| Heart Rate | 260 - 500 beats/min | |
| Body Temperature | 35.9°C - 37.5°C (96.6°F - 99.5°F) | Supplemental heat is critical to prevent hypothermia.[1][2] |
| Mucous Membrane Color | Pink | Pale white or blue indicates poor perfusion or oxygenation.[1][2] |
| Capillary Refill Time | < 2 seconds |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound
-
Animal Preparation:
-
Allow rats to acclimate for at least 3 days upon arrival.[1]
-
Weigh the rat accurately to calculate the correct dosage.
-
If required by the experimental design, fast the rat for a maximum of 2-3 hours; do not restrict water.[1][2]
-
Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.[1][2]
-
-
Anesthetic Preparation:
-
Administration:
-
Properly restrain the rat.
-
Perform an intraperitoneal injection in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
-
Monitoring:
-
Recovery:
Protocol 2: Intravenous Administration of this compound
-
Animal Preparation:
-
Follow the same initial preparation steps as for IP administration.
-
Induce anesthesia briefly with isoflurane to allow for catheter placement.
-
-
Catheter Placement:
-
Place an intravenous catheter in a suitable vein (e.g., tail vein).
-
-
Anesthetic Administration:
-
Monitoring and Recovery:
-
Follow the same comprehensive monitoring and recovery procedures as outlined for IP administration.
-
Visualizations
Caption: Workflow for the safe administration of this compound in rats.
Caption: Minimizing this compound side effects in rats.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Events During Chloral Hydrate Anesthesia in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using chloral hydrate for anesthesia in mice. This resource is designed to help identify and manage potential adverse events during experimental procedures.
Disclaimer
This compound is a sedative-hypnotic agent with a narrow therapeutic window and is not recommended as a sole anesthetic agent for surgical procedures due to its poor analgesic properties and potential for severe adverse effects.[1][2][3][4][5] Its use should be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC). When utilized, it is crucial to monitor animals closely and be prepared to manage any adverse reactions promptly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is rapidly metabolized in the body to its active form, 2,2,2-trichloroethanol (TCE).[6][7][8] TCE enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[6][9] This potentiation of GABAergic neurotransmission leads to central nervous system depression, resulting in sedation and hypnosis.[6][10]
Q2: What are the most common adverse events associated with this compound anesthesia in mice?
A2: The most frequently observed adverse events include respiratory depression, cardiac arrhythmias, hypothermia, and local tissue irritation (peritonitis) following intraperitoneal (IP) injection.[1][2][4][5][11]
Q3: Is this compound a suitable standalone anesthetic for surgery in mice?
A3: No, this compound is considered a hypnotic agent with weak analgesic properties.[2][3] For painful procedures, it must be combined with an appropriate analgesic. Many institutions do not recommend its use for survival surgeries.[1][4][5]
Q4: What are the recommended dosages for this compound in mice?
A4: The recommended dosage for hypnosis in mice is typically in the range of 300-400 mg/kg administered intraperitoneally (IP).[1] However, it is crucial to note that the anesthetic dose is close to the lethal dose.[4] The intraperitoneal LD50 (lethal dose for 50% of subjects) for this compound in mice is approximately 400 mg/kg.[6]
Q5: How should I prepare the this compound solution for injection?
A5: To minimize tissue irritation, it is recommended to use a fresh, sterile solution of this compound at a concentration of 5% or less in a buffered saline solution.[2]
Troubleshooting Guides for Adverse Events
Respiratory Depression
Symptoms:
-
Slow and/or shallow breathing (respiratory rate below 55 breaths/min).[1]
-
Cyanosis (blue or pale mucous membranes).[1]
-
Loss of reflexes beyond the desired anesthetic plane.
Immediate Actions:
-
Stop Administration: Immediately cease any further administration of this compound.
-
Provide Oxygen: If available, provide supplemental oxygen via a nose cone or by placing the mouse in an oxygenated chamber.[12]
-
Gentle Stimulation: Gently stimulate the mouse by pinching the tail or toe to encourage breathing.
-
Maintain Body Temperature: Hypothermia can worsen respiratory depression. Ensure the mouse is on a warming pad.
-
Administer a Respiratory Stimulant (with caution): Doxapram can be administered at a dose of 5-10 mg/kg IP to stimulate respiration. Be prepared for potential re-dosing as its effect may be short-lived.
Cardiac Arrhythmias and Arrest
Symptoms:
-
Irregular heartbeat, which can be monitored with an ECG or a sensitive stethoscope.
-
Pale mucous membranes and poor capillary refill.[1]
-
Sudden cessation of heartbeat (cardiac arrest).
Immediate Actions:
-
Stop Administration: Immediately cease any further administration of this compound.
-
Cardiopulmonary Resuscitation (CPR): If cardiac arrest occurs, initiate CPR immediately. This can be done by performing chest compressions with one or two fingers on the sternum at a rate of 100-120 compressions per minute.
-
Emergency Veterinary Consultation: Seek immediate veterinary assistance.
-
Pharmacological Intervention (Veterinary Guidance): In cases of tachyarrhythmias, beta-blockers such as propranolol have been shown to be effective in some cases of this compound toxicity.[3][13][14][15] However, this should only be administered under the guidance of a veterinarian.
Hypothermia
Symptoms:
-
Rectal temperature below 36.5°C.[1]
-
Coolness to the touch.
-
Shivering (may be absent at deep anesthetic planes).
Immediate Actions:
-
Provide External Heat: Place the mouse on a circulating warm water blanket, a commercial warming pad designed for rodents, or under a heat lamp. Care must be taken to avoid thermal injury.
-
Monitor Temperature: Continuously monitor the rectal temperature until it returns to the normal range (36.5-38.0°C).[1]
-
Insulate the Animal: Use materials like bubble wrap or a surgical drape to reduce heat loss.
Local Tissue Irritation (Peritonitis) from IP Injection
Symptoms (may be delayed):
-
Abdominal distension and tenderness.
-
Lethargy and reduced activity post-procedure.
-
Signs of pain, such as hunched posture or reluctance to move.
Preventative and Management Actions:
-
Use a Low Concentration: Prepare the this compound solution at a concentration of 5% or less.[2]
-
Ensure Proper IP Injection Technique: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Post-Procedure Monitoring: Monitor the animal for signs of pain or distress after the procedure.
-
Analgesia: Administer appropriate analgesics as recommended by your IACUC protocol.
-
Veterinary Consultation: If signs of peritonitis are observed, consult with a veterinarian for appropriate treatment, which may include fluid therapy and anti-inflammatory medication.
Data Presentation
Table 1: Recommended Dosages and Lethal Dose of this compound in Mice
| Parameter | Route of Administration | Recommended Dose (mg/kg) | LD50 (mg/kg) | Reference(s) |
| Hypnosis | Intraperitoneal (IP) | 300 - 400 | ~400 | [1][6] |
| Sedation | Oral | 100 - 200 | 1265 - 1442 | [6][16][17] |
Table 2: Normal Physiological Parameters in Anesthetized Mice
| Parameter | Normal Range | Critical Threshold for Intervention | Reference(s) |
| Respiratory Rate | 55 - 100 breaths/min | < 55 breaths/min | [1] |
| Heart Rate | 300 - 500 beats/min | < 300 or > 500 beats/min | [1] |
| Rectal Temperature | 36.5 - 38.0 °C | < 36.5 °C | [1] |
| Mucous Membrane Color | Pink | Pale or Blue (Cyanotic) | [1] |
| Capillary Refill Time | < 2 seconds | > 2 seconds | [1] |
Experimental Protocols
Anesthetic Monitoring Protocol
-
Pre-Anesthesia:
-
Record the mouse's weight.
-
Assess the animal's general health and note any pre-existing conditions.
-
Prepare a clean, warm recovery area.
-
-
Anesthetic Administration:
-
Calculate the correct dose of this compound based on the mouse's weight.
-
Administer the anesthetic via the chosen route (intraperitoneal is common).
-
-
Monitoring During Anesthesia (every 5-10 minutes):
-
Assess the depth of anesthesia using the pedal withdrawal reflex (toe pinch).
-
Monitor and record the respiratory rate and pattern.
-
Monitor and record the heart rate.
-
Monitor and record the rectal temperature.
-
Observe the color of the mucous membranes.
-
-
Post-Anesthesia Recovery:
-
Place the mouse in a warm, clean cage for recovery.
-
Continue to monitor the mouse until it is fully ambulatory.
-
Provide easy access to food and water once the mouse has recovered.
-
Mandatory Visualizations
Signaling Pathway of this compound's Anesthetic Effect
Caption: Anesthetic signaling pathway of this compound.
Experimental Workflow for Managing Respiratory Depression
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Prolongation of this compound sleeping time by 5-hydroxytryptamine and by certain other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gv-solas.de [gv-solas.de]
- 5. A review of laboratory animal anesthesia with this compound and chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Metabolism of this compound in mice and rats after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA - Wikipedia [en.wikipedia.org]
- 10. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. insidescientific.com [insidescientific.com]
- 13. litfl.com [litfl.com]
- 14. This compound Overdose Survived after Cardiac Arrest with Excellent Response to Intravenous β-blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound poisoning: its mechanism and therapy. | Semantic Scholar [semanticscholar.org]
- 16. canada.ca [canada.ca]
- 17. Toxicology of this compound in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Chloral Hydrate Overdose in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues related to chloral hydrate overdose in animal studies.
Frequently Asked Questions (FAQs)
Q1: Is there a direct reversal agent or antidote for this compound overdose?
No, there is no specific pharmacological antidote to reverse the effects of this compound. Management of an overdose focuses on supportive care to mitigate the central nervous system and cardiovascular side effects.
Q2: What is the mechanism of action of this compound, and why is there no reversal agent?
This compound is metabolized into its active form, trichloroethanol.[1][2] Trichloroethanol enhances the effect of the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), by binding to GABA-A receptors.[1][3] This action increases chloride ion influx into neurons, causing hyperpolarization and making them less likely to fire, which leads to sedation and hypnosis.[1] This mechanism is similar to that of benzodiazepines and barbiturates.[3] The lack of a specific antagonist is due to the complex and widespread effects of GABA receptor modulation.
Q3: What are the immediate signs of a this compound overdose in an animal?
The primary signs of an overdose are an extension of the drug's anesthetic effects and can appear rapidly, often within 30 minutes of administration.[4] These include:
-
Profound central nervous system (CNS) depression, progressing from deep sedation to coma.[4]
-
Severe respiratory depression.[4]
-
Hypotension (low blood pressure).[4]
-
Hypothermia.[4]
Q4: I've accidentally administered a higher dose of this compound than intended. What is the first thing I should do?
Immediately cease administration of any further this compound. Your primary focus should be on assessing and supporting the animal's vital functions, specifically respiration and cardiovascular stability. Begin intensive monitoring as outlined in the troubleshooting guide below.
Q5: Can flumazenil be used to reverse this compound's effects?
There is a single case report in human medicine where flumazenil, a benzodiazepine antagonist, reversed sedation from this compound toxicity.[6][7] However, its use is not well-established and carries risks, such as potentially exacerbating cardiac arrhythmias.[6] Its use in animal studies for this purpose is not documented and should be approached with extreme caution and only after a thorough risk-benefit assessment.
Troubleshooting Guides
Issue: Suspected this compound Overdose and Severe CNS/Respiratory Depression
Protocol: Emergency Supportive Care
-
Assess Airway and Breathing:
-
Check for a patent airway. Remove any obstructions.
-
Monitor respiratory rate and depth. If respiration is shallow or has ceased, immediate ventilatory support is required. This can range from manual resuscitation bags to mechanical ventilation, depending on the available equipment and the animal model.
-
-
Monitor Cardiovascular Function:
-
Continuously monitor heart rate and rhythm using an ECG if available.[4]
-
Monitor blood pressure. Hypotension is a common and serious side effect.
-
-
Provide Cardiovascular Support:
-
Manage Cardiac Arrhythmias:
-
Maintain Body Temperature:
-
Monitor core body temperature. Hypothermia is a likely complication.[4]
-
Use heating pads, lamps, or other warming devices to maintain normothermia.
-
-
Supportive Care Until Recovery:
Data Presentation
Table 1: this compound Dosages in Rodents
| Parameter | Route | Species | Dosage | Outcome/Notes |
| Anesthetic Dose | Intraperitoneal | Rat | 400 mg/kg | Can induce adynamic ileus and peritonitis.[9] Lower concentrations are recommended to minimize irritation.[11] |
| Pediatric Sedation (Human) | Oral | Human | 25-50 mg/kg | For procedural sedation.[3] |
| Severe Toxicity (Human) | Oral | Human | >100 mg/kg | Associated with coma and cardiac dysrhythmias.[4] |
| Oral LD50 | Oral | Rat | 479 mg/kg | Lethal dose for 50% of subjects. |
| Oral LD50 | Oral | Mouse | 1100-1442 mg/kg | Lethal dose for 50% of subjects.[12] |
| Intraperitoneal LD50 | Intraperitoneal | Rat | 580 mg/kg | Lethal dose for 50% of subjects.[12] |
| Intraperitoneal LD50 | Intraperitoneal | Mouse | 400 mg/kg | Lethal dose for 50% of subjects.[12] |
Table 2: Key Physiological Parameters to Monitor During Overdose
| Parameter | Normal Range (Example: Rat) | Signs of Overdose | Monitoring Frequency |
| Respiratory Rate | 60-70 breaths/min | < 30 breaths/min, shallow breathing, apnea | Continuous |
| Heart Rate | 250-450 beats/min | Bradycardia, tachycardia, arrhythmias | Continuous (ECG) |
| Blood Pressure (Systolic) | 115-135 mmHg | < 90 mmHg | Every 5-10 minutes |
| Core Body Temperature | 35.9-37.5 °C | < 35 °C | Every 15-30 minutes |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound's CNS Depressant Effect.
Experimental Workflow
Caption: Workflow for Managing this compound Overdose.
Logical Relationships
Caption: Progression of this compound Overdose Effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Early clinical neurochemistry of CNS-active drugs. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Clinical Practice Guidelines : this compound Poisoning [rch.org.au]
- 5. Overdose with this compound: a pharmacological and therapeutic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. first10em.com [first10em.com]
- 8. researchgate.net [researchgate.net]
- 9. Adynamic ileus in the rat induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of laboratory animal anesthesia with this compound and chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pathophysiological study of abdominal organs following intraperitoneal injections of this compound in rats: comparison between two anaesthesia protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing Chloral Hydrate for In Vitro & Cell Culture Experiments
Welcome to the technical support center for the use of chloral hydrate in in vitro and cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound's primary mechanism of action is through its active metabolite, 2,2,2-trichloroethanol. Trichloroethanol is a potent positive allosteric modulator of the GABA-A receptor.[1][2] Its binding to the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the cell membrane. This increased inhibitory signaling results in sedation and hypnosis.[1][2] Additionally, this compound has been shown to disrupt mitosis by increasing intracellular free calcium, which leads to the breakdown of mitotic microtubules.[3]
Q2: What are the common applications of this compound in cell culture experiments?
A2: In cell culture, this compound is primarily used to:
-
Induce apoptosis: It can trigger programmed cell death in various cell lines, making it a useful tool for studying apoptotic pathways.[4]
-
Induce cell cycle arrest: It can halt cell cycle progression, typically at the G2/M phase, which is valuable for synchronizing cell populations or studying cell cycle checkpoints.
-
Disrupt microtubule dynamics: Its ability to interfere with microtubule polymerization makes it a tool for studying cytoskeletal functions.[3][5]
Q3: How should I prepare and store a this compound stock solution for cell culture?
A3: this compound is very soluble in water and can be dissolved in sterile phosphate-buffered saline (PBS) or directly in your cell culture medium.[6]
-
Preparation: To prepare a 100 mg/mL (approximately 604 mM) stock solution, dissolve 1 g of this compound in 10 mL of sterile PBS. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C for long-term use. For short-term storage, 4°C is acceptable for up to a week. Avoid repeated freeze-thaw cycles.[7]
Q4: Is this compound stable in cell culture medium?
A4: this compound is relatively stable in aqueous solutions and cell culture media.[8] However, the pH of the solution can affect its stability over time. It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution to ensure consistent results.[9]
Troubleshooting Guide
Q1: My cells are detaching from the culture plate after treatment with this compound. What should I do?
A1: Cell detachment can be a sign of cytotoxicity or cellular stress. Here are a few things to consider:
-
Concentration: The concentration of this compound may be too high for your specific cell line. Perform a dose-response experiment (e.g., an MTT or MTS assay) to determine the optimal, non-lethal concentration for your experimental goals.
-
Treatment Duration: Prolonged exposure can lead to increased cell death. Consider reducing the incubation time.
-
Cell Confluency: Ensure your cells are at an optimal confluency (typically 70-80%) before adding this compound. Over-confluent or sparse cultures can be more sensitive.
-
Coating of Cultureware: For sensitive or weakly adherent cell lines, consider coating your culture plates with an extracellular matrix component like poly-L-lysine, collagen, or fibronectin to improve attachment.[10]
Q2: I am observing significant variability in my results between experiments, even when using the same concentration of this compound. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Stock Solution Integrity: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[7] Preparing fresh stock solutions regularly is good practice.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to treatments.
-
Inconsistent Cell Density: The initial seeding density of your cells can influence their growth rate and sensitivity to drugs. Always seed the same number of cells for each experiment.
-
Media and Serum Variability: Lot-to-lot variations in serum and media can impact cell behavior. If you suspect this is an issue, test new lots before using them in critical experiments.[11]
Q3: My this compound solution appears cloudy or has a precipitate after being added to the culture medium. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in the final medium.
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform a serial dilution. First, dilute the stock in a smaller volume of medium, mix well, and then add this to the final culture volume.
-
Solvent Concentration: If you are using a solvent other than water or PBS to dissolve your this compound, ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) to avoid both precipitation and solvent-induced cytotoxicity.
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Various In Vitro Effects
| Effect | Cell Type | Concentration Range | Incubation Time | Reference(s) |
| Apoptosis Induction | RAW264.7 Macrophages | 0.25 - 2 mg/mL (1.5 - 12 mM) | 1 - 24 hours | [4] |
| Mitotic Disruption | PtK1 Cells | 0.1% (w/v) (~6 mM) | 7 minutes | [3] |
| Aneuploidy Induction | Human Lymphocytes | 50 - 250 µg/mL (0.3 - 1.5 mM) | 72 - 96 hours | [12] |
| Genotoxicity | Chinese Hamster Ovary (CHO) Cells | 1 - 3 mg/mL (6 - 18 mM) | Not specified | [13] |
Note: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for each experimental system.
Table 2: Cytotoxicity Data for this compound
| Cell Type | Assay | Endpoint | Concentration | Result | Reference(s) |
| CD-1 Mice (in vivo) | Acute Toxicity | LD50 (Oral) | 1265 mg/kg (female), 1442 mg/kg (male) | - | [14] |
| Rat Erythrocytes | ATPase Inhibition | I50 (Ca2+-ATPase) | 6 mM | Reversible inhibition | [15] |
| Dog Kidney Microsomes | ATPase Inhibition | I50 (Mg2+-ATPase) | 82 mM | Reversible inhibition | [15] |
IC50 values for this compound in a wide range of cancer and non-cancer cell lines are not extensively reported in the literature. It is highly recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mg/mL in sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with PBS) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
This compound's Molecular Mechanisms of Action
References
- 1. This compound’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound disrupts mitosis by increasing intracellular free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Treatment Induced Apoptosis of Macrophages via Fas Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alters the organization of the ciliary basal apparatus and cell organelles in sea urchin embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytotechlab.com [phytotechlab.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of Extemporaneously Compounded this compound Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. promocell.com [promocell.com]
- 12. CHLORAL AND this compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. This compound [inchem.org]
- 15. yeasenbio.com [yeasenbio.com]
troubleshooting and managing sedation failure with chloral hydrate in pediatric patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloral hydrate for pediatric sedation.
Troubleshooting Guide
Issue: Patient does not achieve adequate sedation after the initial dose of this compound.
Question: What should I do if the initial dose of this compound (50 mg/kg) fails to sedate a pediatric patient for a procedure?
Answer:
If a pediatric patient does not achieve the desired level of sedation after an initial 50 mg/kg oral dose of this compound, a structured approach to "rescue sedation" is necessary. The appropriate steps depend on institutional protocols and the patient's clinical status.
Recommended Protocol for Sedation Failure:
-
Assess the Patient: Re-evaluate the patient's level of sedation, respiratory status, and vital signs.
-
Wait for Full Effect: Ensure that sufficient time has elapsed for the initial dose to take effect, which can be between 15 to 45 minutes.[1]
-
Consider a Second Dose: Depending on the protocol, a second, smaller dose of this compound (e.g., 25-30 mg/kg) may be administered.[2][3] However, be mindful of the maximum recommended total dose (e.g., 80-120 mg/kg or a total of 1-2 grams for infants and children, respectively).[3][4]
-
Administer an Alternative Rescue Sedative: If a second dose of this compound is not administered or is ineffective, switch to a different class of sedative. Common intravenous (IV) rescue agents include:
-
Continuous Monitoring: Throughout the process of administering rescue sedation, it is crucial to continuously monitor the patient's vital signs, including heart rate, respiratory rate, and oxygen saturation (SpO2).[5]
Issue: The patient exhibits paradoxical excitement or agitation after this compound administration.
Question: How should I manage a pediatric patient who becomes hyperactive or agitated after receiving this compound?
Answer:
Paradoxical excitement is a known adverse effect of this compound, occurring in approximately 18% of young children in some studies.[6] Management involves ensuring the patient's safety and considering alternative sedation.
Management of Paradoxical Excitement:
-
Ensure Safety: The primary concern is the child's safety. Containment may be necessary to prevent injury.[1]
-
Rule out Other Causes: Assess the patient for other potential causes of agitation, such as pain or discomfort. This compound has no analgesic properties.[3][5]
-
Allow Time for Resolution: In some cases, the excitement may be transient. Continue to monitor the patient in a calm, quiet environment.[1]
-
Consider Alternative Sedation: If the agitation is severe or prevents the procedure, an alternative sedative may be required. The choice of agent will depend on the clinical situation and institutional guidelines. Intravenous agents that allow for titration, such as midazolam or dexmedetomidine, may be considered.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary risk factors for this compound sedation failure in pediatric patients?
A1: Several factors have been identified that increase the risk of sedation failure with this compound. A retrospective analysis of 6,691 pediatric procedural sedations found a failure rate of 21.8%.[2] Key risk factors include:
-
Patient Status: Inpatients in a general ward or intensive care unit have a higher risk compared to outpatients.[2][9]
-
Underlying Conditions: Patients with congenital syndromes or oxygen dependency are at increased risk.[2][9]
-
Sedation History: A previous history of sedation failure or complications with this compound is a significant predictor of subsequent failure.[2][9][10]
-
Procedure Characteristics: Procedures lasting longer than 60 minutes, or those that are painful or involve intense stimuli (e.g., MRI, radiotherapy), are associated with a higher likelihood of failure.[2][9]
-
Patient Weight: Heavier weight has been associated with an increased chance of sedation failure at the initial dose.[10]
Q2: What are the common adverse effects associated with this compound sedation in children, and how are they managed?
A2: While often effective, this compound is associated with a range of adverse effects. Patients with failed sedation have a significantly higher overall complication rate (17.5%) compared to those with successful sedation (6.2%).[2] Common adverse effects include:
-
Respiratory Depression and Desaturation: This can manifest as apnea or a decrease in oxygen saturation.[2] Management involves close monitoring of respiratory status and SpO2, and providing supplemental oxygen or airway support as needed.[5]
-
Vomiting: Gastric irritation can lead to vomiting.[2][3][11] To minimize this, administer the medication with water or formula and ensure appropriate fasting times (e.g., no solid food for 6 hours and no breast milk or formula for 4 hours prior to sedation).[2][6]
-
Paradoxical Excitement: As discussed in the troubleshooting section, some children may become agitated or hyperactive.[6][12]
-
Prolonged Sleepiness and Unsteadiness: The effects of this compound can be long-lasting, with some children remaining sleepy or unsteady for 4-8 hours or longer.[1] Supervise the child's activities until they have fully recovered.[1]
-
Cardiac Effects: Decreases in heart rate and blood pressure are expected physiological responses to this compound.[13] However, in rare cases, more severe cardiac events like ventricular dysrhythmias can occur.[11] Continuous cardiac monitoring is recommended for at-risk patients.[5]
Q3: Are there safer or more effective alternatives to this compound for pediatric sedation?
A3: Yes, several alternative sedatives are used in pediatric practice, each with its own advantages and disadvantages. The choice of agent depends on the specific procedure, patient factors, and institutional expertise.[5]
-
Midazolam: A benzodiazepine that can be administered orally, intranasally, or intravenously. It has a rapid onset and short duration of action but lacks analgesic effects and can also cause paradoxical reactions.[5][8]
-
Dexmedetomidine: An α2-adrenergic agonist with both sedative and analgesic properties. It is noted for causing minimal respiratory depression.[7] It can be administered intravenously or intranasally.[7][14]
-
Ketamine: A dissociative anesthetic that provides sedation, amnesia, and analgesia. It is typically administered intravenously for procedural sedation.[2]
-
Pentobarbital: A barbiturate that can be effective but may have a longer recovery time.[15][16]
Data Presentation
Table 1: Comparison of Sedation Failure and Complication Rates
| Group | Sedation Failure Rate | Overall Complication Rate |
| This compound Sedation | 21.8% (1,457/6,691) | - |
| Successful Sedation | - | 6.2% (322/5,234) |
| Failed Sedation | - | 17.5% (225/1,457) |
| Data from a retrospective analysis of 6,691 pediatric procedural sedations with an initial this compound dose of 50 mg/kg.[2] |
Table 2: Common Rescue Sedatives and Dosages
| Sedative | Route | Typical Dose |
| This compound (additional dose) | Oral | 25 mg/kg[2] |
| Midazolam | IV | 0.1–0.2 mg/kg[2] |
| Ketamine | IV | 1–2 mg/kg[2] |
Experimental Protocols
Protocol: Management of this compound Sedation Failure in a Research Setting
This protocol outlines a standardized approach for managing sedation failure in pediatric subjects enrolled in research studies requiring sedation for non-painful diagnostic procedures.
-
Pre-Sedation Assessment:
-
Obtain informed consent from parents/guardians, including the potential for sedation failure and the use of rescue medications.
-
Conduct a thorough pre-sedation evaluation, including a review of the patient's medical history, with particular attention to risk factors for sedation failure (e.g., previous sedation history, congenital syndromes).[2][9]
-
Confirm adherence to fasting guidelines (e.g., 4 hours for breast milk/formula, 6 hours for solids).[2]
-
-
Initial Sedation:
-
Assessment of Sedation Failure:
-
After 45-60 minutes, assess the patient's level of sedation using a validated sedation scale.
-
Define sedation failure as the inability to achieve a stable level of sedation sufficient to complete the planned procedure.[2]
-
-
Rescue Sedation Protocol:
-
If sedation fails, initiate the rescue protocol.
-
Option A (Second Dose): If institutional policy allows, administer a single repeat dose of oral this compound at 25 mg/kg. Do not exceed a total dose of 120 mg/kg or 2 grams.[4]
-
Option B (Alternative IV Agent): If IV access is available or can be established, administer an alternative agent. A common choice is IV midazolam (0.1-0.2 mg/kg).[2]
-
Continue to monitor the patient closely for at least 60 minutes after the last dose of sedative.
-
-
Post-Sedation Recovery and Discharge:
-
The patient must be monitored by appropriately trained personnel until they meet standard discharge criteria, including a return to their baseline level of consciousness.
-
Provide parents/guardians with clear discharge instructions, including information about potential side effects like prolonged sleepiness or irritability.[1]
-
Visualizations
Caption: Workflow for managing this compound sedation failure.
Caption: Key risk factors for this compound sedation failure.
References
- 1. starship.org.nz [starship.org.nz]
- 2. Risk factors for this compound sedation failure in pediatric patients: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 4. This compound – Pediatric Drug Dosing Guidelines – IWK Drug Information Resource [dir.iwk.nshealth.ca]
- 5. Clinical Practice Guidelines : Procedural sedation [rch.org.au]
- 6. This compound side effects in young children: causes and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alternative of oral sedation for pediatric dental care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Is It Still Being Used? Are There Safer Alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Risk factors for this compound sedation failure in pediatric patients: a retrospective analysis | Semantic Scholar [semanticscholar.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Pediatric this compound Poisonings and Death Following Outpatient Procedural Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crazy with this compound: a parent witnesses a paradoxical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.aap.org [publications.aap.org]
- 14. Comparison of rescue techniques for failed this compound sedation for magnetic resonance imaging scans—additional this compound vs intranasal dexmedetomidine | Semantic Scholar [semanticscholar.org]
- 15. This compound as a sedating agent for neurodiagnostic procedures in children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound as a sedating agent for neurodiagnostic procedures in children - PMC [pmc.ncbi.nlm.nih.gov]
how to manage paradoxical excitement as a side effect of chloral hydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing paradoxical excitement as a side effect of chloral hydrate during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical excitement as a side effect of this compound?
A1: Paradoxical excitement is an adverse and unexpected reaction to this compound, a sedative-hypnotic agent. Instead of the intended sedation, the subject may exhibit signs of agitation, hyperactivity, anxiety, or aggression. This reaction is contrary to the expected central nervous system depression.
Q2: What is the proposed mechanism behind this compound-induced paradoxical excitement?
A2: The primary sedative effect of this compound is mediated by its active metabolite, trichloroethanol, which enhances the effect of the inhibitory neurotransmitter GABA at GABA-A receptors. The exact mechanism of paradoxical excitement is not fully understood but is thought to be related to the complex nature of GABA-A receptors. These receptors are composed of various subunits, and the response to a modulator can vary depending on the specific subunit composition in different brain regions. It is hypothesized that in some cases, modulation of certain GABA-A receptor subtypes can lead to a disinhibition of neuronal circuits, resulting in excitement rather than sedation.
Q3: How common is paradoxical excitement with this compound in research animals?
A3: The incidence of paradoxical excitement with this compound in research animals is not extensively documented in readily available literature. However, in pediatric clinical use, which can sometimes inform preclinical expectations, the incidence has been reported to be around 2%. One study reported paradoxical excitement in 18% of children undergoing a medical procedure. It is a known but not highly frequent adverse event.
Q4: Are there known risk factors for developing paradoxical excitement?
A4: While not definitively established in preclinical models, factors that may influence the likelihood of paradoxical excitement include the animal's species, strain, age, and underlying health status. The dosage of this compound can also play a role; both very low and very high doses have been anecdotally associated with excitement. Environmental stimuli and the animal's level of stress prior to sedation may also contribute.
Q5: Is there a reversal agent for this compound?
A5: There is no specific reversal agent for this compound. Management of its effects, including paradoxical excitement and overdose, relies on supportive care. While flumazenil is a reversal agent for benzodiazepines, which also act on GABA-A receptors, its efficacy in reversing this compound's effects is not established and generally not recommended.
Troubleshooting Guide: Paradoxical Excitement
This guide provides a step-by-step approach for researchers who encounter paradoxical excitement during their experiments with this compound.
Issue: The experimental animal is exhibiting signs of hyperactivity, agitation, or distress after this compound administration instead of sedation.
Step 1: Confirm the Symptoms
-
Action: Carefully observe the animal's behavior. Look for signs such as increased locomotion, vocalization, aggression, muscle rigidity, or repetitive movements.
-
Rationale: It is crucial to differentiate paradoxical excitement from an insufficient dose of sedative, where the animal is not yet sedated but may be agitated by handling or the experimental procedure.
Step 2: Ensure a Safe and Quiet Environment
-
Action: Move the animal to a quiet, dimly lit, and isolated area to minimize external stimuli.
-
Rationale: A stimulating environment can exacerbate agitation and excitement.
Step 3: Monitor Vital Signs
-
Action: If it is safe to do so, monitor the animal's heart rate, respiratory rate, and temperature.
-
Rationale: To ensure the animal's physiological stability and rule out other potential causes for the abnormal behavior.
Step 4: Do Not Re-administer this compound
-
Action: Avoid giving another dose of this compound.
-
Rationale: Re-dosing may worsen the paradoxical reaction.
Step 5: Consider Supportive Care
-
Action: Provide supportive care as needed, such as maintaining body temperature and ensuring proper hydration. The primary approach to managing adverse drug reactions in veterinary medicine is often the removal of the offending agent and providing supportive care.
-
Rationale: To maintain the animal's well-being while the drug is metabolized and cleared from its system.
Step 6: Document the Event
-
Action: Record the dose of this compound administered, the time of onset of the paradoxical excitement, the specific behaviors observed, and all actions taken.
-
Rationale: Detailed documentation is essential for internal records, reporting to institutional animal care and use committees (IACUC), and for refining future experimental protocols.
Step 7: Consult with a Veterinarian
-
Action: If the excitement is severe or prolonged, or if the animal's health appears to be compromised, seek immediate veterinary consultation.
-
Rationale: A veterinarian can provide expert medical advice and may recommend specific interventions based on the animal's condition.
Step 8: Plan for Future Experiments
-
Action: For future experiments with the same animal or cohort, consider using an alternative sedative.
-
Rationale: Animals that experience a paradoxical reaction to one sedative may be predisposed to similar reactions in the future. There are several alternative sedative agents with more predictable pharmacokinetic profiles than this compound, such as midazolam.
Quantitative Data
| Study Population | Number of Subjects | This compound Dose | Incidence of Paradoxical Excitement/Agitation | Citation |
| Pediatric Patients | 1140 | Not specified | Inadequate sedation in 13.2%, with agitation being a component | |
| Children undergoing echocardiogram | 140 | Mean 87 mg/kg | 18% | |
| Children undergoing ABR | 41 | 50-56 mg/kg | ~2% (described as a known complication) | |
| Pediatric ophthalmology sedation episodes | 1509 | 75 mg/kg (average) | Vomiting, agitation, prolonged sleep, and failure to fall asleep were the most common side effects. |
Experimental Protocols
Protocol 1: Management of Acute Paradoxical Excitement in a Rodent Model
Objective: To provide a standardized procedure for managing an acute episode of paradoxical excitement following this compound administration in a rodent.
Methodology:
-
Observation and Confirmation: Following intraperitoneal (IP) or oral administration of this compound, continuously observe the animal for the first 30-60 minutes for signs of sedation or adverse effects. Signs of paradoxical excitement include hyperactivity, increased exploratory behavior, aggression, and excessive vocalization.
-
Isolation and Environmental Control: If paradoxical excitement is observed, immediately transfer the animal to a clean, quiet, and dimly lit cage. Remove any unnecessary items from the cage to prevent injury.
-
Physiological Monitoring: If the animal can be handled safely, obtain baseline and subsequent measurements of heart rate, respiratory rate, and body temperature. This can be achieved using a non-invasive monitoring system.
-
Supportive Care: Place the cage on a warming pad to maintain body temperature between 36.5°C and 37.5°C. Provide access to water and a small amount of palatable food.
-
Observation Period: Continue to observe the animal at 15-minute intervals until the signs of excitement subside and the animal either becomes sedated or returns to its normal pre-sedation behavior.
-
Veterinary Consultation: If the signs of excitement persist for more than 2 hours, or if the animal shows signs of distress (e.g., self-injury, seizures, respiratory distress), consult with the attending veterinarian immediately.
-
Documentation: Record the entire event in detail, including the dose of this compound, the time course of the reaction, all observations, and any interventions.
Protocol 2: Screening for Susceptibility to this compound-Induced Paradoxical Excitement
Objective: To develop a protocol to screen a cohort of animals for individual susceptibility to paradoxical excitement from this compound before their inclusion in a larger or more critical study.
Methodology:
-
Acclimatization: Acclimate all animals to the housing and handling conditions for at least one week prior to the screening.
-
Baseline Behavioral Assessment: Conduct a baseline open-field test for each animal to assess locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center of the arena, and rearing frequency.
-
Test Dose Administration: Administer a low to moderate dose of this compound (e.g., 200-300 mg/kg, IP for rodents). The dose should be sufficient to induce sedation in most animals but may be more likely to elicit paradoxical effects in susceptible individuals.
-
Post-Dose Behavioral Assessment: 15-30 minutes after this compound administration, place the animal back in the open-field arena and record its behavior for 10-15 minutes.
-
Data Analysis: Compare the post-dose behavioral parameters to the baseline data for each animal. An increase in locomotor activity or other signs of agitation post-dose would be indicative of a paradoxical reaction.
-
Subject Selection: Animals that exhibit a clear paradoxical response can be excluded from subsequent studies where reliable sedation is critical.
-
Washout Period: Ensure a sufficient washout period (at least 48 hours) before using the non-reacting animals in further experiments.
Visualizations
Caption: Metabolism and dual action of this compound.
Caption: Workflow for managing paradoxical excitement.
Caption: GABA-A receptor subtype-dependent effects.
potential interactions of chloral hydrate with other common laboratory reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interactions of chloral hydrate with common laboratory reagents. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound that I should be aware of in the lab?
A1: this compound is incompatible with a range of common laboratory reagents. Contact with strong alkalis, strong acids, and strong oxidizing agents should be avoided. It is also known to interact with alcohols and can be sensitive to light and air.[1]
Q2: What happens when this compound is mixed with a strong base?
A2: Mixing this compound with a strong base (alkali), such as sodium hydroxide, will cause it to decompose. This is a haloform reaction that produces chloroform (CHCl₃) and a formate salt.[2][3][4] This reaction is exothermic and can generate hazardous fumes. Therefore, it is crucial to avoid storing or mixing this compound with strong bases.
Q3: Is it safe to mix this compound with strong acids?
A3: Caution should be exercised when mixing this compound with strong acids. For instance, heating a mixture of this compound and concentrated sulfuric acid will dehydrate the this compound, yielding chloral (trichloroacetaldehyde).[4][5][6] This reaction should only be performed under controlled conditions with appropriate ventilation.
Q4: Can I use this compound with common laboratory plastics and metals?
A4: The compatibility of this compound with various materials can vary. It is generally compatible with glass and stainless steel (304 and 316). However, its compatibility with plastics can be concentration and temperature-dependent. For specific plastics and metals, it is always best to consult a detailed chemical compatibility chart.
Q5: How does this compound interact with alcohols like ethanol?
A5: this compound and ethanol exhibit a significant metabolic interaction. Each substance inhibits the metabolism of the other. Ethanol metabolism is slowed because this compound's metabolite, trichloroethanol, competitively inhibits the enzyme alcohol dehydrogenase.[7] Conversely, ethanol can increase the rate of reduction of this compound to trichloroethanol, potentially enhancing its sedative effects.[6] This interaction is important to consider in biological studies.
Troubleshooting Guides
Issue 1: Unexpected Results or Artifacts in Biochemical Assays
Symptom: You are using this compound in your experimental system and observe unexpected results in your colorimetric or fluorometric assays, such as protein quantification or cell viability assays.
Possible Cause:
-
Interference with Assay Chemistry: this compound or its primary metabolite, trichloroethanol, may be directly interfering with the assay reagents.
-
BCA and Lowry Assays: These assays rely on the reduction of Cu²⁺ to Cu⁺. While this compound itself is not a strong reducing agent, it's important to consider that some substances can interfere with this reaction.[8][9] Reducing agents, often used in protein sample buffers, are known to interfere significantly with BCA and Lowry assays.[6][8]
-
Bradford Assay: The Bradford assay is based on the binding of Coomassie dye to proteins. One study found that chlorpromazine was the only substance out of a range of drugs tested to cause slight interference, suggesting that this compound is less likely to interfere directly with this assay compared to copper-based methods.[2]
-
Enzyme Assays: this compound has been shown to alter the activity of various enzymes, which could affect enzyme kinetics assays.[5][10][11]
-
-
Alteration of Protein Conformation: The active metabolite of this compound, trichloroethanol, can bind to proteins, such as serum albumin, and induce conformational changes. This can alter the protein's spectroscopic properties and may affect assays that rely on protein structure, including some fluorescence-based assays.
Troubleshooting Steps:
-
Run a Control: Test for assay interference by running a control sample containing this compound at the same concentration used in your experiment, but without the analyte of interest (e.g., the protein). This will help determine if this compound itself is producing a signal or quenching it.
-
Consider Assay Alternatives: If interference is suspected, switch to an alternative assay method that is less susceptible to interference from your sample components. For protein quantification, if you suspect interference with a BCA or Lowry assay, the Bradford assay might be a more robust option.[2]
-
Sample Clean-up: If switching assays is not feasible, consider removing the interfering substance. For protein samples, this can be achieved by precipitating the protein using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be washed and resuspended in a compatible buffer before quantification.[9]
-
Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a level where it no longer interferes with the assay.[9]
Issue 2: Instability or Degradation of this compound Solutions
Symptom: Your this compound solution has changed in appearance, has a different pH than expected, or you observe a loss of efficacy in your experiments over time.
Possible Cause:
-
Alkaline Hydrolysis: this compound is unstable in alkaline solutions (pH > 7) and will undergo hydrolysis to form chloroform and formic acid.[5] This degradation is accelerated at higher temperatures.[5]
-
Photodegradation: Aqueous solutions of this compound can decompose when exposed to ultraviolet (UV) light, leading to the formation of hydrochloric acid, trichloroacetic acid, and formic acid.[5] This will result in a decrease in the pH of the solution.[11]
-
Reaction with Buffers: While stable in slightly acidic phosphate buffers, the stability of this compound in other common buffers like TRIS is not well-documented.[8] TRIS contains a primary amine, which has the potential to react with the aldehyde group of chloral.
Troubleshooting Steps:
-
pH and Temperature Control: Ensure that your this compound solutions are prepared and stored in a pH range where it is stable (ideally slightly acidic, pH ~4-5).[8] Store solutions at a cool and consistent temperature.
-
Light Protection: Always store this compound solutions in amber or light-blocking containers to prevent photodegradation.[5]
-
Buffer Selection: When preparing solutions for biological experiments, prefer buffers in which the stability of this compound is known, such as phosphate buffers. If using TRIS buffer, be aware of the potential for interaction and consider preparing the solution fresh before use.
-
Monitor pH: Regularly check the pH of your stock solutions. A significant drop in pH can indicate degradation.[11]
Data Presentation
Table 1: Chemical Compatibility and Incompatibility of this compound
| Reagent Class | Specific Examples | Compatibility/Interaction | Reaction Products/Hazards |
| Strong Alkalis | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Incompatible | Decomposes to form chloroform and formate salts.[2][3][4] |
| Strong Acids | Concentrated Sulfuric acid (H₂SO₄) | Incompatible (with heating) | Dehydrates to form chloral.[4][5][6] |
| Strong Oxidizing Agents | Potassium permanganate (KMnO₄), Peroxides | Incompatible | Oxidation reaction is expected. Specific products are not well-documented for this compound, but oxidation of similar compounds can be vigorous. |
| Alcohols | Ethanol | Interaction | Mutual inhibition of metabolism.[12] |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol | Potential for assay interference | No direct hazardous reaction reported, but these agents interfere with copper-based protein assays (BCA, Lowry).[6][8] |
| Aldehydes | Formaldehyde | Used in combination in fixatives | No hazardous reaction reported under normal lab conditions. |
| Buffers | Phosphate buffer (acidic) | Compatible | Stable in slightly acidic phosphate buffer.[8] |
| TRIS buffer | Potential for interaction | TRIS contains a primary amine that could potentially react with this compound. |
Table 2: Stability of Aqueous this compound Solutions
| Condition | Effect on Stability | Degradation Products |
| Alkaline pH (>7) | Decreased stability, hydrolysis rate increases with pH.[5] | Chloroform, Formic acid.[5] |
| Elevated Temperature | Decreased stability, accelerates hydrolysis.[5] | Chloroform, Formic acid.[5] |
| UV Light Exposure | Decreased stability.[5] | Hydrochloric acid, Trichloroacetic acid, Formic acid.[5] |
Experimental Protocols
Protocol 1: Protein Precipitation to Mitigate Assay Interference
This protocol is adapted for removing substances that interfere with copper-based protein assays like the BCA or Lowry assay.
Materials:
-
Protein sample containing this compound
-
Deoxycholate (DOC) solution (e.g., 0.15% w/v)
-
Trichloroacetic acid (TCA) solution (e.g., 72% w/v)
-
Wash solution (e.g., acetone, ice-cold)
-
Solubilization buffer compatible with the protein assay (e.g., 1% SDS)
-
Microcentrifuge and tubes
Procedure:
-
To your protein sample in a microcentrifuge tube, add the DOC solution to a final concentration of approximately 0.015%. Vortex briefly.
-
Incubate at room temperature for 10 minutes.
-
Add TCA solution to a final concentration of 7-10%. Vortex immediately.
-
Incubate on ice for 15-30 minutes to allow the protein to precipitate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the interfering substances.
-
Gently wash the protein pellet with ice-cold acetone. This is done by adding the acetone, gently vortexing, and then centrifuging again as in step 5.
-
Carefully decant the acetone and allow the pellet to air dry briefly. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a suitable volume of solubilization buffer.
-
Proceed with your protein quantification assay according to the manufacturer's instructions.
Visualizations
Caption: Degradation pathways of this compound under different conditions.
Caption: Troubleshooting workflow for assay interference.
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Toward better understanding of this compound stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry of Protein Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. [Examination of the stability of this compound and its preparation by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of alcohol dehydrogenase by this compound and trichloroethanol: possible role in the this compound-ethanol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances ethanol-induced inhibition of methanol oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
methods to improve the success rate of sedation with chloral hydrate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) to improve the success rate of sedation with chloral hydrate in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound sedation?
A1: this compound is a sedative and hypnotic agent. Its primary mechanism of action involves its active metabolite, trichloroethanol, which acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Trichloroethanol enhances the effect of GABA, the main inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into neurons, causing hyperpolarization and a decrease in neuronal excitability, which results in sedation.[1]
Q2: What are the common routes of administration for this compound in laboratory animals?
A2: The most common routes of administration in laboratory animals are intraperitoneal (i.p.) and intravenous (i.v.).[2] Oral administration can also be used but may lead to gastric irritation.[3] The i.v. route is often recommended to avoid the adverse effects associated with i.p. injection.[2]
Q3: Is this compound a suitable sole anesthetic for surgical procedures?
A3: No, this compound is generally considered a poor analgesic, even at anesthetic doses.[4] For surgical and other painful procedures, it is crucial to combine it with an appropriate analgesic.[2] Its use as a sole anesthetic agent is not recommended, particularly for survival surgeries.[3][5]
Q4: What are the known major side effects of this compound in animal research?
A4: Intraperitoneal (i.p.) administration of this compound is associated with several significant side effects, including peritonitis (inflammation of the abdominal lining), adynamic ileus (paralysis of the intestine), and gastric ulcers.[3][6] Paravenous (outside the vein) injection during i.v. administration can lead to tissue necrosis.[2] High doses can also cause respiratory and cardiovascular depression.[7]
Q5: How can I assess the depth of sedation in rodents after administering this compound?
A5: The depth of sedation can be assessed by monitoring several reflexes. A common method is testing the pedal withdrawal reflex (pinching the toe or foot) and the palpebral reflex (touching the corner of the eye). The absence of a response to these stimuli indicates a deeper level of sedation. Monitoring the respiratory rate is also crucial; a significant decrease can indicate a deep level of anesthesia.[8] Electroencephalogram (EEG) power spectrum analysis can also be used to identify and control the anesthetic state.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sedation Failure / Inadequate Sedation | - Incorrect dosage for the species/strain.- Individual animal variability.- Insufficient time for drug to take effect. | - Ensure the correct dose is calculated based on the animal's weight. See Table 1 for recommended dosages.- Allow sufficient onset time (can be up to 60 minutes).- Consider a supplemental dose (use with caution to avoid overdose).- For i.p. injections, ensure correct placement to avoid injection into the gastrointestinal tract or bladder. |
| High Incidence of Adverse Effects (Peritonitis, Ileus with i.p. injection) | - High concentration of this compound solution.- Irritant nature of the compound. | - Use a lower concentration of this compound solution while maintaining the same total dose.[10]- Whenever possible, use the intravenous (i.v.) route of administration to bypass the peritoneal cavity.[2] |
| Variable Duration of Sedation | - Species and strain differences in metabolism.- Individual animal's health status and metabolic rate. | - Be aware of the expected duration of anesthesia for the specific species and dose (see Table 2).- Monitor the animal closely and be prepared for a longer or shorter duration of sedation than anticipated. |
| Respiratory Depression | - Overdose of this compound.- Combination with other central nervous system depressants. | - Administer the lowest effective dose.- Monitor respiratory rate and depth continuously.- Provide supplemental oxygen if necessary.- Be cautious when co-administering with other sedatives or analgesics that can cause respiratory depression.[11] |
Quantitative Data Summary
Table 1: Recommended Dosages of this compound for Sedation in Rodents
| Species | Route of Administration | Dosage (mg/kg) | Expected Effect | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 400 | Light to surgical anesthesia | [12] |
| Rat | Intravenous (i.v.) - Bolus | 200 | Induction of anesthesia | [13] |
| Rat | Intravenous (i.v.) - Infusion | 150 (mg/kg/hr) | Maintenance of anesthesia | [13] |
| Mouse | Intraperitoneal (i.p.) | 400 | Light anesthesia | [12] |
| Mouse | Intraperitoneal (i.p.) | 200 (in combination with 375 mg/kg 2,2,2-tribromoethanol) | Extended anesthesia (60 min) | [14] |
Table 2: Duration of Anesthesia with this compound in Rats
| Dosage (mg/kg) | Route of Administration | Duration of Anesthesia (minutes) | Sleep Time (minutes) | Reference(s) |
| 400 | Intraperitoneal (i.p.) | 60 - 120 | 120 - 180 | [12] |
| 300 - 400 | Not specified | Linearly related to dose | Not specified | [7] |
Experimental Protocols
Protocol 1: Intravenous (i.v.) Administration of this compound in Rats for Surgical Anesthesia
This protocol is adapted from a study demonstrating the analgesic efficacy of i.v. This compound.[13]
Materials:
-
This compound solution (e.g., 100 mg/mL in phosphate-buffered saline)
-
Intravenous catheter
-
Infusion pump
-
Heating pad to maintain body temperature
Procedure:
-
Induction: Administer an initial bolus dose of 200 mg/kg this compound intravenously to induce anesthesia.[13]
-
Maintenance: Immediately following the bolus, begin a continuous intravenous infusion at a rate of 150 mg/kg per hour to maintain a stable plane of anesthesia.[13]
-
Monitoring:
-
Continuously monitor the animal's respiratory rate and heart rate.
-
Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
-
Maintain the animal's core body temperature at approximately 37°C using a heating pad.
-
-
Supplemental Doses: If the animal shows signs of lightening anesthesia (e.g., movement in response to stimuli), a small supplemental bolus (e.g., <5 mg) can be administered.[13]
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice for Sedation
This protocol is a general guideline. Researchers should optimize the dose and concentration for their specific mouse strain and experimental needs.
Materials:
-
This compound solution (prepare a lower concentration, e.g., 20-40 mg/mL, in sterile saline to minimize irritation)
-
Appropriately sized sterile syringe and needle (e.g., 25-27 gauge)
Procedure:
-
Preparation: Weigh the mouse accurately to calculate the correct dose. A common dose for light anesthesia is 400 mg/kg.[12]
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
The needle should be inserted at a 15-20 degree angle.
-
Aspirate to ensure no body fluids are drawn back, which would indicate improper needle placement.
-
Inject the solution slowly.
-
-
Monitoring:
-
Place the mouse in a warm, quiet cage and observe until sedation is achieved.
-
Monitor the mouse for signs of distress, including respiratory changes.
-
Assess the depth of sedation using the pedal withdrawal reflex.
-
Mandatory Visualizations
This compound Mechanism of Action: GABA-A Receptor Modulation
Caption: Signaling pathway of this compound's sedative effect via GABA-A receptor modulation.
Experimental Workflow: Improving this compound Sedation Success
Caption: Logical workflow for improving the success rate of this compound sedation in research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. gv-solas.de [gv-solas.de]
- 3. A review of laboratory animal anesthesia with this compound and chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of laboratory animal anesthesia with this compound and chloralose. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Anaesthetic effects of this compound, pentobarbitone and urethane in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound anesthesia: EEG power spectrum analysis and effects on VEPs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 12. unav.edu [unav.edu]
- 13. Intravenous this compound anesthesia provides appropriate analgesia for surgical interventions in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased anesthesia time using 2,2,2-tribromoethanol-chloral hydrate with low impact on mouse psychoacoustics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Chloral Hydrate-Induced Respiratory Depression in Research Subjects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and managing respiratory depression associated with chloral hydrate administration in experimental subjects. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed protocols to ensure subject safety and data integrity.
Troubleshooting Guide: Real-time Response to Respiratory Compromise
This guide provides immediate steps to take if a subject exhibits signs of respiratory depression during an experiment involving this compound.
| Observed Issue | Immediate Action | Follow-up / Rationale |
| Mild Respiratory Depression: - 15-25% decrease in respiratory rate from baseline - Oxygen saturation (SpO2) 90-94% | 1. Provide gentle tactile stimulation to the subject. 2. Ensure a patent airway by repositioning the head and neck. 3. Increase the fraction of inspired oxygen (FiO2) if supplemental oxygen is in use. | Stimulation can often rouse the subject enough to increase respiratory effort. Proper airway alignment is crucial as sedation can lead to airway obstruction. Increasing FiO2 helps maintain adequate oxygenation despite a lower respiratory rate. |
| Moderate Respiratory Depression: - 25-50% decrease in respiratory rate from baseline - SpO2 <90% - Cyanosis (blueish discoloration of mucous membranes) | 1. Immediately cease any ongoing this compound administration. 2. Provide positive pressure ventilation with a bag-valve-mask (or equivalent for the species) and supplemental oxygen. 3. Prepare for the potential administration of a respiratory stimulant (see protocols below). | Active ventilation is necessary to prevent severe hypoxia. Discontinuing the sedative prevents further depression. |
| Severe Respiratory Depression / Apnea: - >50% decrease in respiratory rate or cessation of breathing - Rapidly declining SpO2 - Loss of consciousness | 1. Initiate immediate and continuous positive pressure ventilation. 2. If the subject has a heartbeat but is not breathing, proceed with intubation and mechanical ventilation. 3. Administer a respiratory stimulant or reversal agent as per established emergency protocols. | This is a critical emergency requiring immediate life support to prevent cardiorespiratory arrest. |
Frequently Asked Questions (FAQs)
Prevention and Monitoring
Q1: What are the key preventative measures to reduce the risk of this compound-induced respiratory depression?
A1: Proactive measures are critical. These include:
-
Accurate Dosing: Use the lowest effective dose of this compound. Dose ranges can vary significantly between species and even strains.
-
Patient Selection: Avoid using this compound in subjects with pre-existing respiratory or cardiac conditions, obstructive sleep apnea, or significant hepatic or renal impairment.[1][2]
-
Avoid Co-administration with other CNS Depressants: Do not co-administer this compound with other sedatives, opioids, or benzodiazepines unless part of a carefully validated and monitored protocol, as these combinations can have synergistic respiratory depressant effects.[3][4][5]
-
Fasted State: Ensure subjects are appropriately fasted before administration to allow for more predictable absorption.
Q2: What parameters should be continuously monitored during this compound sedation?
A2: Continuous monitoring is essential for early detection of adverse events. Key parameters include:
-
Respiratory Rate and Effort: Visual observation and/or a respiration monitor.
-
Oxygen Saturation (SpO2): Pulse oximetry is a critical tool.
-
Heart Rate and Rhythm: ECG or pulse oximeter.
-
Body Temperature: Sedation can lead to hypothermia.
-
Depth of Sedation: Assessed by response to stimuli (e.g., toe pinch).
A recommended experimental workflow for monitoring is as follows:
Pharmacological Intervention
Q3: Is there a specific reversal agent for this compound?
A3: There is no specific antagonist for this compound. Its sedative effects are primarily mediated by its active metabolite, trichloroethanol, which enhances the activity of GABA at GABA-A receptors.[6] Management of overdose and respiratory depression relies on supportive care.
Q4: What is the role of Flumazenil in managing this compound-induced respiratory depression?
A4: Flumazenil is a benzodiazepine antagonist and is not an antidote for this compound. However, there are anecdotal case reports of its use in reversing the CNS and respiratory depression from this compound overdose.[7] Its mechanism in this context is not fully understood but may involve indirect modulation of the GABA-A receptor complex. Its use should be considered experimental and approached with caution.
Q5: What is a detailed experimental protocol for the administration of Flumazenil in a research setting?
A5: The following is a sample protocol for the investigational use of flumazenil in a non-rodent animal model exhibiting this compound-induced respiratory depression. This is not a standard treatment and should only be performed with appropriate ethical approval and emergency support available.
Experimental Protocol: Flumazenil Administration for this compound-Induced Respiratory Depression
-
Subject Preparation: The subject should be instrumented for continuous monitoring of SpO2, ECG, respiratory rate, and blood pressure. Intravenous access must be secured.
-
Pre-requisite: This protocol should only be initiated if the subject is experiencing significant respiratory depression (e.g., apnea or severe hypoventilation) and is being supported with positive pressure ventilation.
-
Drug Preparation:
-
Flumazenil (0.1 mg/mL) should be drawn up into a syringe.
-
Have sterile saline available for flushing.
-
-
Administration:
-
Administer an initial intravenous (IV) dose of 0.01 mg/kg over 15 seconds.
-
Flush the IV line with sterile saline.
-
Observe for any change in respiratory effort, heart rate, and level of consciousness for 60 seconds.
-
If there is no response, a second dose of 0.02 mg/kg may be administered over 15 seconds.
-
Continue to monitor closely. Further doses are not recommended without veterinary consultation.
-
-
Post-Administration Monitoring: Continue to monitor vital signs for at least 2 hours after the last dose of flumazenil, as re-sedation can occur due to the shorter half-life of flumazenil compared to trichloroethanol.
Q6: Can Doxapram be used to counteract this compound-induced respiratory depression?
A6: Doxapram is a respiratory stimulant that acts on peripheral chemoreceptors and the central respiratory center to increase tidal volume and respiratory rate.[8][9] It has been shown to be effective in reversing opioid-induced respiratory depression in animal models.[10] While not specifically indicated for this compound, it can be considered as a non-specific analeptic agent to stimulate breathing in cases of severe respiratory depression.
Q7: What is a detailed experimental protocol for the administration of Doxapram in a rodent model?
A7: The following protocol is for the use of doxapram in a rodent model (e.g., rat) experiencing severe respiratory depression from this compound.
Experimental Protocol: Doxapram Administration in a Rodent Model
-
Subject Preparation: The rodent should be monitored for respiratory rate (e.g., with a pressure pad or visual observation) and SpO2 if possible.
-
Pre-requisite: This protocol is intended for subjects with severe respiratory depression where supportive ventilation is being provided or is immediately available.
-
Drug Preparation:
-
Doxapram hydrochloride (20 mg/mL) should be diluted in sterile saline to a working concentration of 2 mg/mL.
-
-
Administration:
-
Administer a single intravenous (IV) or intraperitoneal (IP) injection of 1-5 mg/kg of doxapram.[9]
-
Observe for an increase in respiratory rate and effort. The onset of action is rapid, especially with IV administration.
-
-
Post-Administration Monitoring: The effects of a single dose of doxapram can be short-lived.[10] Continuous monitoring is essential, and repeated doses or a continuous infusion may be necessary, but this should be done with caution to avoid CNS hyper-excitation and seizures.
Data Summary: Respiratory Effects of this compound and Interventions
The following tables summarize quantitative data from published studies.
Table 1: Incidence of Respiratory Adverse Events with this compound Sedation in Pediatric Patients
| Study Population | This compound Dose | Incidence of Hypoxia (SpO2 <90%) | Incidence of Apnea | Reference |
| 1095 children for echocardiography | 80 mg/kg | 5.9% | 0.3% | [11] |
| 277 infants for pulmonary function tests | 50-80 mg/kg | 1.8% (respiratory distress) | Not reported | [11] |
Table 2: Effect of Doxapram on Opioid-Induced Respiratory Depression in Rats
| Treatment Group | Dose | Effect on Minute Volume | Reference |
| Morphine alone | 1.0 mg/kg, IV | Significant decrease | [10] |
| Morphine + Doxapram | 1.0-3.0 mg/kg, IV (single injection) | Transient recovery of minute volume | [10] |
| Morphine + Doxapram | 0.33 mg/kg/min (continuous infusion) | Sustained recovery of minute volume | [10] |
Signaling Pathways and Mechanisms
This compound's Mechanism of Action
This compound is a prodrug that is rapidly metabolized by alcohol dehydrogenase to its active form, trichloroethanol. Trichloroethanol is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][6] By binding to a site on the GABA-A receptor, trichloroethanol enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in sedation and, at higher doses, respiratory depression.
Logical Relationship for Managing Respiratory Depression
The following diagram illustrates the decision-making process when faced with this compound-induced respiratory depression.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. Evaluation of the Effects of Sedation and Anesthesia on Total Lung Volume and Attenuation in Rabbit Lung CT Exams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. researchgate.net [researchgate.net]
- 5. Intravenous doxapram administration as a potential model of panic attacks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lornajane.net [lornajane.net]
- 7. Reversal of this compound overdose with flumazenil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound sedation in infants for pulmonary function tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternatives to Chloral Hydrate for Long-Duration Anesthesia
Welcome to the Technical Support Center for long-duration anesthesia in research. This resource is designed for researchers, scientists, and drug development professionals seeking suitable alternatives to chloral hydrate. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols for alternative anesthetic agents.
Alternatives to this compound: A Comparative Overview
For long-duration anesthesia in research animals, several alternatives to this compound are available, each with distinct characteristics. The most common substitutes include urethane, isoflurane, and injectable combinations like ketamine-xylazine. The choice of anesthetic depends on the experimental needs, the animal species, and the duration of the procedure.[1]
Urethane is a long-acting injectable anesthetic often used in terminal neuroscience experiments due to its minimal effects on cardiovascular and respiratory systems and its ability to mimic natural sleep-like brain states.[2] However, it is a known carcinogen and is recommended only for non-survival surgeries.[3][4]
Isoflurane , an inhalant anesthetic, offers precise control over the depth of anesthesia and allows for rapid induction and recovery.[5][6] It is a preferred method for many researchers due to its safety and controllability.[6]
Ketamine-xylazine combinations are widely used injectable anesthetics that provide a good surgical plane of anesthesia for a moderate duration.[1][7] This combination offers the advantage of not requiring specialized vaporizer equipment.
Data Presentation: Quantitative Comparison of Anesthetic Agents
The following tables summarize key quantitative data for the discussed anesthetic alternatives to facilitate comparison.
Table 1: Anesthetic Properties in Rats
| Anesthetic Agent | Dosage | Route of Administration | Induction Time | Duration of Surgical Anesthesia | Recovery Time |
| Urethane | 1.3 - 1.5 g/kg | Intraperitoneal (IP) or Intravenous (IV) | 15 - 30 minutes (IP) | Up to 24 hours | Not applicable (terminal) |
| Isoflurane | Induction: 2-5%, Maintenance: 1-3% | Inhalation | ~2 minutes | Dependent on administration | Rapid |
| Ketamine-Xylazine | Ketamine: 40-90 mg/kg, Xylazine: 5-10 mg/kg | Intraperitoneal (IP) | 10 - 15 minutes | 45 - 90 minutes | ~3.8 hours (immobility) |
Table 2: Anesthetic Properties in Mice
| Anesthetic Agent | Dosage | Route of Administration | Induction Time | Duration of Surgical Anesthesia | Recovery Time |
| Isoflurane | Induction: 2-3%, Maintenance: 1-1.5% | Inhalation | ~1 minute | Dependent on administration | Rapid |
| Ketamine-Xylazine | Ketamine: 70-100 mg/kg, Xylazine: 5-12 mg/kg | Intraperitoneal (IP) | Rapid | 20 - 30 minutes | Variable |
Table 3: Effects on Physiological Parameters in Rodents
| Anesthetic Agent | Heart Rate | Respiratory Rate | Body Temperature |
| Urethane | Minimal effect | Minimal effect | Can cause hypothermia |
| Isoflurane | Can cause a decrease | Can cause a decrease | Can cause hypothermia |
| Ketamine-Xylazine | Can cause a decrease | Can cause a decrease | Can cause hypothermia |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during long-duration anesthesia with alternatives to this compound.
Urethane
FAQs
-
Q: Why is urethane only recommended for terminal experiments?
-
Q: What is the optimal route of administration for urethane?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or incomplete induction of anesthesia | Old or improperly stored urethane solution. Animal stress. Incorrect injection technique. | Use a freshly prepared urethane solution.[10] Keep the animal in a dark, quiet place after injection to reduce stress.[10] Ensure slow and accurate intraperitoneal injection. |
| Animal mortality during the procedure | Overdose, especially with IV administration. | For IV administration, infuse the solution slowly using an infusion pump (~50 µl/min for a rat).[8] A dose of 1.5 g/kg is reported to be lethal in rats.[8] |
| Peritoneal fluid accumulation | Osmotoxicity of the urethane solution when administered IP. | Consider using the intravenous route for administration.[3] |
Isoflurane
FAQs
-
Q: What equipment is necessary for isoflurane anesthesia?
-
Q: Can isoflurane be used for very long procedures?
-
A: Yes, isoflurane is suitable for long-duration anesthesia because the depth of anesthesia can be precisely controlled throughout the procedure.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Animal is too lightly anesthetized | Isoflurane concentration is too low. Leak in the system. | Increase the isoflurane concentration for maintenance (typically 1-3%).[6][11] Check all connections for leaks. |
| Animal is too deeply anesthetized (respiratory depression) | Isoflurane concentration is too high. | Immediately decrease the isoflurane concentration. Provide respiratory support if necessary. Monitor respiratory rate closely; a 50% reduction is normal, but a rate below 55 breaths/min in mice or 70 in rats may indicate the animal is too deep.[12][13] |
| Hypothermia | Anesthetized rodents rapidly lose body heat.[5] | Use a thermostatically controlled heating pad or other heat source to maintain the animal's body temperature between 36.0°C and 38.0°C for mice and 35.9°C and 37.5°C for rats.[12][13] |
Ketamine-Xylazine
FAQs
-
Q: Can the effects of a ketamine-xylazine combination be reversed?
-
A: The effects of xylazine can be partially reversed with yohimbine (1-2 mg/kg IP).[7] There is no reversal agent for ketamine.
-
-
Q: Is a single injection of ketamine-xylazine sufficient for long-duration procedures?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Insufficient depth of anesthesia | Dose is too low for the specific animal strain or individual. | Ensure the correct dosage is administered based on the animal's body weight. For surgical procedures, consider adding acepromazine to the cocktail for a better surgical plane of anesthesia.[7][14] |
| Prolonged recovery | Individual animal sensitivity; high dose. | Keep the animal warm and monitor it until it is fully recovered. Reversal of xylazine with yohimbine can shorten the recovery period. |
| Cardiorespiratory depression | Known side effect of xylazine. | Monitor heart rate and respiratory rate. Be prepared to provide supportive care if necessary. |
Experimental Protocols
Urethane Anesthesia Protocol (Rat, Terminal Procedure)
-
Preparation:
-
Administration (Intravenous):
-
Place a catheter in a suitable vein (e.g., lateral tail vein).
-
Slowly infuse the urethane solution using an infusion pump at a rate of approximately 50 µl/min as the isoflurane is withdrawn.[8]
-
-
Monitoring:
Isoflurane Anesthesia Protocol (Mouse)
-
Preparation:
-
Ensure the precision vaporizer is calibrated and the system is free of leaks.
-
Apply ophthalmic lubricant to the mouse's eyes to prevent drying.[5]
-
-
Induction:
-
Maintenance:
-
Move the mouse to a surgical area and place its nose in a nose cone connected to the anesthetic circuit.
-
Reduce the isoflurane concentration to 1-1.5% and the oxygen flow rate to 0.4-0.8 L/min for maintenance.[5]
-
-
Monitoring:
Ketamine-Xylazine Anesthesia Protocol (Rat)
-
Preparation:
-
Prepare a fresh solution of ketamine (40-90 mg/kg) and xylazine (5-10 mg/kg).[1]
-
Apply ophthalmic lubricant to the rat's eyes.
-
-
Administration:
-
Administer the ketamine-xylazine mixture via intraperitoneal (IP) injection.
-
-
Monitoring:
-
Place the rat in a warm, quiet location and monitor for the onset of anesthesia (loss of righting reflex), which typically occurs in 10-15 minutes.[16]
-
Confirm the depth of anesthesia with a toe pinch before beginning the procedure.
-
Monitor respiratory rate and body temperature throughout the procedure. Normal respiratory rate under anesthesia is around 70-110 breaths/min, and temperature should be maintained between 35.9°C and 37.5°C.[12]
-
Signaling Pathways and Mechanisms of Action
The anesthetic agents discussed achieve their effects by modulating various neurotransmitter systems in the central nervous system.
Urethane's Mechanism of Action
Urethane has a complex mechanism of action, affecting multiple neurotransmitter-gated ion channels. It potentiates the function of inhibitory receptors like GABA-A and glycine receptors, while inhibiting excitatory receptors such as NMDA and AMPA receptors.[17][18] This broad-spectrum activity contributes to its long-lasting anesthetic effect.
Caption: Urethane's multifaceted mechanism of action.
Isoflurane's Mechanism of Action
Isoflurane primarily enhances the function of inhibitory GABA-A receptors, leading to increased neuronal inhibition.[19][20][21] It also inhibits excitatory NMDA receptors and can disrupt mitochondrial function, which may contribute to its anesthetic effects.[22][23][24][25]
Caption: Isoflurane's primary mechanisms of action.
Ketamine-Xylazine's Mechanism of Action
This combination acts on two different receptor systems. Ketamine is an antagonist of the NMDA receptor, blocking excitatory neurotransmission.[26][27][28][29] Xylazine is an alpha-2 adrenergic agonist, which leads to sedation and muscle relaxation by inhibiting the release of norepinephrine.[26][28]
Caption: Synergistic mechanisms of ketamine and xylazine.
References
- 1. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 2. benchchem.com [benchchem.com]
- 3. research.unt.edu [research.unt.edu]
- 4. SOP Mixing Urethane | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 5. parklandscientific.com [parklandscientific.com]
- 6. kentscientific.com [kentscientific.com]
- 7. einsteinmed.edu [einsteinmed.edu]
- 8. unthsc.edu [unthsc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. Ketamine and xylazine for surgical anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anesthetic mechanism of urethane: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. thieme-connect.com [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. researchmap.jp [researchmap.jp]
- 23. utppublishing.com [utppublishing.com]
- 24. Isoflurane disrupts excitatory neurotransmitter dynamics via inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. medisearch.io [medisearch.io]
- 27. The role of NMDARs in the anesthetic and antidepressant effects of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. calusarecovery.com [calusarecovery.com]
- 29. NMDA receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Chloral Hydrate and Pentobarbital for Pediatric Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chloral hydrate and pentobarbital, two sedative agents historically used in pediatric procedural sedation. The following analysis is based on a review of clinical studies and pharmacological data, offering insights into their relative efficacy, safety profiles, and mechanisms of action. This information is intended to support research and development in the field of pediatric anesthesiology and pharmacology.
Efficacy and Clinical Outcomes
Both this compound and pentobarbital have demonstrated high success rates in achieving adequate sedation for various diagnostic and minor therapeutic procedures in children. However, studies reveal nuances in their performance regarding success rates with a single dose, the need for supplemental medication, and the quality of sedation.
One study found that orally administered pentobarbital was associated with a statistically significant higher success rate (82%) compared to this compound (65%).[1][2] Conversely, another study comparing oral pentobarbital to intravenous pentobarbital found a higher sedation failure rate after one dose with oral this compound.[3][4]
There is no significant difference in the mean time to sedation or time to discharge between the two drugs.[5][6][7] However, one study noted that pentobarbital facilitated an earlier onset of sedation but was also associated with a prolonged recovery and a slower return to baseline activity.[8]
Table 1: Comparative Efficacy of this compound and Pentobarbital
| Parameter | This compound | Pentobarbital | Source(s) |
| Sedation Success Rate (Single Dose) | 65% - 98% | 82% - 99.7% | [1][2],[9][10] |
| Need for Supplemental Doses | 17.9% | 16.2% | [10] |
| Mean Time to Sedation | ~17-30 minutes | ~18 minutes | [9],[11] |
| Mean Duration of Sedation | ~62-85 minutes | ~85 minutes | [11][12] |
Safety and Adverse Event Profiles
The safety profiles of this compound and pentobarbital are a critical consideration, with studies highlighting differences in the incidence and nature of adverse events. Overall, pentobarbital has been associated with a lower overall adverse event rate compared to this compound.[5][6][7]
A significant concern with this compound is the higher incidence of oxygen desaturation and respiratory depression.[5][6][10] Conversely, pentobarbital is more frequently associated with paradoxical reactions, such as agitation and hyperactivity.[8][10] It is important to note that adverse sedation events, including rare instances of death or permanent neurologic injury, have been associated with both medications, often linked to drug overdoses or interactions, particularly when three or more drugs are used.[13][14]
Table 2: Comparative Safety Profiles of this compound and Pentobarbital
| Adverse Event | This compound | Pentobarbital | Source(s) |
| Overall Adverse Event Rate | 1.9% - 2.7% | 0.5% - 1.4% | [5][6][10] |
| Oxygen Desaturation | 1.6% | 0.2% | [5][6][7] |
| Respiratory Depression | 1.6% | 0.3% | [10] |
| Paradoxical Reactions | 0.03% | 1.0% - 14% | [8][10] |
| Airway Complications (<1 year) | 6.5% | 1.8% | [1][2] |
| Vomiting | 0.4% | 0.4% | [9] |
| Prolonged Sedation | 3.3% | 18.1% | [1][2][9] |
Experimental Protocols
The administration protocols for this compound and pentobarbital in pediatric sedation are well-defined, emphasizing careful dosing and patient monitoring.
This compound Administration Protocol
-
Dosage: The typical oral dose for procedural sedation is 50-75 mg/kg.[5] Some protocols use up to 80-100 mg/kg.[2][15] If initial sedation is inadequate, a repeat dose may be considered, with a maximum total dose generally not exceeding 100-120 mg/kg or a total of 1-2 grams, depending on the child's age and institutional guidelines.[12]
-
Administration: Administered orally as a syrup, often mixed with a small amount of fluid to improve palatability and reduce gastric irritation.[12] It is typically given 20-60 minutes before the procedure.
-
Monitoring: Continuous monitoring of vital signs, including heart rate, respiratory rate, blood pressure, and oxygen saturation, is crucial. A dedicated observer should monitor the patient throughout the procedure and recovery.
Pentobarbital Administration Protocol
-
Dosage: The oral dose for sedation is typically 2-6 mg/kg, with a maximum total dose often capped at 100 mg.[8] Some studies have used a mean dose of 4 mg/kg.[5][10] A common approach involves an initial dose of 4 mg/kg, followed by a supplemental dose of 2 mg/kg if needed.[1][4]
-
Administration: Administered orally as a liquid suspension.
-
Monitoring: Similar to this compound, continuous monitoring of vital signs and oxygen saturation is mandatory. Close observation for respiratory depression and paradoxical reactions is particularly important.
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and pentobarbital exert their sedative effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
This compound is a prodrug that is rapidly metabolized to its active form, trichloroethanol.[16] Trichloroethanol binds to a distinct site on the GABA-A receptor, enhancing the receptor's affinity for GABA.[16] This potentiation of GABAergic transmission leads to an increased influx of chloride ions into the neuron.
Pentobarbital, a short-acting barbiturate, also binds to the GABA-A receptor at a site distinct from both GABA and benzodiazepines.[9] It increases the duration of the chloride channel opening induced by GABA.[9] At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[9]
The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression and sedation.
Conclusion
Both this compound and pentobarbital have been effective agents for pediatric sedation. However, the available data suggest that pentobarbital may offer a more favorable safety profile, with a lower incidence of respiratory complications, although it carries a higher risk of paradoxical reactions. The choice of sedative agent should be based on a thorough assessment of the patient's clinical condition, the nature of the procedure, and institutional protocols, with paramount importance placed on vigilant monitoring to mitigate the risks of adverse events. The discontinuation of this compound production has largely rendered this comparison moot for current clinical practice, but the data remains valuable for the development of new and safer sedative agents for the pediatric population.
References
- 1. Pediatric Sedation | Children's Hospital of Philadelphia [chop.edu]
- 2. publications.aap.org [publications.aap.org]
- 3. Trichloroethanol, an active metabolite of this compound, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is Orally Administered Pentobarbital a Safe and Effective Alternative to this compound for Pediatric Procedural Sedation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. psychiatrywiki.org [psychiatrywiki.org]
- 7. drugs.com [drugs.com]
- 8. bmchealthsystem.org [bmchealthsystem.org]
- 9. Pentobarbital - Wikipedia [en.wikipedia.org]
- 10. Pentobarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Administration of oral this compound to paediatric patients undergoing magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound – Pediatric Drug Dosing Guidelines – IWK Drug Information Resource [dir.iwk.nshealth.ca]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. ovid.com [ovid.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Chloral Hydrate and Midazolam for Pediatric Neuroimaging Sedation
An objective guide for researchers and drug development professionals on the efficacy and safety of two common sedatives in pediatric procedural imaging.
The successful acquisition of high-quality neuroimaging in children often necessitates sedation to minimize motion artifacts. Chloral hydrate and midazolam are two frequently utilized sedatives in this context, each with a distinct pharmacological profile influencing its efficacy and safety. This guide provides a comprehensive comparison of these agents, supported by experimental data, to inform clinical practice and future research.
Efficacy: A Quantitative Comparison
Clinical studies have demonstrated notable differences in the effectiveness of this compound and midazolam for achieving adequate sedation for neuroimaging procedures. This compound has been shown to have a higher success rate in completing scans without the need for additional medication.
A randomized clinical trial involving children aged 2 months to 8 years undergoing neuroimaging found that 100% of children who received oral this compound (75 mg/kg) successfully completed the scan, compared to only 50% of those who received oral midazolam (0.5 mg/kg).[1][2] Furthermore, the need for supplementary dosing was significantly lower in the this compound group (9%) compared to the midazolam group (55%).[1][2] Another study focusing on neonates undergoing neuroimaging also concluded that this compound (75 mg/kg orally) was more efficacious than midazolam (0.2 mg/kg intravenously).[3]
A prospective, randomized, double-blinded study comparing the two drugs for diagnostic procedures in children found a significantly higher sedation success rate for this compound (94.4%) versus midazolam (62%).[4] This study also reported a shorter time to achieve sedation with this compound.[4][5]
| Efficacy Outcome | This compound | Midazolam | Source |
| Sedation Success Rate (Scan Completion) | 100% (11/11) | 50% (11/22) | [1][2] |
| Sedation Success Rate (General) | 94.4% (136/144) | 62% (88/142) | [4] |
| Need for Supplementary Dosing | 9% (1/11) | 55% (12/22) | [1][2] |
| Time to Achieve Sedation | Shorter | Longer | [4][5] |
| Mean Duration of Sedation | Not significantly different | Not significantly different | [1][2] |
Safety Profile: Adverse Events and Monitoring
The safety of sedatives in the pediatric population is of paramount importance. Both this compound and midazolam have established safety profiles, with adverse events being generally mild and infrequent.
In a study comparing oral this compound and midazolam for brief neuroimaging studies, no physiological deterioration or need for oxygen administration was observed in either group.[1][2] Another study found that high doses of this compound were associated with post-discharge adverse events, primarily excessive sleep, whereas high doses of midazolam were not.[6] Conversely, a study on hospitalized infants undergoing minor procedures suggested that this compound was associated with a lower risk of adverse events compared to other sedatives, including midazolam.[7] The most commonly reported adverse events for this compound are hypoxia and vomiting.[8] For midazolam, adverse events can include transient oxygen desaturation.[8]
Systematic reviews have indicated that no major neurological or respiratory adverse effects were reported for either this compound or midazolam when used for pediatric sedation.[9]
| Safety Aspect | This compound | Midazolam | Source |
| Common Adverse Events | Excessive sleep, vomiting, hypoxia[6][8] | Hallucinations, transient oxygen desaturation[6][8] | |
| Post-Discharge Adverse Events (High Doses) | Associated with adverse events (e.g., excessive sleep) | Not associated with adverse events | [6] |
| Risk of Adverse Events in Hospitalized Infants | Lower risk compared to other sedatives | Higher risk compared to this compound | [7] |
| Physiological Deterioration | None reported in a key neuroimaging trial | None reported in a key neuroimaging trial | [1][2] |
Experimental Protocols
The findings presented in this guide are based on rigorous clinical investigations. A typical experimental design for comparing these two sedatives is a double-blind, randomized controlled trial.
A Representative Study Protocol:
-
Patient Population: Children aged 2 months to 8 years requiring sedation for outpatient neuroimaging studies.[1][2]
-
Randomization: Patients are randomly assigned to receive either this compound or midazolam in a double-blind fashion, meaning neither the investigators nor the patients' families know which medication is administered.[1][2]
-
Drug Administration:
-
Monitoring: Continuous monitoring of vital signs including arterial blood pressure, oxygen saturation, pulse, and respiration is conducted throughout the procedure.[1][2] Anxiety levels are also assessed.[1][2]
-
Efficacy Evaluation: The primary measure of efficacy is the ability of the child to complete the intended neuroimaging scan.[1][2] The need for supplemental dosing is a secondary efficacy endpoint.[1][2] If a child is not adequately sedated 30 minutes after the initial dose, a supplemental dose may be administered.[1][2]
-
Safety Evaluation: Any adverse events, such as physiological deterioration or the need for respiratory support, are recorded.[1][2]
Experimental Workflow
The following diagram illustrates the typical workflow of a clinical trial comparing this compound and midazolam for pediatric sedation in neuroimaging.
Caption: A typical workflow for a randomized controlled trial comparing two sedative agents.
Conclusion
Based on the available evidence, oral this compound appears to be more effective than oral midazolam in sedating young children for brief neuroimaging studies, as evidenced by higher scan completion rates and a lower requirement for supplementary doses.[1][2] The safety profiles of both drugs are generally favorable, with no major adverse events reported in several key studies.[1][2][9] However, the potential for post-discharge adverse events with high doses of this compound warrants consideration.[6] The choice of sedative should be individualized based on the patient's clinical condition, the duration and type of neuroimaging procedure, and institutional protocols. Further research, including larger multi-center trials, would be beneficial to further delineate the comparative safety and efficacy of these two important medications in pediatric procedural sedation.
References
- 1. This compound versus midazolam for sedation of children for neuroimaging: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of this compound and midazolam for sedation of neonates for neuroimaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smj.org.sa [smj.org.sa]
- 5. This compound versus midazolam as sedative agents for diagnostic procedures in children [pubmed.ncbi.nlm.nih.gov]
- 6. Post-discharge adverse events following pediatric sedation with high doses of oral medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative safety profile of this compound versus other sedatives for procedural sedation in hospitalized infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paediatric sedation for imaging is safe and effective in a district general hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sedation for Auditory Brainstem Response (ABR) Testing: A Comparative Analysis of Chloral Hydrate and Propofol-Ketamine
For researchers, scientists, and drug development professionals, the choice of sedative agent is critical for the successful acquisition of reliable Auditory Brainstem Response (ABR) data in pediatric and other non-cooperative patients. This guide provides an objective comparison of two commonly used sedation regimens: oral chloral hydrate and intravenous propofol-ketamine, supported by experimental data and detailed methodologies.
ABR testing is a cornerstone in the objective assessment of hearing function, particularly in infants and young children.[1][2][3] To obtain accurate and artifact-free recordings, the patient must remain still, often necessitating sedation.[4] The ideal sedative for ABR testing should have a rapid onset, provide adequate sedation depth and duration, and allow for a swift recovery with minimal side effects.[5] This analysis delves into the performance of this compound, a traditional oral sedative, versus a combination of propofol and ketamine administered intravenously.
Comparative Efficacy and Efficiency
A key differentiator between the two regimens is their efficiency in a clinical setting. Studies have shown that a propofol-ketamine combination leads to significantly shorter procedure, recovery, and total nursing times compared to oral this compound.[2][4][6]
Table 1: Comparison of Sedation Timelines
| Parameter | This compound | Propofol-Ketamine |
| Average Procedure Time | Significantly longer | Significantly shorter[2][6] |
| Average Recovery Time | Significantly longer | Significantly shorter[2][6] |
| Average Total Nursing Time | Significantly longer | Significantly shorter[2][6] |
This increased efficiency with propofol-ketamine can be attributed to its intravenous route of administration, allowing for more rapid onset and better titration of the sedative effect compared to the oral administration of this compound.
Sedation Success and Failure Rates
The primary goal of sedation is to achieve a state that allows for the successful completion of the ABR test. In this regard, the propofol-ketamine combination has demonstrated a higher success rate.
Table 2: Sedation Success and Failure Rates
| Parameter | This compound | Propofol-Ketamine |
| Sedation Failure Rate | 12%[2][4][6] | Not reported, but implied lower rate |
| Successful Sedation Rate | 88% | Higher than this compound |
A notable 12% of patients sedated with this compound failed to reach the desired level of sedation for ABR testing.[2][4][6] A large-scale review of this compound use indicated a pooled sedation failure rate of 10.0%.[7] Another study found that this compound was successful in adequately sedating the child in 95.9% of ABR tests.[1][8]
Safety Profile and Adverse Events
While both sedation regimens can be used effectively, their safety profiles differ, particularly concerning respiratory events. The propofol-ketamine combination is associated with a higher incidence of transient hypoxemia.[2][4][6]
Table 3: Incidence of Key Adverse Events
| Adverse Event | This compound | Propofol-Ketamine |
| Transient Hypoxemia | 1%[9] | 10%[9] |
| Apnea and/or Bradycardia | 3.4%[1][8] | Not explicitly reported in direct comparison |
| Vomiting | 6.2% (as part of minor complications)[1][8] | Lower incidence than this compound |
| Restlessness/Agitation | 5.0%[1][8] | Lower incidence than this compound |
The higher rate of transient hypoxemia with propofol-ketamine necessitates the presence of a highly skilled team trained in pediatric cardio-respiratory monitoring and airway management.[2][4][6] It's important to note that the majority of adverse events with this compound, such as vomiting and restlessness, often resolve without medical intervention.[1]
Experimental Protocols
The following methodologies are based on retrospective comparative studies and large-scale safety and efficacy analyses.
This compound Sedation Protocol
-
Patient Population: Children aged 6 months to 17 years undergoing ABR testing.[1]
-
Dosage: An average dose of 52mg/kg of oral this compound was administered.[1]
-
Administration: The sedative was given orally.
-
Monitoring: Vital signs, including oxygen saturation, were monitored by a specialist nurse.
-
Outcome Measures: The primary outcomes were the successful completion of the ABR test and the incidence of adverse events, including apnea, bradycardia, vomiting, hypoxemia, prolonged sedation, tachypnea, and restlessness.[1]
Propofol-Ketamine Sedation Protocol
-
Patient Population: Children between 4 months and 6 years requiring sedation for ABR testing.[2][6]
-
Administration: Propofol and ketamine were administered intravenously.
-
Monitoring: Continuous cardio-respiratory monitoring was conducted by a procedural sedation team.
-
Outcome Measures: Key data points included drug dosages, adverse effects (with a focus on transient hypoxemia), and sedation times (procedure, recovery, and total nursing time).[2][6]
Mechanistic Insights and Logical Flow
The differing pharmacological profiles of these agents underpin their clinical performance.
References
- 1. This compound sedation for auditory brainstem response (ABR) testing in children: Safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between this compound and propofol-ketamine as sedation regimens for pediatric auditory brainstem response testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Comparison between this compound and propofol-ketamine as sedation regimens for pediatric auditory brainstem response testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in auditory brainstem response test: A systematic review and single-arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Analysis of Chloral Hydrate and Alternative Sedative Agents for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy and underlying mechanisms of chloral hydrate in comparison to other commonly used sedative agents. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate sedatives for clinical and preclinical studies. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key studies.
Executive Summary
This compound, a long-standing sedative-hypnotic agent, demonstrates variable efficacy and safety when compared to more contemporary sedatives such as midazolam and dexmedetomidine. While it can be an effective sedative, particularly in the pediatric population for painless procedures, its use is associated with a notable incidence of adverse effects and a less predictable pharmacokinetic profile.[1] In comparative studies, this compound has shown both superior and inferior outcomes in terms of sedation success, onset, and duration, depending on the comparator drug and the specific procedural context.
Data Presentation: Efficacy and Safety of Sedative Agents
The following tables summarize key performance indicators of this compound in comparison to midazolam and dexmedetomidine, based on data from multiple clinical trials.
Table 1: this compound vs. Midazolam for Pediatric Sedation
| Parameter | This compound | Midazolam | Source(s) |
| Sedation Success Rate | 94.4% - 100% | 50% - 62% | [2][3][4][5] |
| Need for Supplementary Dosing | 9% - 16% | 55% - 73.2% | [2][3][5] |
| Mean Onset of Sedation | Earlier onset noted | Slower onset noted | [6] |
| Mean Recovery Time | 78 minutes | 108 minutes | [6] |
| Parental/Audiologist Satisfaction | Higher (95%/75%) | Lower (49%/29%) | [6] |
| Adverse Events | Higher incidence of post-discharge adverse events | Lower incidence of adverse events | [1] |
Table 2: this compound vs. Dexmedetomidine for Pediatric Sedation
| Parameter | This compound | Dexmedetomidine | Source(s) |
| Sedation Success Rate (Single Dose) | 71.2% | 91.5% | [7] |
| Sedation Success Rate (Overall) | Lower | Higher (RR: 1.14) | [8][9] |
| Mean Onset of Sedation | 41.5 ± 26.8 minutes | 16.6 ± 13.0 minutes | [7] |
| Mean Recovery Duration | 18.5 ± 30.7 minutes | 35.5 ± 40.2 minutes | [7] |
| Incidence of Nausea and Vomiting | Higher | Lower (RR: 0.05) | [10] |
| Risk of Bradycardia | Lower | Higher (RR: 4.08) | [8][9] |
Signaling Pathways
The sedative effects of this compound and its comparators are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for predicting drug interactions and potential side effects.
This compound Signaling Pathways
This compound's primary sedative and hypnotic effects are mediated by its active metabolite, trichloroethanol, which potentiates the action of the inhibitory neurotransmitter GABA at GABA-A receptors.[11][12] Additionally, this compound has been shown to impact other signaling cascades, including the NMDA receptor and MEK-ERK pathways, which may contribute to its broader neurological effects.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound's Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. childrensent.com [childrensent.com]
- 5. smj.org.sa [smj.org.sa]
- 6. This compound’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of oral this compound and sublingual midazolam sedation for echocardiogram in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound versus midazolam for sedation of children for neuroimaging: A randomized clinical trial | Semantic Scholar [semanticscholar.org]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Loss of surface N-methyl-d-aspartate receptor proteins in mouse cortical neurones during anaesthesia induced by this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of surface N-methyl-D-aspartate receptor proteins in mouse cortical neurones during anaesthesia induced by this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Auditory Brainstem Response (ABR) with Sedation or Anesthesia [nationwidechildrens.org]
A Comparative Safety Profile of Chloral Hydrate for Sedation in Hospitalized Infants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and efficacy of chloral hydrate for procedural sedation in hospitalized infants against other common alternatives. The information presented is collated from peer-reviewed clinical studies and is intended to support evidence-based decisions in clinical research and drug development.
Executive Summary
This compound, a traditional sedative-hypnotic agent, has long been used for painless procedural sedation in the pediatric population. Its active metabolite, trichloroethanol, exerts its effects primarily through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system depression. While still in use, particularly in certain regions, its safety profile in vulnerable infant populations is a subject of ongoing evaluation, especially with the availability of alternative sedatives such as benzodiazepines (e.g., midazolam, lorazepam) and alpha-2 adrenergic agonists (e.g., dexmedetomidine).
Clinical evidence suggests that this compound is an effective sedative for painless procedures in infants.[1] However, concerns remain regarding its variable onset and prolonged duration of action, potential for adverse events, and a narrow therapeutic window. This guide synthesizes available data to provide a comparative overview of its safety and efficacy.
Comparative Efficacy of Sedatives in Infants
The success of procedural sedation is a critical endpoint in clinical studies. The following table summarizes the sedation success rates of this compound in comparison to other commonly used sedatives in hospitalized infants.
| Sedative Agent | Dosage | Success Rate | Comparator | Comparator Success Rate | Study Population |
| This compound | 50-80 mg/kg orally | 92.5% (first attempt) | Midazolam | 85.11% | Neonates and young infants undergoing non-painful diagnostic procedures[1] |
| This compound | 75 mg/kg orally | More efficacious (p<0.05) | Midazolam (0.2 mg/kg IV) | Not specified | Term neonates for neuroimaging[2] |
| This compound | 50 mg/kg orally | 75.7% | Intranasal Dexmedetomidine (3 µg/kg) | 73.6% | Children undergoing computed tomography[3] |
| This compound | Not specified | No significant difference | Dexmedetomidine | Not specified | Meta-analysis of children undergoing sedation[4] |
| This compound | Not specified | Higher success rate | Midazolam | Not specified | Meta-analysis of children undergoing sedation[5] |
Comparative Safety Profile: Adverse Events
The safety of sedatives in infants is paramount due to their physiological vulnerabilities. The following table details the incidence of adverse events associated with this compound compared to alternative sedatives.
| Adverse Event | This compound Incidence | Comparator | Comparator Incidence | Study Details |
| Any Adverse Event | Lower risk | Other sedatives (midazolam, lorazepam, pentobarbital) | Higher risk | A study of 650 infants <120 days old found this compound was associated with a decreased risk of adverse events.[6] |
| Respiratory Distress | 1.4% | N/A | N/A | Study of 277 infants receiving this compound for pulmonary function tests.[6][7] |
| Hypoxia (SpO2 <90%) | Higher incidence | Intranasal Dexmedetomidine | Lower incidence | More children receiving this compound required oxygen therapy.[3] |
| Bradycardia | 1 infant (transient) | N/A | N/A | Observed in a preterm infant in a study of 277 infants.[6][7] |
| Bradycardia | Lower risk | Dexmedetomidine | Higher risk (RR=4.08) | Meta-analysis comparing dexmedetomidine and this compound.[7][8] |
| Vomiting | 1.1% | N/A | N/A | Study of 277 infants.[6][7] |
| Vomiting | Higher risk (RR=0.07) | Dexmedetomidine | Lower risk | Meta-analysis comparing dexmedetomidine and this compound.[7][8] |
| Cough/Airway Secretion | 1.8% | N/A | N/A | Study of 277 infants.[6][7] |
| Hypotension | Higher incidence | Intranasal Dexmedetomidine | Lower incidence | More children receiving this compound had hypotension.[3] |
Pharmacokinetics in Infants
The pharmacokinetic profile of this compound and its metabolites is a key factor in its safety. Infants, particularly preterm neonates, exhibit altered drug metabolism and elimination, which can lead to accumulation and prolonged effects.
| Pharmacokinetic Parameter | Preterm Infants | Term Infants | Older Infants/Children |
| Trichloroethanol (TCE) Half-life | 39.82 ± 14.27 hours | 27.80 ± 21.32 hours | 9.67 ± 1.72 hours |
| Peak TCE Concentration | 36.28 ± 10.65 mcg/ml | 28.23 ± 9.36 mcg/ml | 27.06 ± 10.36 mcg/ml |
Data from a study investigating a single 50 mg/kg oral dose of this compound in 22 infants and young children.[5]
The prolonged half-life of the active metabolite, trichloroethanol (TCE), in neonates and young infants can lead to drug accumulation with repeated doses, increasing the risk of adverse events.[9] The metabolite trichloroacetic acid (TCA) has an even longer half-life, persisting for days.[9]
Experimental Protocols
Comparative Study of this compound vs. Other Sedatives
A retrospective cohort study included 650 infants under 120 days of life who received a sedative for a minor procedure. The sedatives administered were this compound, clonidine, clonazepam, dexmedetomidine, diazepam, ketamine, lorazepam, midazolam, propofol, or pentobarbital.
-
Data Collection: Electronic health records were reviewed to extract patient characteristics, sedative administered, and the occurrence of any adverse events.
-
Outcome Measures: The primary outcome was the occurrence of any adverse event, including but not limited to respiratory depression, apnea, bradycardia, hypotension, and vomiting.
-
Statistical Analysis: To control for confounding variables, propensity score matching, regression adjustment, and inverse probability weighting were employed to compare the risk of adverse events between infants who received this compound and those who received other sedatives.
Sedation for Pulmonary Function Tests
This study evaluated the efficacy and safety of this compound in 277 infants undergoing pulmonary function tests.
-
Patient Population: Infants with a median age of 51.5 weeks.
-
Procedure: Infants fasted for at least 3 hours before receiving an oral dose of this compound (50-80 mg/kg). Continuous monitoring of heart rate and oxygen saturation was performed by trained personnel with resuscitation equipment available.
-
Data Recorded: Anthropometric data, indication for the test, this compound dose, sedation outcome, and any clinical adverse events were recorded.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound involves its active metabolite, trichloroethanol (TCE).[10] TCE is a positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[10][11] By binding to a specific site on the GABA-A receptor, TCE enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[10][11] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and resulting in generalized CNS depression and sedation.[10]
Experimental Workflow for Comparative Sedation Study
Conclusion
This compound remains an effective sedative for painless procedures in hospitalized infants. Comparative studies suggest that it may be associated with a lower overall risk of adverse events compared to some other sedatives.[6] However, its use requires careful consideration, particularly in preterm infants and those with underlying cardiac or respiratory conditions, due to its prolonged and variable pharmacokinetics. The risk of specific adverse events such as vomiting and hypotension may be higher with this compound compared to agents like dexmedetomidine.[3][8] Continuous monitoring by trained personnel is crucial when administering this compound to infants. The choice of sedative should be individualized based on the patient's clinical status, the nature of the procedure, and the pharmacokinetic and safety profiles of the available agents. Further research, including large-scale prospective studies, is warranted to continue to refine sedation practices in this vulnerable population.
References
- 1. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and midazolam for sedation of neonates for neuroimaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. This compound - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Efficacy and safety of this compound sedation in infants for pulmonary function tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of dexmedetomidine with this compound as sedatives for pediatric patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of dexmedetomidine with this compound as sedatives for pediatric patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anmfonline.org [anmfonline.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chloral Hydrate and Intranasal Fentanyl for Pediatric EEG Sedation
An objective guide for researchers and drug development professionals on the selection of sedative agents for electroencephalography (EEG) in children, supported by clinical data and experimental protocols.
The successful acquisition of a reliable electroencephalogram (EEG) in young children often necessitates sedation to minimize movement artifacts and ensure patient cooperation. For decades, chloral hydrate has been a widely used sedative for this purpose. However, the emergence of alternative agents with different pharmacological profiles, such as intranasal fentanyl, has prompted a need for comparative evaluation. This guide provides a detailed comparison of this compound and intranasal fentanyl for pediatric EEG sedation, focusing on efficacy, safety, and procedural outcomes based on available clinical data.
Efficacy and Procedural Outcomes
A randomized clinical trial comparing oral this compound (OCH) and intranasal fentanyl (INF) for pediatric EEG sedation provides key insights into their respective performance.[1][2][3][4] The study evaluated sedation levels, physiological parameters, and physician satisfaction.
Intranasal fentanyl demonstrated a more rapid onset of sedation, with significantly higher sedation levels observed at 15, 30, and 45 minutes post-administration compared to oral this compound.[1][2][3] While both agents effectively induced sedation, the quicker and deeper sedation achieved with intranasal fentanyl contributed to higher physician satisfaction rates.[1][3]
This compound has been shown to be an effective sedative for painless diagnostic procedures in children, particularly those under 48 months of age.[5] Studies have reported high success rates for achieving adequate sedation for EEG recordings with this compound.[6][7][8] However, factors such as the child's age and proximity to their nap time can influence its effectiveness.[9]
| Outcome Measure | Oral this compound (50 mg/kg) | Intranasal Fentanyl (2 µg/kg) | p-value | Reference |
| Higher Sedation Levels | Slower Onset | Achieved at 15, 30, and 45 minutes | <0.001 | [1][2][3] |
| Physician Satisfaction | Lower | Higher | 0.020 | [1][3] |
Physiological Effects and Safety Profile
Both sedatives were observed to cause a significant decrease in heart rate and respiratory rate.[1][3][4] However, the reduction in both parameters was more pronounced in the intranasal fentanyl group at several time points post-administration.[1][3][4] Importantly, no significant changes in oxygen saturation were observed in patients receiving either drug in the comparative study.[3]
Adverse Events:
-
This compound: Common side effects include vomiting, which can occur in up to 20-30% of patients, and paradoxical excitement.[6][9][10] More serious but less common adverse events can include respiratory depression, apnea, hypotension, and prolonged sedation.[5][10][11] The risk of adverse events may be higher in infants younger than 6 months.[5][11]
-
Intranasal Fentanyl: Potential side effects, though generally uncommon, include sedation, respiratory depression, hypotension, nausea, vomiting, and pruritus.[12][13] Chest wall rigidity is a rare but serious side effect associated with high intravenous doses.[12][13]
| Parameter | Oral this compound | Intranasal Fentanyl | Reference |
| Heart Rate | Significant Decrease | Significantly Lower than OCH at 15, 30, 45, and 60 minutes | [1][3][4] |
| Respiratory Rate | Significant Decrease | Significantly Lower than OCH at 30, 45, and 60 minutes | [1][3][4] |
| Oxygen Saturation | No Significant Changes | No Significant Changes | [3] |
| Common Adverse Events | Vomiting, Paradoxical Excitement | Nausea, Vomiting, Pruritus | [6][9][10][12][13] |
| Serious Adverse Events | Respiratory Depression, Apnea, Hypotension | Respiratory Depression, Hypotension | [5][10][11][12][13] |
Experimental Protocols
The following methodologies are based on a randomized clinical trial comparing oral this compound and intranasal fentanyl for pediatric EEG sedation.[1][2][3][4]
Study Design: A randomized clinical trial was conducted on 62 pediatric candidates for EEG.[1][2][4] Patients were randomly assigned to one of two groups.
Group 1: Oral this compound (OCH)
-
Dosage: Patients received 50 mg/kg of oral this compound.[1][2][4]
-
Administration: The medication was administered orally 30 minutes before the EEG procedure.[1][2][4]
Group 2: Intranasal Fentanyl (INF)
-
Dosage: Patients received 2 µg/kg of intranasal fentanyl.[1][2][4]
-
Administration: The medication was administered intranasally 30 minutes before the EEG procedure.[1][2][4]
Monitoring: Throughout the procedure, the following parameters were measured and compared between the two groups:
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP)
-
Respiratory Rate (RR)
-
Oxygen Saturation (O2 sat)
-
Sedation Level
-
Physician's Satisfaction
Visualizing the Process and Outcomes
To better understand the experimental workflow and the comparative outcomes, the following diagrams are provided.
References
- 1. Comparative Study of the Effect of Oral this compound and Intranasal Fentanyl on Sedation in Children for Electroencephalography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparative Study of the Effect of Oral this compound and Intranasal Fentanyl on Sedation in Children for Electroencephalography | Semantic Scholar [semanticscholar.org]
- 3. Comparative Study of the Effect of Oral this compound and Intranasal Fentanyl on Sedation in Children for Electroencephalography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the effect of oral administration of this compound and intranasal fentanyl on sedation in children for electroencephalography | Iranian Journal of Child Neurology [journals.sbmu.ac.ir]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of this compound and Promethazine for Sedation during Electroencephalography in Children; a Randomised Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound and Promethazine for Sedation during Electroencephalography in Children; a Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound side effects in young children: causes and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pediatric this compound Poisonings and Death Following Outpatient Procedural Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. Clinical Practice Guidelines : Intranasal fentanyl [rch.org.au]
- 13. Fentanyl - Intranasal [pch.health.wa.gov.au]
Evaluating Chloral Hydrate for Procedural Sedation: A Comparative Guide for Researchers
An objective analysis of chloral hydrate's efficacy and safety for procedural sedation in research settings, with a comparative look at common alternatives. This guide synthesizes data from multiple clinical studies to aid researchers, scientists, and drug development professionals in making informed decisions for study protocols.
This compound, a sedative-hypnotic agent with a long history of clinical use, remains a subject of ongoing evaluation for procedural sedation, particularly in pediatric populations.[1][2][3] Its oral and rectal formulations offer a non-invasive administration route, a desirable attribute in many research protocols.[4][5] However, the emergence of alternative agents with potentially more predictable pharmacokinetic profiles necessitates a thorough comparison of its effectiveness and safety.[1] This guide provides a data-driven comparison of this compound with other commonly used sedatives, supported by experimental protocols and visual workflows.
Comparative Efficacy and Safety
The effectiveness of this compound in achieving successful sedation for various diagnostic and minor procedures has been demonstrated in numerous studies, with success rates reported to be as high as 97.9% in some cases.[6] However, efficacy can be influenced by factors such as patient age, with lower success rates observed in older children.[7][8] The following tables summarize key quantitative data from comparative clinical trials.
Table 1: this compound vs. Midazolam for Procedural Sedation
| Outcome Measure | This compound | Midazolam | Study Population | Key Findings |
| Sedation Success Rate | 95%[9] | 51%[9] | 82 children (1-6 years) for auditory brainstem response testing | This compound was superior to intranasal midazolam in achieving successful sedation.[9] |
| Time to Onset of Sedation | Earlier onset (66% of patients)[9] | Slower onset (33% of patients)[9] | 82 children (1-6 years) for auditory brainstem response testing | The this compound group showed an earlier onset of sedation.[9] |
| Time to Recovery | 78 minutes[9] | 108 minutes[9] | 82 children (1-6 years) for auditory brainstem response testing | Recovery time was significantly faster in the this compound group.[9] |
| Parent/Audiologist Satisfaction | 95% / 75%[9] | 49% / 29%[9] | 82 children (1-6 years) for auditory brainstem response testing | Satisfaction was higher for this compound.[9] |
| Sedation Success Rate (Neuroimaging) | 100% (11/11)[10] | 50% (11/22)[10] | 40 children (2 months - 8 years) for neuroimaging | Oral this compound provided more effective sedation than oral midazolam for brief neuroimaging studies.[10] |
| Need for Supplementary Dosing | 9% (1/11)[10] | 55% (12/22)[10] | 40 children (2 months - 8 years) for neuroimaging | Significantly fewer patients in the this compound group required a second dose.[10] |
Table 2: this compound vs. Dexmedetomidine and Ketamine for Procedural Sedation
| Outcome Measure | This compound | Dexmedetomidine | Ketamine | Study Population & Design | Key Findings |
| Sedation Success Rate | 75.7% | 73.6% (Intranasal) | - | Children undergoing CT scans | Similar success rates between oral this compound and intranasal dexmedetomidine.[11] |
| Adverse Events | More hypotension and hypoxia[11] | More bradycardia[11] | - | Children undergoing CT scans | Different adverse event profiles were observed between the two groups.[11] |
| Sedation Failure Rate | 12% | - | - | 73 patients for ABR testing | A portion of patients in the this compound group failed to achieve the desired level of sedation. |
| Procedure & Recovery Time | Significantly longer | - | Significantly shorter (with Propofol) | 190 patients for ABR testing | A propofol-ketamine combination was more efficient in terms of time. |
| Adverse Events | Lower incidence of transient hypoxemia | - | Higher incidence of transient hypoxemia (with Propofol) | 190 patients for ABR testing | The propofol-ketamine group experienced more transient hypoxemia. |
| Sedation Success Rate | Higher (RR 1.39 vs. Rectal CH) | - | Lower | Meta-analysis of 8007 children | Rectal this compound had a significantly higher success rate than ketamine.[4][12] |
| Adverse Events | Lower (RR 0.26 vs. Rectal CH) | - | Higher | Meta-analysis of 8007 children | The overall incidence of adverse events was significantly lower with rectal this compound compared to ketamine.[4][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key comparative studies.
Study 1: Intranasal Midazolam vs. Oral this compound for Auditory Brainstem Response Testing [9]
-
Study Design: A prospective, randomized, double-blind, double-dummy, placebo-controlled trial.
-
Participants: 82 children, aged 1 to 6 years, undergoing auditory brainstem response testing.
-
Intervention:
-
Group 1: Intranasal midazolam (0.5 mg/kg) and an oral placebo.
-
Group 2: Oral this compound syrup (50 mg/kg) and a placebo nasal spray.
-
-
Primary Outcomes: Safety and efficacy of sedation.
-
Secondary Outcomes: Time to onset of sedation, parental separation, parental and audiologist satisfaction, and recovery time.
-
Rescue Protocol: A second dose at half the initial dose was administered if sedation was not achieved within 30 minutes.
Study 2: Oral this compound vs. Intranasal Dexmedetomidine for Computed Tomography [11]
-
Study Design: A randomized controlled trial.
-
Participants: Children undergoing computed tomography scans.
-
Intervention:
-
Group 1: Oral this compound (50 mg/kg).
-
Group 2: Intranasal dexmedetomidine (3 µg/kg).
-
-
Primary Outcome: Rate of successful sedation.
-
Secondary Outcomes: Patient acceptance, adverse events (hypotension, hypoxia, bradycardia), and post-sedation effects.
Study 3: Oral this compound vs. Intravenous Propofol-Ketamine for Auditory Brainstem Response Testing
-
Study Design: A retrospective, non-randomized study.
-
Participants: 190 pediatric patients (4 months to 6 years) requiring sedation for auditory brainstem response testing.
-
Intervention:
-
Group 1 (n=73): Oral this compound for moderate sedation.
-
Group 2 (n=117): Intravenous propofol and ketamine for deep sedation.
-
-
Outcomes Measured: Sedation success rate, procedure time, recovery time, total nursing time, and incidence of adverse effects (e.g., transient hypoxemia).
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in comparative sedation studies and the proposed mechanism of action, the following diagrams are provided.
Conclusion
The available evidence suggests that this compound can be an effective agent for procedural sedation in specific pediatric populations, in some instances demonstrating superiority over alternatives like intranasal midazolam in terms of success rate and recovery time.[9] However, its use is not without drawbacks, including a potential for sedation failure, especially in older children, and a different side-effect profile when compared to agents like dexmedetomidine.[7][11] The choice of sedative should be guided by the specific requirements of the research protocol, the patient population, and the procedural demands, with careful consideration of the comparative data on efficacy and safety. Researchers should also be aware of the potential for adverse events and have appropriate monitoring and rescue plans in place.[13] The continued evaluation of this compound alongside newer agents is essential for optimizing sedation practices in research and clinical settings.
References
- 1. This compound: Is It Still Being Used? Are There Safer Alternatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Sedation in a Dexmedetomidine Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of rectal this compound for pediatric procedural sedation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a sedating agent for neurodiagnostic procedures in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety and efficacy of this compound sedation for pediatric ophthalmic procedures: a retrospective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose this compound sedation for children undergoing MR imaging: safety and efficacy in relation to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedation with oral this compound in children undergoing MRI scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Controlled Trial Comparing Intranasal Midazolam and this compound for Procedural Sedation in Children [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus midazolam for sedation of children for neuroimaging: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hub.hku.hk [hub.hku.hk]
- 12. Efficacy and safety of rectal this compound for pediatric procedural sedation: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of this compound for procedural sedation in paediatric ophthalmology: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
designing a cross-over study to compare chloral hydrate with other anesthetic agents
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive framework for designing a cross-over study to objectively compare the performance of chloral hydrate with other anesthetic agents, specifically midazolam and dexmedetomidine. Detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways and experimental workflow are presented to aid researchers, scientists, and drug development professionals in their study design.
Comparative Efficacy and Safety
A critical aspect of comparing these anesthetic agents is a thorough evaluation of their efficacy and safety profiles. The following tables summarize key quantitative data from existing literature, providing a baseline for expected outcomes in a cross-over study design.
Table 1: Efficacy of this compound vs. Midazolam and Dexmedetomidine
| Parameter | This compound | Midazolam | Dexmedetomidine | Citation |
| Sedation Success Rate | 94.4% | 62% | Similar to this compound | [1][2][3] |
| Time to Achieve Sedation | Shorter | Longer | - | [1][3] |
| Sedation Duration | Longer | Shorter | - | [1][3] |
| Need for Second Dose | Lower | Higher | - | [1][2][4] |
| Sedation Onset | 15-60 minutes | - | Shorter than this compound | [5][6] |
Table 2: Adverse Events Profile
| Adverse Event | This compound | Midazolam | Dexmedetomidine | Citation |
| Hypotension | More frequent | - | Less frequent | [7] |
| Hypoxia | More frequent | - | Less frequent | [7] |
| Bradycardia | Less frequent | - | More frequent | [7][8][9] |
| Vomiting | More frequent | - | Less frequent | [7][8] |
| Post-sedation Motor Imbalance | More frequent | - | Less frequent | [7] |
Experimental Design: A Cross-Over Study Protocol
A randomized, double-blind, cross-over study is the optimal design to compare these agents within the same subject, thereby minimizing inter-individual variability.
Study Population
Recruit pediatric patients aged 6 months to 7 years requiring sedation for painless diagnostic procedures (e.g., EEG, MRI, echocardiogram).
Randomization and Blinding
Participants will be randomly assigned to one of three treatment sequences (e.g., Sequence A: this compound -> Midazolam -> Dexmedetomidine; Sequence B: Midazolam -> Dexmedetomidine -> this compound, etc.). Both the investigators and the participants' guardians will be blinded to the treatment allocation. A washout period of at least 7 days between treatments will be implemented to ensure complete elimination of the previous drug.
Dosing Regimen
-
Midazolam: 0.3-0.5 mg/kg, administered sublingually or orally.[4][10]
-
Dexmedetomidine: 3 µg/kg, administered intranasally.[7]
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the cross-over study.
Signaling Pathways of Anesthetic Agents
Understanding the mechanism of action is crucial for interpreting study outcomes. The following diagram illustrates the primary signaling pathways for this compound, midazolam, and dexmedetomidine.
This compound's primary mechanism of action is through its active metabolite, trichloroethanol, which enhances the effects of the inhibitory neurotransmitter GABA at GABA-A receptors.[11] Midazolam, a benzodiazepine, also potentiates the effect of GABA on GABA-A receptors, leading to increased chloride ion influx and neuronal hyperpolarization.[12][13] Dexmedetomidine, in contrast, is a selective alpha-2 adrenergic agonist.[14][15] Its binding to presynaptic α2 receptors inhibits the release of norepinephrine, while postsynaptic activation leads to hyperpolarization through G-protein-coupled potassium channels, resulting in sedation and analgesia.[14][15][16]
Detailed Experimental Protocols
Assessment of Sedation Efficacy
-
Primary Outcome: Sedation success, defined as the ability to complete the intended diagnostic procedure without the need for additional sedatives.
-
Secondary Outcomes:
-
Onset of Sedation: Time from drug administration to achieving a predefined sedation score (e.g., Ramsay Sedation Scale score of 4).
-
Duration of Sedation: Time from onset of sedation to the point where the patient is awake and alert.
-
Need for a second dose: Record if an additional dose of the study drug is required to achieve adequate sedation.[1][2][4]
-
Monitoring of Adverse Events
Continuously monitor and record the following physiological parameters:
-
Heart rate
-
Blood pressure
-
Respiratory rate
-
Oxygen saturation
Record the incidence of any of the following adverse events:
-
Hypotension (a drop in systolic blood pressure >20% from baseline)
-
Bradycardia (a drop in heart rate >20% from baseline)
-
Hypoxia (oxygen saturation <90%)
-
Vomiting
-
Emergence agitation or paradoxical hyperactivity
Pharmacokinetic Analysis
Collect blood samples at predefined time points (e.g., pre-dose, 30 min, 1, 2, 4, 6, and 8 hours post-dose). Analyze plasma concentrations of the parent drug and its major metabolites using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Key pharmacokinetic parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
This comprehensive approach will allow for a robust and objective comparison of this compound with midazolam and dexmedetomidine, providing valuable data for clinical decision-making and future drug development.
References
- 1. This compound versus midazolam as sedative agents for diagnostic procedures in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smj.org.sa [smj.org.sa]
- 3. researchgate.net [researchgate.net]
- 4. This compound versus midazolam for sedation of children for neuroimaging: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound for conscious sedation of infants in the pediatric cardiovascular intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Intranasal Dexmedetomidine vs. Oral this compound for Sedation in Children Undergoing Computed Tomography/Magnetic Resonance Imaging: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.hku.hk [hub.hku.hk]
- 8. Comparison of dexmedetomidine with this compound as sedatives for pediatric patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of oral this compound and sublingual midazolam sedation for echocardiogram in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Midazolam | C18H13ClFN3 | CID 4192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Midazolam? [synapse.patsnap.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
a meta-analysis of the efficacy and safety of chloral hydrate in clinical studies
An Objective Evaluation of Efficacy and Safety Against Common Alternatives
For decades, chloral hydrate has been utilized as a sedative agent for procedural sedation, particularly in pediatric populations. However, its use has been a subject of ongoing debate, with questions regarding its safety and efficacy compared to other available sedatives. This guide presents a meta-analysis of data from multiple clinical studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound against its alternatives.
A systematic review of randomized controlled trials (RCTs) indicates that this compound is an effective sedative agent for pediatric procedural sedation.[1][2][3] When administered orally, it has demonstrated a significantly higher success rate in sedation compared to placebo and midazolam.[1] Similarly, rectal administration of this compound has shown a higher success rate than placebo, oral this compound, diazepam, phenobarbital, and ketamine.[2][4]
While effective, the safety profile of this compound necessitates careful consideration. The most commonly reported adverse events are generally not serious, including paradoxical reactions and transient vomiting.[5] However, severe adverse events, though rare, have been associated with comorbidities, overdose, or aspiration.[5] Comparatively, studies suggest that rectal this compound is associated with a lower overall incidence of adverse events than oral this compound and ketamine.[2][4] Furthermore, one study found that this compound was associated with a decreased risk of adverse events in hospitalized infants compared to other sedatives like midazolam, lorazepam, and pentobarbital.[6]
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in comparison to various alternatives, based on meta-analyses of clinical studies.
Table 1: Efficacy of Oral this compound Compared to Alternatives
| Comparator | Outcome | Result | 95% Confidence Interval | No. of Children | Citations |
| Placebo (painless procedure) | Success Rate of Sedation (RR) | 4.15 | 1.21 to 14.24 | 22 | [1] |
| Placebo (painful procedure) | Success Rate of Sedation (RR) | 1.28 | 1.17 to 1.40 | 455 | [1] |
| Midazolam | Success Rate of Sedation (RR) | 1.63 | 1.48 to 1.79 | 1052 | [1][7] |
| Midazolam | Sedation Latency (MD, minutes) | 13.29 | 11.42 to 15.16 | 710 | [1] |
| Midazolam | Sedation Duration (MD, minutes) | 17.52 | 10.3 to 24.71 | 727 | [1] |
| Diazepam | Success Rate of Sedation (RR) | 0.93 | 0.80 to 1.08 | 230 | [1][7] |
| Dexmedetomidine | Success Rate of Sedation (RR) | 0.92 | 0.80 to 1.06 | 512 | [1] |
| Dexmedetomidine | Sedation Latency (MD, minutes) | -1.09 | -2.45 to 0.26 | 371 | [1] |
| Barbiturates | Success Rate of Sedation (RR) | 1.03 | 0.94 to 1.13 | 749 | [1][8] |
| Barbiturates | Sedation Duration (MD, minutes) | -0.72 | -1.78 to 0.34 | 210 | [1][8] |
RR: Risk Ratio; MD: Mean Difference.
Table 2: Efficacy of Rectal this compound Compared to Alternatives
| Comparator | Outcome | Result | 95% Confidence Interval | No. of Children | Citations |
| Placebo | Success Rate of Sedation (RR) | 2.60 | 1.74 to 3.89 | - | [2][4] |
| Oral this compound | Success Rate of Sedation (RR) | 1.12 | 1.09 to 1.14 | 8007 | [2][4] |
| Oral this compound | Sedation Latency (MD, minutes) | -6.36 | -7.04 to -5.68 | - | [2][4] |
| Oral this compound | Sedation Duration (MD, minutes) | 6.43 | 4.39 to 8.47 | - | [2][4] |
| Diazepam | Success Rate of Sedation (RR) | 1.21 | 1.10 to 1.33 | 8007 | [2][4] |
| Phenobarbital | Success Rate of Sedation (RR) | 1.24 | 1.13 to 1.35 | 8007 | [2][4] |
| Phenobarbital | Sedation Latency (MD, minutes) | -7.64 | -9.12 to -6.16 | - | [2][4] |
| Ketamine | Success Rate of Sedation (RR) | 1.39 | 1.20 to 1.60 | 8007 | [2][4] |
| Midazolam | Success Rate of Sedation (RR) | 0.98 | 0.86 to 1.11 | - | [2][4] |
RR: Risk Ratio; MD: Mean Difference.
Quantitative Comparison of Safety
The following table summarizes the quantitative data on the safety of this compound in comparison to various alternatives, focusing on the incidence of adverse events.
Table 3: Safety of Rectal this compound Compared to Alternatives
| Comparator | Outcome | Result (RR) | 95% Confidence Interval | Citations |
| Oral this compound | Overall Incidence of Adverse Events | 0.21 | 0.16 to 0.29 | [2][4] |
| Ketamine | Overall Incidence of Adverse Events | 0.26 | 0.12 to 0.60 | [2][4] |
| Intramuscular Midazolam | Overall Incidence of Adverse Events | 0.55 | 0.23 to 1.28 | [2][4] |
| Intranasal Midazolam | Overall Incidence of Adverse Events | 3.00 | 0.66 to 13.69 | [2][4] |
RR: Risk Ratio.
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these studies is outlined below.
Systematic Review and Meta-Analysis Workflow
References
- 1. Efficacy of this compound oral solution for sedation in pediatrics: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of rectal this compound for pediatric procedural sedation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bjo.bmj.com [bjo.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of this compound for procedural sedation in paediatric ophthalmology: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative safety profile of this compound versus other sedatives for procedural sedation in hospitalized infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Navigating Pediatric Procedural Sedation: A Comparative Guide to Safer Alternatives to Chloral Hydrate
For Researchers, Scientists, and Drug Development Professionals
The imperative to ensure the safety and well-being of pediatric patients undergoing procedural sedation has driven a critical evaluation of traditional agents, most notably chloral hydrate. Concerns regarding its narrow therapeutic index, potential for cardiorespiratory depression, and long-term safety have spurred the exploration and adoption of safer and more effective alternatives. This guide provides a comprehensive comparison of prominent alternatives to this compound, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and clinical practice.
Executive Summary
A multitude of clinical investigations, including randomized controlled trials and meta-analyses, have demonstrated that several agents offer favorable safety and efficacy profiles compared to this compound for pediatric procedural sedation. Notably, intranasal dexmedetomidine has emerged as a well-studied and effective alternative, often demonstrating higher success rates and a better safety profile. Other agents, including midazolam, ketamine, propofol, clonidine, and pentobarbital, also present viable options, each with a unique set of characteristics that may be advantageous in specific clinical scenarios. This guide will delve into the comparative data for each of these alternatives.
Comparative Efficacy and Safety of Sedative Agents
The following tables summarize key quantitative data from comparative studies, offering a clear overview of the performance of each alternative against this compound and each other.
Table 1: Efficacy of this compound Alternatives
| Sedative Agent | Route of Administration | Sedation Success Rate (%) | Onset of Sedation (minutes) | Duration of Sedation (minutes) |
| This compound | Oral | 50 - 95[1][2][3] | 19.14 - 30[3][4] | 49 - 95[1][4] |
| Dexmedetomidine | Intranasal | 74 - 98.6[5] | 10 - 25[5] | 85.1 |
| Midazolam | Oral/Intranasal | 50 - 51[1][6] | 6.35 - 10[4][6] | 27.64 - 108[4][6] |
| Ketamine | Intravenous/Intramuscular | 99.2 (IV), 95 (IM) | 1.7 (IV), 8.6 (IM)[7] | 20.6 (IV), 37.2 (IM)[7] |
| Propofol | Intravenous | >95 | Rapid (1-2) | Short (5-10) |
| Clonidine | Oral/Intranasal | Adequate sedation reported[8] | 38.5 +/- 14.6[8] | Variable |
| Pentobarbital | Oral | 82 - 98.7[9][10] | <30 (73% of patients)[11] | Longer than this compound[9] |
Table 2: Safety Profile of this compound Alternatives (Adverse Events)
| Sedative Agent | Common Adverse Events | Serious Adverse Events (Incidence) |
| This compound | Nausea, vomiting, gastrointestinal side effects[4][12] | Respiratory depression, airway complications (6.5% in <1 year olds)[9], paradoxical excitement |
| Dexmedetomidine | Bradycardia (often not clinically significant), mild hypotension[5] | Minimal respiratory depression[5] |
| Midazolam | Agitation, paradoxical reactions | Respiratory depression (rare) |
| Ketamine | Emergence reactions, vomiting, hypersalivation[13] | Laryngospasm (0.3%), apnea/respiratory depression (0.4%)[14] |
| Propofol | Hypotension, respiratory depression, pain on injection | Apnea, airway obstruction[15] |
| Clonidine | Bradycardia, hypotension[16] | |
| Pentobarbital | Prolonged sedation, paradoxical excitement[17] | Respiratory complications (decreased oxygen saturation)[11] |
Mechanisms of Action and Signaling Pathways
The sedative and hypnotic effects of these agents are mediated through distinct molecular pathways. Understanding these mechanisms is crucial for predicting clinical effects, potential side effects, and for the development of novel, more targeted sedative agents.
Alpha-2 Adrenergic Agonists: Dexmedetomidine and Clonidine
Dexmedetomidine and clonidine exert their sedative effects by acting as agonists at α2-adrenergic receptors in the central nervous system. This activation inhibits the release of norepinephrine, leading to a state of sedation that resembles natural sleep.
GABA-A Receptor Positive Allosteric Modulators: Midazolam, Pentobarbital, and Propofol
Midazolam (a benzodiazepine), pentobarbital (a barbiturate), and propofol enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent sedation.
NMDA Receptor Antagonist: Ketamine
Ketamine produces a state of "dissociative sedation" by acting as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. By blocking the action of the excitatory neurotransmitter glutamate, ketamine disrupts normal brain signaling, leading to analgesia, amnesia, and sedation.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of research findings. Below are representative experimental protocols for key comparative studies.
Representative Experimental Workflow: Randomized Controlled Trial of Intranasal Dexmedetomidine vs. Oral this compound
Detailed Methodology for a Comparative Study of Intranasal Dexmedetomidine and Oral this compound:
-
Study Design: A prospective, randomized, double-blind clinical trial.
-
Patient Population: Children aged 6 months to 5 years, with American Society of Anesthesiologists (ASA) physical status I or II, scheduled for painless diagnostic imaging (e.g., MRI, CT).
-
Exclusion Criteria: Known allergy to study medications, significant cardiac or respiratory disease, developmental delay, or a history of adverse reactions to sedatives.
-
Randomization: Patients are randomly assigned to one of two groups using a computer-generated randomization sequence.
-
Intervention:
-
Group D: Receives intranasal dexmedetomidine (2-3 mcg/kg) and an oral placebo.
-
Group C: Receives oral this compound (50-75 mg/kg) and an intranasal placebo.
-
-
Blinding: Patients, parents, and the research team assessing outcomes are blinded to the treatment allocation.
-
Monitoring: Standard monitoring includes continuous pulse oximetry, heart rate, and non-invasive blood pressure measurements before, during, and after the procedure. Sedation depth is assessed using a validated scale (e.g., the University of Michigan Sedation Scale).
-
Outcome Measures:
-
Primary Outcome: Sedation success, defined as the ability to complete the procedure without the need for additional sedatives.
-
Secondary Outcomes: Onset time of sedation, duration of sedation, recovery time, incidence of adverse events (e.g., bradycardia, hypotension, respiratory depression, vomiting), and parental satisfaction scores.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as chi-square or Fisher's exact test for categorical variables and t-tests or Mann-Whitney U tests for continuous variables.
Conclusion and Future Directions
The evidence strongly supports the use of several safer and more effective alternatives to this compound for pediatric procedural sedation. Intranasal dexmedetomidine, in particular, has a robust evidence base demonstrating its favorable efficacy and safety profile. Midazolam, ketamine, propofol, clonidine, and pentobarbital each offer distinct advantages and can be tailored to specific procedural needs and patient characteristics.
Future research should focus on large-scale, multi-center, head-to-head comparative trials of these alternatives to further delineate their relative strengths and weaknesses. Investigations into combination therapies, optimizing dosing regimens for specific pediatric subpopulations, and the development of novel sedatives with even more favorable safety profiles are crucial next steps in advancing the field of pediatric procedural sedation. This continued commitment to research and evidence-based practice will ensure the safest and most comfortable experience for children undergoing necessary medical procedures.
References
- 1. The benzodiazepine binding site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus midazolam for sedation of children for neuroimaging: A randomized clinical trial | Semantic Scholar [semanticscholar.org]
- 3. Intranasal dexmedetomidine versus oral this compound for diagnostic procedures sedation in infants and toddlers: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Oral Midazolam and this compound Before Echocardiography in Pediatric Patients: A Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised controlled trial of oral this compound vs. intranasal dexmedetomidine before computerised tomography in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms of ketamine blockade of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Clinical Trial of Intravenous and Intramuscular Ketamine for Pediatric Procedural Sedation and Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketamine - Wikipedia [en.wikipedia.org]
- 9. Is Orally Administered Pentobarbital a Safe and Effective Alternative to this compound for Pediatric Procedural Sedation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
- 11. researchgate.net [researchgate.net]
- 12. hub.hku.hk [hub.hku.hk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. GABAA receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Chloral Hydrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chloral hydrate is paramount for laboratory safety and environmental protection. As a Drug Enforcement Administration (DEA) scheduled substance and an Environmental Protection Agency (EPA) listed hazardous waste, this compound requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound waste with appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber)[1][2] | Prevents skin contact. |
| Eye/Face Protection | Safety goggles and a face shield[1] | Protects against splashes. |
| Body Protection | Lab coat or chemical-resistant apron[1] | Protects clothing and underlying skin. |
| Respiratory Protection | NIOSH-approved respirator (in case of dust/aerosol)[1] | Prevents inhalation of particles. |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the compliant disposal of this compound. In-lab treatment or neutralization of this compound is strongly discouraged, as it can produce other hazardous substances such as chloroform.[1]
Step 1: Consultation and Waste Identification
-
Consult your Institutional EHS Office: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific guidance based on local, state, and federal regulations.
-
Identify as Hazardous and Controlled Waste: this compound is classified as EPA hazardous waste with the code U034 and is a DEA Schedule IV controlled substance.[3][4][5][6] This dual classification dictates the stringent disposal requirements.
Step 2: Waste Segregation and Collection
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Use Designated Waste Containers: Collect this compound waste in a designated, properly labeled, and leak-proof container. The container must be clearly marked as "Hazardous Waste" and should identify the contents, including "this compound."
-
Manage Empty Containers: The first rinse of an empty container that held this compound should be collected and disposed of as hazardous waste.[7] Subsequent rinses may be managed as non-hazardous waste, pending EHS approval.
Step 3: Arrange for Professional Disposal
-
Prohibition of Drain Disposal: Under no circumstances should this compound be disposed of down the sanitary sewer.[7][8][9][10]
-
Incineration is the Required Method: The approved and required method for the final disposal of this compound is incineration.[1][8][11][12]
-
Use a Licensed Vendor: Disposal must be handled by a licensed environmental waste management vendor. This vendor must operate a DEA-registered and hazardous waste-permitted incinerator.[1][11][12][13] Your EHS office will have a list of approved vendors.
Step 4: Documentation
-
Maintain Detailed Records: Keep meticulous records of the amount of this compound waste generated, its collection date, and the date of transfer to the disposal vendor. This documentation is crucial for regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. epa.gov [epa.gov]
- 4. Management of Hazardous Waste Pharmaceuticals | Hazardous Waste Generators | US EPA [19january2021snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. 552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com [552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. brainly.com [brainly.com]
- 12. gauthmath.com [gauthmath.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Chloral Hydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of chloral hydrate, a substance that is toxic if swallowed, causes skin irritation, and serious eye irritation.[1][2][3] Adherence to these procedural, step-by-step guidelines is critical for safe operational practices and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE and other critical safety information.
| PPE/Safety Measure | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Disposable nitrile or rubber gloves. | Provides a barrier against skin contact, which can cause irritation.[5] |
| Body Protection | A buttoned, properly fitting laboratory coat. | Protects skin from accidental spills and contact.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a respirator may be required. | Minimizes the inhalation of any dust or aerosols.[5][6] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot. | Protects feet from spills and falling objects.[6] |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands and exposed parts of the body thoroughly after handling.[1][2] | Prevents accidental ingestion and contamination. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up and away from incompatible materials.[2][3][5] | Ensures stability and prevents unauthorized access. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is crucial for laboratory safety.
1. Preparation and Weighing:
-
Work Area Preparation: Conduct all work in a designated area, such as a chemical fume hood, to ensure proper ventilation.[5][6]
-
Gather Materials: Ensure all necessary PPE is worn correctly before handling the chemical. Have all necessary equipment and reagents readily available.
-
Weighing: When weighing the solid form of this compound, do so carefully to avoid generating dust.
2. Solution Preparation:
-
If dissolving the compound, add the solvent to the solid to minimize splashing.
-
Use appropriate glassware and ensure the setup is secure.
3. Experimentation:
-
Avoid direct contact with the substance at all times. Use tools like spatulas or forceps for handling solid material.[6]
-
Keep containers securely sealed when not in use.[5]
4. Post-Experiment Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.[6]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid/Response Protocol |
| If Swallowed | Immediately call a POISON CENTER or doctor.[1][2] |
| If on Skin | Take off immediately all contaminated clothing. Wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[1][5] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4][5] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[3] |
| Minor Spills | Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a clean drum and flush the area with water.[5] |
| Major Spills | Clear the area of personnel and move upwind. Alert the appropriate emergency response team. Wear a self-contained breathing apparatus and chemical protective clothing. Contain the spill with sand, earth, or vermiculite.[1][5] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, filter paper) must be placed in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[6][7]
-
Container Disposal: Contaminated packages must be completely emptied and can be reused after proper cleaning. Packaging that cannot be cleaned must be disposed of as hazardous waste.[1]
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
